Product packaging for Filastatin(Cat. No.:CAS No. 431996-53-1)

Filastatin

Cat. No.: B1663349
CAS No.: 431996-53-1
M. Wt: 359.8 g/mol
InChI Key: PNECWWUOUHGWQG-UHFFFAOYSA-N
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Description

Filastatin is a cell-permeable, long-lasting small-molecule inhibitor of Candida albicans filamentation, identified through high-throughput phenotypic screening. This potent compound effectively inhibits the adhesion of multiple pathogenic Candida species, including C. albicans, C. dubliniensis, and C. tropicalis, to both polystyrene surfaces and cultured human lung epithelial cells (A549), with an IC50 of approximately 3 µM. Its mechanism of action involves disrupting key pathogenesis-related functions; this compound strongly inhibits the yeast-to-hyphal morphological transition, a critical virulence factor, and blocks the transcriptional induction of the hyphal-specific HWP1 promoter. It acts downstream of multiple signaling pathways and the Efg1 transcription factor, making it a valuable chemical probe for studying morphological mechanisms. Furthermore, this compound demonstrates significant efficacy in impairing biofilm formation on silicone elastomers, a model for medical device-related infections. Research shows it retains activity even when added after initial cellular adhesion and is non-toxic to human cells at concentrations up to 250 µM. Its antifungal profile is supported by in vivo data, where it altered fungal morphology in a mouse mucosal infection assay and increased the lifespan of Candida-infected Caenorhabditis elegans. With a molecular formula of C18H18ClN3O3 and a molecular weight of 359.81 g/mol, this yellow powder is supplied with a purity of ≥98% by HPLC and is recommended for dissolution in DMSO. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3O3 B1663349 Filastatin CAS No. 431996-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNECWWUOUHGWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431996-53-1
Record name 431996-53-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Filastatin: A Deep Dive into its Mechanism of Action as a Fungal Virulence Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filastatin is a small molecule inhibitor that has emerged as a significant tool in the study of fungal pathogenesis, particularly that of Candida albicans. Contrary to any nomenclature-based assumptions, current research has not established a direct interaction between this compound and the human protein Filamin A. Instead, the name "this compound" is derived from its potent inhibitory effect on the filamentation of C. albicans, a key virulence trait.[1] This document provides a comprehensive overview of this compound's mechanism of action, focusing on its role in disrupting fungal adhesion, morphogenesis, and biofilm formation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of antifungal therapeutics.

Core Mechanism of Action: Inhibition of Fungal Virulence

This compound's primary mechanism of action is the disruption of key virulence-associated processes in pathogenic fungi, most notably Candida albicans. It does not operate as a traditional fungicidal or fungistatic agent that directly targets cell viability. Instead, it represents an anti-virulence approach by inhibiting the pathogen's ability to cause disease. The core effects of this compound are threefold:

  • Inhibition of Adhesion : The initial and critical step for fungal infection is adhesion to host cells or medical devices. This compound has been shown to effectively inhibit the adhesion of C. albicans to both polystyrene surfaces and human epithelial cells.[1][2]

  • Inhibition of Morphogenesis : C. albicans exhibits a crucial morphological transition from a yeast form to a filamentous (hyphal) form, which is strongly associated with tissue invasion and pathogenicity. This compound is a potent inhibitor of this yeast-to-hyphal transition.[1][2]

  • Inhibition of Biofilm Formation : Fungal biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to antifungal drugs. This compound inhibits the formation of these robust biofilms on surfaces like silicone elastomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's activity against Candida albicans.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterValueSpeciesAssayReference
IC50 (Adhesion) ~3 µMC. albicansGFP-based adhesion to polystyrene[2]
Molecular Weight 360 g/mol N/AN/A[2]
Effective Conc. (Hyphal Inhibition) 50 µMC. albicansInhibition of hyperfilamentous growth[2]
Effective Conc. (Biofilm Inhibition) 50 µMC. albicansBiofilm formation on silicone elastomers[2]

Table 2: Activity of this compound against various Candida species Adhesion

SpeciesInhibition of Adhesion to PolystyreneReference
C. dubliniensis Yes[2]
C. tropicalis Yes[2]
C. parapsilosis To a lesser extent[2]

Signaling Pathways Affected by this compound

This compound's inhibitory effects on morphogenesis are a result of its intervention in specific signaling pathways. Chemical genetic experiments have revealed that this compound acts downstream of multiple, but not all, signaling cascades that regulate hyphal formation in C. albicans.[1][2][3]

Notably, this compound inhibits hyphal development induced by:

  • Serum[3]

  • Spider media (carbon starvation)[3]

  • N-acetylglucosamine (GlcNAc)[3]

This indicates that this compound likely impacts both the cAMP-PKA pathway (activated by serum and Spider media) and a separate pathway activated by GlcNAc that involves the transcription factor Cph1.[2] However, this compound does not block filamentation induced by genotoxic stress, such as that caused by hydroxyurea.[3] This specificity suggests that this compound does not cause a general disruption of the cellular machinery required for elongation.

A student research project has also suggested a potential role for this compound in disrupting iron metabolism pathways, possibly through genes regulated by Hap43 and Rim101.[4]

Below is a diagram illustrating the signaling pathways for hyphal morphogenesis in C. albicans and the points of intervention by this compound.

Filastatin_Signaling_Pathway Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc Cph1_pathway Cph1 Pathway GlcNAc->Cph1_pathway GenotoxicStress Genotoxic Stress (Hydroxyurea) DNA_damage_pathway DNA Damage Signaling GenotoxicStress->DNA_damage_pathway Hyphal_Formation Hyphal Formation cAMP_PKA->Hyphal_Formation Cph1_pathway->Hyphal_Formation DNA_damage_pathway->Hyphal_Formation This compound This compound This compound->cAMP_PKA This compound->Cph1_pathway

Signaling pathways for hyphal morphogenesis in C. albicans.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

C. albicans Adhesion Assay (Polystyrene)

This protocol is adapted from high-throughput screening methods to identify inhibitors of fungal adhesion.

Objective: To quantify the adhesion of C. albicans to a polystyrene surface and assess the inhibitory effect of this compound.

Materials:

  • C. albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom polystyrene plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Cell Culture: Culture C. albicans overnight in YPD medium at 30°C with shaking.

  • Cell Preparation: Wash the cells with PBS and resuspend in fresh medium to the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Compound Addition: Add this compound (at various concentrations) or DMSO to the wells of a 96-well plate.

  • Cell Seeding: Add the C. albicans cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 90 minutes) to allow for cell adhesion.

  • Washing: Carefully wash the wells multiple times with PBS to remove non-adherent cells.

  • Staining: Add Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Wash away excess stain with water and allow the plate to dry. Add 95% ethanol to each well to solubilize the stain from the adherent cells.

  • Quantification: Measure the absorbance at 590 nm using a plate reader. Lower absorbance indicates reduced adhesion.

Workflow for the C. albicans adhesion assay.
Hyphal Morphogenesis Inhibition Assay

This protocol is used to assess the effect of this compound on the yeast-to-hyphal transition in C. albicans.

Objective: To visually and qualitatively assess the inhibition of hyphal formation by this compound under different inducing conditions.

Materials:

  • C. albicans strain (e.g., SC5314)

  • YPD medium

  • Hypha-inducing media (e.g., Spider medium, medium containing 10% fetal bovine serum, or GlcNAc-containing medium)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microscope with differential interference contrast (DIC) optics

Procedure:

  • Cell Culture: Grow C. albicans overnight in YPD at 30°C.

  • Cell Preparation: Wash and resuspend the cells in the chosen hypha-inducing medium.

  • Treatment: Add this compound (e.g., 50 µM) or DMSO to the cell suspension.

  • Incubation: Incubate at 37°C for a specified time (e.g., 4 hours).

  • Microscopy: Place a sample of the cell suspension on a microscope slide and observe under a microscope.

  • Analysis: Compare the morphology of cells treated with this compound to the control cells. Control cells should exhibit extensive hyphal growth, while effective inhibition will result in cells remaining in the yeast form.

Hyphal_Morphogenesis_Assay A Culture C. albicans in YPD B Resuspend cells in hypha-inducing medium A->B C Add this compound or DMSO B->C D Incubate at 37°C C->D E Microscopic Observation D->E F Compare Morphologies (Yeast vs. Hyphae) E->F

Workflow for the hyphal morphogenesis inhibition assay.
Biofilm Formation Assay (Silicone Elastomer)

This protocol is designed to model biofilm formation on a medical device surface and test the inhibitory effect of this compound.

Objective: To assess the ability of this compound to inhibit C. albicans biofilm formation on a clinically relevant surface.

Materials:

  • C. albicans strain (e.g., SC5314-GFP for visualization)

  • Biofilm growth medium (e.g., RPMI)

  • Pre-sterilized silicone elastomer discs

  • 24-well plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Preparation: Place a sterile silicone elastomer disc in each well of a 24-well plate.

  • Inoculation: Add C. albicans cells suspended in biofilm growth medium to each well.

  • Treatment: Add this compound (e.g., 50 µM) or DMSO to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for an extended period (e.g., 60 hours) without agitation to allow for biofilm formation.

  • Observation: Visually inspect the wells. In the control wells, a robust biofilm should form on the silicone disc, and the surrounding medium should be clear. In wells with effective inhibition, the medium will appear turbid due to planktonic cell growth, and biofilm formation on the disc will be reduced.

  • Further Analysis (Optional): The biofilms can be further analyzed by measuring their dry weight, by microscopy (e.g., confocal or scanning electron microscopy), or by quantifying the metabolic activity of the cells within the biofilm (e.g., using an XTT assay).

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the molecular mechanisms of fungal virulence. Its mode of action, centered on the inhibition of adhesion, morphogenesis, and biofilm formation, presents an attractive alternative to traditional antifungal therapies. By targeting virulence factors rather than cell viability, this compound may exert less selective pressure for the development of drug resistance.

Future research should focus on identifying the specific molecular target(s) of this compound within the fungal cell. A deeper understanding of its interaction with cellular components will be crucial for optimizing its structure and developing it into a potential therapeutic agent. Furthermore, exploring the efficacy of this compound in combination with existing antifungal drugs could lead to novel synergistic treatment strategies for combating life-threatening fungal infections.

References

Filastatin: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Filastatin is a novel small molecule inhibitor of Candida albicans pathogenesis, identified through high-throughput screening as a potent agent against fungal adhesion, morphogenesis, and biofilm formation.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, key experimental protocols, and quantitative data. It is intended to serve as a resource for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases. The document includes detailed methodologies for critical assays, structured data tables for easy comparison of quantitative findings, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial mucosal infections and life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1] A key virulence attribute of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form, a process crucial for tissue invasion and the formation of robust biofilms.[4] These biofilms, often formed on implanted medical devices, exhibit high resistance to conventional antifungal therapies.[4] The discovery of this compound represents a promising advancement in the development of anti-virulence strategies that target the pathogenic mechanisms of C. albicans without directly inhibiting its growth, potentially reducing the selective pressure for drug resistance.

This compound was identified from a screen of 30,000 small molecules for inhibitors of C. albicans adhesion to polystyrene.[5] Subsequent studies revealed its multifaceted activity, including the inhibition of the yeast-to-hyphal transition and biofilm formation on various surfaces.[1][6] Mechanistic studies suggest that this compound acts downstream of major signaling pathways that regulate morphogenesis in C. albicans, including the cAMP-PKA and MAPK pathways.[4] Furthermore, initial research into its molecular target points towards a potential role in disrupting iron metabolism.[1] This guide will delve into the technical details of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against Candida albicans

ParameterAssayValueReference(s)
IC50 (Adhesion) GFP-based adhesion assay on polystyrene~3 µM[1]
Effective Concentration (Hyphal Inhibition) Inhibition of hyphae formation in Spider media> 2.5 µM[5]
Concentration for Biofilm Inhibition Inhibition of biofilm formation on silicone elastomers50 µM[4]
Human Cell Viability (A549) AlamarBlue assay after 24h incubationNo toxicity observed up to 250 µM[4]

Table 2: In Vivo Efficacy of this compound in a Caenorhabditis elegans Infection Model

Treatment GroupOutcomeValueReference(s)
C. albicans infected nematodes + 12.5 µM this compoundReduction in Dar (deformed anal region) disease rateSignificant protective effects[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

High-Throughput Screening for Adhesion Inhibitors

This protocol was adapted from a method for measuring Saccharomyces cerevisiae adhesion to polystyrene.

  • Cell Preparation: C. albicans strain SC5314 is grown overnight in Yeast Extract-Peptone-Dextrose (YPD) medium at 30°C.

  • Plate Preparation: 96-well polystyrene plates, optimized for protein binding, are used as the substrate.

  • Compound Addition: Test compounds, including this compound, are added to the wells at a final concentration of 50 µM in 1% DMSO. A 1% DMSO solution serves as the vehicle control.

  • Cell Seeding: C. albicans cells are added to the wells.

  • Incubation: Plates are incubated to allow for cell adhesion.

  • Washing: Unbound cells are removed by extensive washing with phosphate-buffered saline (PBS).

  • Quantification (Crystal Violet Method):

    • Adherent cells are stained with 0.5% crystal violet solution for 10 minutes.

    • Excess stain is removed by washing with water.

    • The bound dye is solubilized with 33% acetic acid.

    • Absorbance is measured at 590 nm.

  • Quantification (alamarBlue Method):

    • The vital dye alamarBlue is added to the wells.

    • Plates are incubated to allow for color development.

    • Fluorescence or absorbance is measured according to the manufacturer's instructions.[7]

Yeast-to-Hyphal Transition Assay

This assay assesses the ability of this compound to inhibit the morphological switch of C. albicans.

  • Cell Culture: C. albicans is grown overnight in a medium that promotes yeast-form growth (e.g., YPD) at 30°C.

  • Induction of Filamentation: Cells are washed and resuspended in a hypha-inducing medium, such as Spider medium (carbon starvation), Lee's medium, or YPD supplemented with 10% fetal bovine serum.[1][8]

  • Treatment: this compound is added to the inducing medium at the desired concentration (e.g., 50 µM). A DMSO control is included.

  • Incubation: The culture is incubated at 37°C for a specified period (e.g., 4 hours).

  • Visualization: Cell morphology is observed and documented using differential interference contrast (DIC) microscopy.

  • Quantitative Analysis: Hyphal length can be measured using image analysis software. The percentage of filamentous cells is determined by counting at least 100 cells per sample.

Biofilm Formation Assay on Silicone Elastomers

This protocol evaluates the effect of this compound on biofilm formation on a medically relevant surface.

  • Substrate Preparation: Pre-sterilized squares of silicone elastomer are placed in the wells of a multi-well plate.

  • Cell Inoculation: A standardized suspension of C. albicans (e.g., GFP-tagged SC5314) is added to each well containing a silicone square.

  • Treatment: this compound (e.g., at 50 µM) or a DMSO control is added to the medium.

  • Incubation: The plate is incubated for an extended period (e.g., 60 hours) to allow for robust biofilm formation.

  • Assessment:

    • Visual Inspection: The turbidity of the surrounding medium is observed. Clear media indicates robust biofilm formation on the silicone, while turbid media suggests inhibition of biofilm formation and planktonic cell growth.[4]

    • Microscopy: The silicone squares are removed, washed, and visualized using fluorescence microscopy (for GFP-tagged strains) or scanning electron microscopy to observe biofilm architecture.

    • Quantitative Analysis (XTT Reduction Assay):

      • The metabolic activity of the biofilm is quantified using the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay.

      • Biofilms are washed with PBS.

      • A solution of XTT and menadione is added to each well.

      • Plates are incubated in the dark.

      • The colorimetric change is measured at 490 nm.

Caenorhabditis elegans Infection Model

This in vivo assay assesses the efficacy of this compound in a whole-organism infection model.

  • Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.

  • Infection Plate Preparation: Plates containing a lawn of C. albicans are prepared. The growth of the nematode's standard food source, E. coli OP50, is attenuated with an antibiotic to prevent interference.[6]

  • Infection: Synchronized worms are transferred to the C. albicans plates.

  • Treatment: this compound (e.g., at 12.5 µM) is incorporated into the agar medium.

  • Monitoring: The worms are monitored over several days for the development of the "deformed anal region" (Dar) phenotype, a marker of fungal infection.[1]

  • Data Analysis: The percentage of worms exhibiting the Dar phenotype is calculated for treated and untreated groups.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways in C. albicans filamentation that are affected by this compound, as well as a typical experimental workflow for its characterization.

Candida albicans Filamentation Signaling Pathways

Filamentation_Pathways cluster_response Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Medium (Carbon Starvation) SpiderMedia->cAMP_PKA GlcNAc N-Acetylglucosamine MAPK MAPK Pathway GlcNAc->MAPK GenotoxicStress Genotoxic Stress (Hydroxyurea) Rad53 Rad53 Pathway GenotoxicStress->Rad53 Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Hyphae Hyphal Morphogenesis Rad53->Hyphae HWP1 HWP1 Promoter Activation Efg1->HWP1 Cph1->HWP1 HWP1->Hyphae This compound This compound This compound->HWP1 Inhibits This compound->Hyphae Inhibits

Caption: Signaling pathways regulating C. albicans filamentation and the inhibitory points of this compound.

Experimental Workflow for this compound Characterization

Filastatin_Workflow cluster_discovery Discovery cluster_invitro In Vitro Characterization cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Screen High-Throughput Screen (30,000 compounds) Hit Identification of Adhesion Inhibitors Screen->Hit Adhesion Adhesion Assays (Polystyrene, Human Cells) Hit->Adhesion Morphogenesis Yeast-to-Hyphal Transition Assays Adhesion->Morphogenesis Biofilm Biofilm Formation Assays Morphogenesis->Biofilm Toxicity Human Cell Toxicity Assays Biofilm->Toxicity Signaling Signaling Pathway Analysis Toxicity->Signaling GeneExpression HWP1 Promoter Activity Assay Signaling->GeneExpression TargetID Molecular Target Identification (Iron Metabolism) GeneExpression->TargetID Nematode C. elegans Infection Model TargetID->Nematode

Caption: A logical workflow for the discovery and preclinical development of this compound.

Conclusion

This compound has emerged as a significant lead compound in the pursuit of novel antifungal therapies. Its discovery through a targeted screen for adhesion inhibitors and its subsequent characterization have revealed a potent anti-virulence agent that disrupts key pathogenic processes in Candida albicans. By inhibiting the yeast-to-hyphal transition and biofilm formation, this compound strikes at the heart of C. albicans infectivity. The elucidation of its mechanism of action, downstream of critical signaling pathways and potentially involving iron metabolism, provides a foundation for further optimization and development. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate ongoing research in this promising area. Future studies should focus on the precise identification of this compound's molecular target and its evaluation in more complex animal models of candidiasis to pave the way for potential clinical applications.

References

Filastatin: A Potent Inhibitor of Candida albicans Virulence

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Candida albicans is a major opportunistic fungal pathogen, with its virulence intricately linked to its ability to switch from a yeast to a hyphal morphology, adhere to host tissues and medical devices, and form robust biofilms. Filastatin, a small molecule identified through high-throughput screening, has emerged as a significant inhibitor of these key pathogenic traits. This document provides a comprehensive technical overview of this compound's activity against Candida albicans, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended to serve as a resource for researchers in mycology, infectious diseases, and antifungal drug development.

Introduction

Infections caused by Candida albicans represent a significant and growing challenge in healthcare, particularly in immunocompromised individuals.[1] The ability of C. albicans to form biofilms on implanted medical devices is a major contributor to its pathogenicity, as these structures are notoriously resistant to conventional antifungal therapies.[2] A key step in the initiation of infection and biofilm formation is the morphological transition from yeast-form cells to filamentous hyphae, which facilitates tissue invasion and structural integrity of the biofilm. Consequently, inhibiting this yeast-to-hyphal switch and subsequent adhesion is a promising strategy for the development of novel antifungal therapeutics. This compound was identified in a chemical screen for its ability to inhibit the adhesion of C. albicans to polystyrene surfaces and has since been characterized as a potent inhibitor of morphogenesis and biofilm formation.[1][3][4]

Quantitative Efficacy of this compound

This compound demonstrates significant inhibitory activity against C. albicans adhesion at low micromolar concentrations. Its efficacy has also been observed against other pathogenic Candida species, although to varying degrees. The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Concentration of this compound against Candida albicans

Assay TypeParameterValueCandida StrainReference
GFP-based Adhesion AssayIC₅₀~3 µM (~1.1 µg/mL)SC5314[1]

Table 2: Activity of this compound against Various Candida Species

Candida SpeciesActivityConcentration TestedReference
C. dubliniensisInhibition of polystyrene adhesion25 µM[1]
C. tropicalisInhibition of polystyrene adhesion25 µM[1]
C. parapsilosisLesser inhibition of polystyrene adhesion50 µM[1]

Note: Specific IC₅₀ values for C. dubliniensis, C. tropicalis, and C. parapsilosis are not currently available in the cited literature. No Minimum Inhibitory Concentration (MIC) data for this compound against Candida species has been reported in the reviewed literature.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the yeast-to-hyphal morphogenesis, which in turn prevents adhesion and biofilm formation.[1][3][4] It does not appear to directly kill the fungal cells but rather acts as a virulence inhibitor.

Inhibition of Hyphal Morphogenesis

This compound effectively blocks the morphological switch induced by various signals, including:

  • Serum[1]

  • Spider media[1]

  • N-acetylglucosamine (GlcNAc)[1]

Crucially, this compound does not inhibit filamentation induced by genotoxic stress from agents like hydroxyurea.[1] This indicates that this compound does not cause a general failure of the cellular machinery for elongation but rather targets specific signaling pathways.[1]

Disruption of Signaling Pathways

Chemical genetic experiments suggest that this compound acts downstream of multiple signaling pathways that regulate hyphal growth.[1][3][4] The evidence points towards the cAMP-PKA pathway as a key target. This is supported by the finding that this compound inhibits the hyperfilamentous growth of a C. albicans strain that constitutively overexpresses the G protein-coupled receptor Gpr1, a component of the cAMP-PKA pathway.[1] Furthermore, it blocks filamentation in strains with a hyperactive cAMP-PKA pathway.[1] While the precise molecular target of this compound is yet to be definitively identified, some research suggests a potential role in the disruption of the iron metabolism pathway.[2]

G cluster_inducers Hyphal Inducers cluster_pathways Signaling Pathways cluster_response Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc OtherPathways Other Nutrient-Sensing Pathways GlcNAc->OtherPathways GenotoxicStress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Pathway GenotoxicStress->DNA_Damage_Response HyphalFormation Hyphal Formation & Adhesion cAMP_PKA->HyphalFormation OtherPathways->HyphalFormation DNA_Damage_Response->HyphalFormation This compound This compound This compound->cAMP_PKA This compound->OtherPathways

This compound's inhibitory action on signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound against Candida albicans.

C. albicans Adhesion Assay to Polystyrene

This assay quantifies the ability of C. albicans to adhere to a polystyrene surface and the inhibitory effect of compounds like this compound.

Materials:

  • C. albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 96-well polystyrene plates (protein-binding optimized)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Crystal Violet solution (0.5% in water)

  • Plate reader

Procedure:

  • Grow C. albicans overnight in YPD medium at 30°C.

  • Wash the cells with PBS and resuspend in a suitable medium (e.g., RPMI) to a standardized cell density (e.g., 1x10⁷ cells/mL).

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add this compound to the desired final concentrations. Include a DMSO vehicle control.

  • Incubate the plate at 37°C for 4 hours to allow for cell adhesion.

  • Decant the contents of the wells and wash gently with PBS to remove non-adherent cells.

  • Add 50 µL of 0.5% Crystal Violet solution to each well and incubate at room temperature for 20 minutes.

  • Wash the wells again with water to remove excess stain.

  • Add a solvent (e.g., 95% ethanol) to each well to solubilize the stain from the adherent cells.

  • Quantify the absorbance at 590 nm using a plate reader. A lower absorbance indicates stronger inhibition of adhesion.

C. albicans Biofilm Formation Assay on Silicone Elastomers

This assay models the formation of biofilms on medical device materials.

Materials:

  • C. albicans strain (e.g., SC5314-GFP for visualization)

  • YPD medium

  • PBS

  • Pre-weighed, sterile silicone elastomer discs

  • 24-well plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Prepare a standardized C. albicans cell suspension as described in the adhesion assay protocol.

  • Place one sterile silicone elastomer disc into each well of a 24-well plate.

  • Add 2 mL of the cell suspension to each well.

  • Add this compound to the desired final concentration (e.g., 50 µM). Include a DMSO vehicle control.

  • Incubate the plate at 37°C for 60 hours without shaking.

  • After incubation, visually inspect the wells. Clear media with planktonic cells indicate inhibition of biofilm formation, while robust biofilm formation results in clear media with the biofilm attached to the disc.

  • For quantitative analysis, the discs can be washed, dried, and weighed to determine biofilm mass.

C. albicans Hyphal Morphogenesis Assay

This assay assesses the ability of this compound to inhibit the yeast-to-hyphae transition under different inducing conditions.

Materials:

  • C. albicans strain (e.g., SC5314)

  • YPD medium

  • Inducing media: Spider medium, 10% Fetal Bovine Serum (FBS) in RPMI, or GlcNAc-containing medium.

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microscope

Procedure:

  • Prepare a standardized C. albicans yeast-form cell suspension.

  • Inoculate the cells into the chosen hyphal-inducing medium containing either this compound at the desired concentration or DMSO as a control.

  • Incubate at 37°C for 3-4 hours.

  • Visualize the cell morphology using a light microscope. In the presence of an effective inhibitor like this compound, cells will remain in the yeast form, while the control will show extensive hyphal growth.

G cluster_prep I. Culture Preparation cluster_assays II. Inhibition Assays cluster_adhesion Adhesion Assay cluster_biofilm Biofilm Assay cluster_morphogenesis Morphogenesis Assay start Start: C. albicans Colony overnight Overnight Culture (YPD, 30°C) start->overnight wash Wash & Resuspend Cells (Standardized Density) overnight->wash adhesion_plate Plate Cells in 96-well + this compound/DMSO wash->adhesion_plate biofilm_plate Plate Cells on Silicone + this compound/DMSO wash->biofilm_plate morpho_induce Inoculate in Inducing Media + this compound/DMSO wash->morpho_induce adhesion_incubate Incubate (37°C, 4h) adhesion_plate->adhesion_incubate adhesion_wash Wash & Stain (Crystal Violet) adhesion_incubate->adhesion_wash adhesion_quantify Quantify (A590) adhesion_wash->adhesion_quantify biofilm_incubate Incubate (37°C, 60h) biofilm_plate->biofilm_incubate biofilm_analyze Analyze (Visual/Dry Weight) biofilm_incubate->biofilm_analyze morpho_incubate Incubate (37°C, 3-4h) morpho_induce->morpho_incubate morpho_visualize Visualize Morphology (Microscopy) morpho_incubate->morpho_visualize

Experimental workflow for evaluating this compound.

In Vivo and Preclinical Observations

Initial studies in a nematode infection model have shown that this compound can reduce the pathogenesis of C. albicans.[1] Furthermore, in a mouse model of vulvovaginal candidiasis, this compound was observed to alter the biofilm morphology, with a notable predominance of yeast-form cells, consistent with its in vitro activity.[1] Importantly, this compound did not show toxicity to human A549 lung carcinoma cells at concentrations significantly higher than its effective dose against C. albicans adhesion, suggesting a favorable therapeutic window.[1]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-virulence therapies against Candida albicans. Its ability to inhibit the critical pathogenic processes of adhesion, morphogenesis, and biofilm formation at low micromolar concentrations, coupled with its low in vitro cytotoxicity, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Target Identification: Elucidating the precise molecular target(s) of this compound within the fungal cell.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and pharmacokinetic properties.

  • Spectrum of Activity: Determining the MICs and IC₅₀ values of this compound against a broader range of clinical Candida isolates, including drug-resistant strains.

  • In Vivo Efficacy: Conducting more extensive studies in mammalian models of systemic and mucosal candidiasis to evaluate its therapeutic potential.

By addressing these areas, the full potential of this compound and related compounds as a new class of antifungal agents can be realized, offering a much-needed alternative to current fungicidal and fungistatic drugs.

References

Filastatin's Effect on Fungal Morphogenesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The dimorphic switch from yeast to hyphal form is a critical virulence factor for pathogenic fungi like Candida albicans, enabling tissue invasion and biofilm formation. Filastatin, a small molecule inhibitor, has emerged as a significant chemical probe for studying and controlling this process. This document provides an in-depth technical guide on the mechanism of action of this compound, its quantitative effects on fungal morphogenesis, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved. This compound effectively inhibits fungal adhesion, the yeast-to-hyphal transition, and biofilm formation by acting downstream of multiple, but not all, signaling pathways.[1][2] This makes it a valuable tool for researchers and a promising candidate for the development of novel anti-virulence antifungal therapies.

Mechanism of Action: Targeting Key Morphogenesis Signaling Pathways

This compound exerts its inhibitory effects not by direct cytotoxic action, but by modulating the signaling cascades that govern the yeast-to-hyphae transition.[3] Its mechanism involves acting downstream of several key transcription factors, effectively blocking the morphological switch induced by various environmental cues.[2][3]

Notably, this compound inhibits hyphal formation stimulated by nutrient-poor conditions (Spider media), serum, and N-acetylglucosamine (GlcNAc).[3][4] However, it does not prevent filamentation induced by genotoxic stress, such as exposure to hydroxyurea (HU).[3][4][5] This selectivity indicates that this compound does not cause a general failure of the cellular machinery required for elongation, but rather targets specific signaling pathways.[3]

The primary pathways affected are the cAMP-PKA and the MAPK pathways.[2][3]

  • cAMP-PKA Pathway: This pathway, often triggered by stimuli like serum and nutrient starvation (in Spider media), converges on the transcription factor Efg1.[3][5] this compound was found to block morphogenesis even in mutants with a hyperactive cAMP-PKA pathway, suggesting it acts downstream of or parallel to Efg1.[3][5]

  • MAPK Pathway: This pathway is activated by cues such as GlcNAc and involves the transcription factor Cph1.[3] this compound effectively inhibits hyphal growth induced by GlcNAc or in strains where Cph1 is constitutively overexpressed.[3][5]

The convergence of this compound's action on the downstream effectors of both these major pathways highlights its role as a broad-spectrum inhibitor of morphogenesis.[2]

G cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways cluster_tfs Transcription Factors cluster_output Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK HU Genotoxic Stress (Hydroxyurea) DNA_Damage DNA Damage Response HU->DNA_Damage Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage->Rad53 Hyphae Hyphal Morphogenesis Efg1->Hyphae Cph1->Hyphae Rad53->Hyphae This compound This compound This compound->Efg1 This compound->Cph1

This compound's targeted inhibition of key fungal morphogenesis signaling pathways.

Quantitative Data Presentation

This compound's efficacy has been quantified across several key pathogenic processes in Candida species. The data below is summarized from various in vitro and in vivo assays.

Table 1: Inhibitory Concentrations of this compound against Candida albicans

Assay Type Metric Concentration Reference
Adhesion (GFP-based) IC₅₀ ~3 µM (~1.1 µg/mL) [3]
Hyphal Formation (Liquid) Effective Concentration > 2.5 µM [3]
Biofilm Formation (Silicone) Tested Concentration 50 µM [3]
Hyphal Morphogenesis (Solid) Tested Concentration 50 µM [3][5]

| In vivo Nematode Model | Tested Concentration | 12.5 µM & 50 µM |[3] |

Table 2: Effect of this compound on Adhesion in Various Candida Species

Species Inhibition of Polystyrene Adhesion Reference
C. albicans Yes [3]
C. dubliniensis Yes [3]
C. tropicalis Yes [3]

| C. parapsilosis | Lesser Extent |[3] |

Experimental Protocols

The following sections detail the methodologies used to characterize this compound's effects on fungal adhesion, morphogenesis, and biofilm formation.

In Vitro Adhesion Assay (Polystyrene)

This assay quantifies the ability of fungal cells to adhere to a polystyrene surface, a common proxy for adhesion to medical devices.

Methodology:

  • C. albicans cells are cultured and washed.

  • Cells are resuspended in media and added to the wells of a 96-well polystyrene plate.

  • This compound (or vehicle control) is added to the wells at the desired concentration.

  • The plate is incubated to allow for cell adhesion.

  • Non-adherent cells are removed by washing the wells.

  • Adherent cells are stained with crystal violet.

  • Excess stain is washed away, and the bound dye is solubilized.

  • Adhesion is quantified by measuring the absorbance of the solubilized dye.[3][6]

G prep 1. Prepare C. albicans Cell Suspension plate 2. Add Cells and this compound to 96-well Polystyrene Plate prep->plate incubate 3. Incubate to Allow Adhesion plate->incubate wash1 4. Wash to Remove Non-adherent Cells incubate->wash1 stain 5. Stain with Crystal Violet wash1->stain wash2 6. Wash to Remove Excess Stain stain->wash2 solubilize 7. Solubilize Bound Dye wash2->solubilize read 8. Measure Absorbance to Quantify Adhesion solubilize->read G prep 1. Place Silicone Elastomer in Multi-well Plate add_cells 2. Add C. albicans Cell Suspension prep->add_cells add_drug 3. Add this compound or Vehicle Control add_cells->add_drug incubate 4. Incubate for 60 Hours to Allow Biofilm Growth add_drug->incubate assess 5. Visually Assess Biofilm (Clear vs. Turbid Media) incubate->assess G cluster_liquid Liquid Culture cluster_solid Solid Media l_induce 1. Resuspend cells in hyphae-inducing liquid media l_add 2. Add this compound or Control l_induce->l_add l_incubate 3. Incubate at 37°C l_add->l_incubate l_observe 4. Observe cell morphology via microscopy l_incubate->l_observe s_plate 1. Plate cells on hyphae- inducing agar with this compound s_incubate 2. Incubate at 37°C for 3 days s_plate->s_incubate s_observe 3. Observe colony morphology (wrinkled vs. smooth) s_incubate->s_observe

References

The Role of Filastatin in the Inhibition of Fungal Yeast-to-Hyphal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Candida albicans, a commensal fungus in humans, can undergo a morphological transition from a yeast form to a pathogenic hyphal form, a critical step in the development of candidiasis. This transition is a key virulence factor, enabling tissue invasion and biofilm formation. Filastatin, a small molecule inhibitor, has emerged as a significant tool for studying and potentially controlling this pathogenic switch. This technical guide provides an in-depth analysis of this compound's mechanism of action, collates available quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycology, infectious diseases, and antifungal drug discovery.

Introduction: The Yeast-to-Hyphal Transition as a Therapeutic Target

The dimorphic nature of Candida albicans is intricately linked to its pathogenicity. The yeast form is generally associated with commensal growth and dissemination, while the hyphal form is crucial for tissue penetration, invasion, and the structural integrity of biofilms.[1] The ability to switch between these two morphologies in response to environmental cues such as temperature, pH, and nutrient availability is a key virulence attribute. Therefore, inhibiting the yeast-to-hyphal transition presents a promising therapeutic strategy to attenuate the virulence of C. albicans without directly killing the fungus, which may reduce the selective pressure for drug resistance.

This compound was identified through high-throughput screening of small molecules for their ability to inhibit the adhesion of C. albicans to polystyrene surfaces.[2][3] Subsequent studies revealed its potent inhibitory effect on the yeast-to-hyphal morphological transition, biofilm formation, and pathogenesis in various models.[2][3] This guide delves into the molecular underpinnings of this compound's activity.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its inhibitory effect on the yeast-to-hyphal transition by acting downstream of several key signaling pathways that regulate morphogenesis in C. albicans.[1][2] This strategic point of intervention allows it to be effective against a range of hyphae-inducing signals.

Downstream Inhibition of the cAMP-PKA and MAPK Pathways

The primary signaling cascades governing hyphal development in C. albicans are the cyclic AMP-protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. The cAMP-PKA pathway is typically activated by environmental signals like serum and high temperature, leading to the activation of the transcription factor Efg1. The MAPK pathway, on the other hand, is often stimulated by nutrient limitation (e.g., in Spider medium) and activates the transcription factor Cph1.

Chemical genetic experiments have demonstrated that this compound inhibits hyphal formation induced by activators of both the cAMP-PKA and MAPK pathways.[1][2] For instance, it can block filamentation in mutants with a constitutively active Ras1, a key upstream activator of both pathways. This indicates that this compound's target lies downstream of these initial signaling events.

Acting Downstream of Key Transcription Factors: Efg1 and Cph1

Further investigation into this compound's mechanism has revealed that it acts downstream of the critical transcription factors Efg1 and Cph1.[1] These two transcription factors are the terminal components of the cAMP-PKA and MAPK pathways, respectively, and they regulate the expression of a battery of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1). This compound's ability to inhibit hyphal morphogenesis even in strains overexpressing EFG1 or CPH1 strongly suggests that its molecular target is a component of the cellular machinery required for hyphal elongation itself, or a downstream regulatory element common to both pathways.[2]

Specificity of Inhibition

An important aspect of this compound's activity is its specificity. While it effectively inhibits hyphal formation induced by serum, Spider medium, and N-acetylglucosamine (GlcNAc), it does not block filamentation triggered by genotoxic stress, such as exposure to hydroxyurea (HU).[2] This suggests that the cellular processes targeted by this compound are not universally required for all forms of polarized growth and that the genotoxic stress response pathway can bypass the this compound-sensitive step to induce hyphal morphogenesis.

Quantitative Data on this compound's Efficacy

Parameter Value Assay Conditions Organism Reference
IC50 ~3 µMGFP-based adhesion assayCandida albicans[2]
Effective Concentration 50 µMInhibition of hyphal morphogenesis in liquid and solid media (e.g., Spider medium, serum-containing medium)Candida albicans[2]
Effective Concentration 50 µMInhibition of biofilm formation on silicone elastomersCandida albicans[2]

Note: The provided IC50 value is for the inhibition of adhesion, which is closely linked to the yeast-to-hyphal transition. The 50 µM concentration has been consistently used in various studies to achieve significant inhibition of filamentation. Further studies are required to establish detailed MIC (Minimum Inhibitory Concentration) and IC50 values under a broader range of conditions, including different Candida species and various growth media.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Candida albicans Hyphal Morphogenesis Assay

This protocol is designed to assess the ability of a compound to inhibit the yeast-to-hyphal transition in C. albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-Peptone-Dextrose (YPD) medium

  • Hyphae-inducing medium (e.g., Spider medium, RPMI-1640 + 10% fetal bovine serum)

  • This compound or other test compounds

  • DMSO (vehicle control)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Inverted microscope

Procedure:

  • Prepare C. albicans Culture: Inoculate a single colony of C. albicans into 5 mL of YPD broth and grow overnight at 30°C with shaking.

  • Inoculum Preparation: The following day, dilute the overnight culture in fresh YPD to an OD600 of 0.1.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of hyphae-inducing medium to each well.

    • Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Add 10 µL of the prepared C. albicans inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Microscopic Examination: Observe the morphology of the cells in each well using an inverted microscope at 40x magnification. Yeast cells will appear round or oval, while hyphae will be long, filamentous structures.

  • Quantification (Optional): To quantify the inhibition, at least 100 cells per well can be counted and categorized as either yeast or hyphal. The percentage of hyphal cells can then be calculated.

Candida albicans Biofilm Formation and Inhibition Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of a biofilm and can be used to assess the ability of a compound to inhibit biofilm formation.

Materials:

  • Candida albicans strain

  • YPD medium

  • RPMI-1640 medium

  • This compound or other test compounds

  • DMSO

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Plate reader (490 nm)

Procedure:

  • Inoculum Preparation: Grow C. albicans in YPD overnight at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 to a final concentration of 1 x 107 cells/mL.

  • Biofilm Formation:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • To test for inhibition of biofilm formation, add the test compound at desired concentrations at this stage.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • XTT Assay:

    • Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution according to the manufacturer's instructions immediately before use.

    • Add 100 µL of the XTT-menadione solution to each well containing the biofilm and to control wells (without biofilm).

    • Incubate the plate in the dark at 37°C for 2-4 hours.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression of specific genes involved in the yeast-to-hyphal transition in response to an inhibitor.

Materials:

  • Candida albicans culture treated with this compound and a control culture

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (containing SYBR Green or a probe-based system)

  • Primers for target genes (e.g., HWP1, ALS3) and a reference gene (e.g., ACT1)

  • qRT-PCR instrument

Procedure:

  • Cell Culture and Treatment: Grow C. albicans under hyphae-inducing conditions in the presence and absence of this compound for a specified time.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit. It is crucial to include a mechanical lysis step (e.g., bead beating) for efficient disruption of the fungal cell wall.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, qRT-PCR master mix, and specific primers for the target and reference genes.

    • Run the reactions in a qRT-PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the control, normalized to the reference gene.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

G Serum Serum, 37°C Ras1 Ras1 Serum->Ras1 Spider Spider Medium Spider->Ras1 GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK HU Genotoxic Stress (Hydroxyurea) DNA_Damage DNA Damage Response HU->DNA_Damage cAMP_PKA cAMP-PKA Pathway Ras1->cAMP_PKA Ras1->MAPK Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Hyphae Hyphal Morphogenesis DNA_Damage->Hyphae Efg1->Hyphae Cph1->Hyphae Yeast Yeast Form This compound This compound This compound->Hyphae Inhibits

Caption: Signaling pathways in C. albicans yeast-to-hyphal transition and the point of this compound's intervention.

G cluster_culture 1. Culture Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Incubation cluster_analysis 4. Analysis A Overnight culture of C. albicans in YPD at 30°C B Dilute to OD600=0.1 in fresh YPD A->B C Add hyphae-inducing medium to 96-well plate B->C D Add this compound (or DMSO control) at various concentrations C->D E Inoculate with C. albicans D->E F Incubate at 37°C for 4-6 hours E->F G Microscopic examination (40x magnification) F->G H Quantify percentage of hyphal vs. yeast cells G->H

Caption: Experimental workflow for the C. albicans hyphal morphogenesis assay.

G cluster_prep 1. Inoculum Preparation cluster_biofilm 2. Biofilm Formation cluster_wash 3. Washing cluster_xtt 4. XTT Assay A Overnight culture of C. albicans in YPD B Wash with PBS and resuspend in RPMI-1640 (1x10^7 cells/mL) A->B C Add cell suspension and This compound to 96-well plate B->C D Incubate at 37°C for 24-48 hours C->D E Aspirate medium and wash twice with PBS D->E F Add XTT-menadione solution E->F G Incubate in dark at 37°C for 2-4 hours F->G H Read absorbance at 490 nm G->H

Caption: Experimental workflow for the C. albicans biofilm inhibition assay using the XTT method.

Conclusion and Future Directions

This compound is a valuable chemical probe for dissecting the molecular mechanisms of the yeast-to-hyphal transition in Candida albicans. Its ability to inhibit this key virulence trait without being fungicidal makes it an attractive lead compound for the development of novel anti-virulence therapies. Future research should focus on several key areas:

  • Target Identification: The precise molecular target(s) of this compound remain to be definitively identified. Uncovering its direct binding partners will provide deeper insights into the regulation of hyphal morphogenesis.

  • In Vivo Efficacy: While initial studies in nematode and mouse models are promising, more extensive in vivo studies are needed to evaluate the therapeutic potential of this compound and its analogs in treating candidiasis.[2]

  • Spectrum of Activity: Determining the efficacy of this compound against a broader range of pathogenic Candida species and other dimorphic fungi is an important next step.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of more potent and specific derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.

References

Filastatin: A Deep Dive into its Impact on Fungal Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Filastatin, a novel small molecule inhibitor, has emerged as a promising anti-virulence agent against the opportunistic fungal pathogen Candida albicans. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, with a focus on its mechanism of action in inhibiting key pathogenic traits such as filamentation, adhesion, and biofilm formation. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows involved.

Introduction

Candida albicans is a major human fungal pathogen, capable of causing a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. A key virulence attribute of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form. This morphological transition is critical for tissue invasion, biofilm formation, and immune evasion. This compound has been identified as a potent inhibitor of this yeast-to-hypha transition, making it a molecule of significant interest for the development of novel antifungal therapies that target virulence without directly killing the fungus, a strategy that may reduce the likelihood of drug resistance. This guide delves into the molecular mechanisms underlying this compound's activity, providing researchers and drug developers with a detailed understanding of its effects on fungal signaling networks.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects by intervening in key signaling cascades that regulate morphogenesis in C. albicans. The primary pathways affected are the cAMP-dependent protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound appears to act downstream of several induction cues, yet upstream of the ultimate morphological changes.

The cAMP-PKA Pathway

The cAMP-PKA pathway is a central regulator of hyphal development in C. albicans, responding to various environmental cues such as serum, high temperature, and nutrient limitation.

  • Mechanism of Action: this compound has been shown to block filamentation induced by activators of the cAMP-PKA pathway.[1][2] It acts downstream of the key transcription factor Efg1, a critical regulator of hypha-specific gene expression.[3] Evidence suggests that this compound does not directly inhibit the components of the cAMP-PKA cascade itself, but rather interferes with the transcriptional program initiated by this pathway.

The MAPK Pathway

The MAPK pathway, particularly the Cek1-mediated cascade, is also involved in regulating filamentous growth in response to certain stimuli, such as nutrient-poor conditions.

  • Mechanism of Action: this compound's inhibitory action extends to filamentation induced by conditions that activate the MAPK pathway. It has been demonstrated to act downstream of Cph1, the terminal transcription factor of this pathway.[2] This suggests that this compound may target a point of convergence between the cAMP-PKA and MAPK pathways or a common downstream effector.

Downstream Effects on Gene Expression

A key target of both the cAMP-PKA and MAPK pathways is the promoter of the hyphal-specific gene HWP1 (Hyphal Wall Protein 1). Hwp1 is an adhesin crucial for biofilm formation and attachment to host cells.

  • Inhibition of HWP1 Promoter: this compound has been demonstrated to block the transcriptional induction of the HWP1 promoter.[1][3] This inhibition of a critical hypha-specific gene provides a molecular basis for this compound's observed effects on adhesion and biofilm formation.

Specificity of Action

It is important to note that this compound's inhibitory activity is not absolute. It does not block hyphal formation induced by all stimuli.

  • Genotoxic Stress-Induced Filamentation: this compound does not inhibit filamentation induced by the DNA replication inhibitor hydroxyurea (HU).[1] This indicates that the signaling pathway triggered by genotoxic stress is distinct from the pathways targeted by this compound and that the basic cellular machinery for filamentation remains intact in the presence of the compound.

Signaling Pathways Affected by this compound cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways cluster_transcription_factors Transcription Factors cluster_downstream Downstream Effects Serum Serum, 37°C cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Hydroxyurea Hydroxyurea (Genotoxic Stress) Genotoxic_Stress_Pathway Genotoxic Stress Pathway Hydroxyurea->Genotoxic_Stress_Pathway Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Filamentation Filamentation Genotoxic_Stress_Pathway->Filamentation HWP1 HWP1 Promoter Induction Efg1->HWP1 Cph1->HWP1 Adhesion Adhesion HWP1->Adhesion Filamentation->Adhesion Biofilm Biofilm Formation Adhesion->Biofilm This compound This compound This compound->Efg1 Inhibits downstream effects This compound->Cph1 Inhibits downstream effects This compound->HWP1

Signaling pathways in C. albicans affected by this compound.

The Role of the Actin Cytoskeleton and Rho GTPases (A Putative Mechanism)

While direct studies on the effect of this compound on the actin cytoskeleton and Rho family GTPases like Cdc42 and Rac1 in C. albicans are currently lacking, their involvement is strongly implied. The morphological transition from yeast to hyphae is fundamentally dependent on the dynamic rearrangement of the actin cytoskeleton, which is controlled by these master regulators.

  • Actin Cytoskeleton: Hyphal growth requires polarized actin cable formation to direct secretory vesicles to the growing tip. It is plausible that this compound, by inhibiting the signaling pathways that orchestrate this process, indirectly disrupts the organization and dynamics of the actin cytoskeleton. Future research employing techniques such as fluorescent phalloidin staining to visualize F-actin in this compound-treated cells could elucidate this connection.

  • Rho GTPases: Cdc42 and Rac1 are essential for establishing and maintaining cell polarity in fungi.[4][5] They are key components of the signaling cascades that translate external cues into cytoskeletal changes. Given that this compound inhibits filamentation, a process critically dependent on polarized growth, it is conceivable that it may interfere with the activity or localization of these Rho GTPases or their effectors. Investigating the GTP-bound (active) levels of Cdc42 and Rac1 in the presence of this compound would be a valuable next step in dissecting its mechanism of action.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various assays.

Table 1: In Vitro Efficacy of this compound against C. albicans

AssayEndpointEffective ConcentrationReference
Adhesion (GFP-based)IC50~3 µM[1]
Hyphal FormationInhibition>2.5 µM[1][7]
Biofilm FormationInhibition50 µM (in some assays)[1]

Table 2: Experimental Concentrations of this compound Used in Key Studies

ExperimentConcentration(s)VehicleReference
Adhesion to Polystyrene50 µM1% DMSO[1]
Adhesion to Human Cells25 µM1% DMSO[1]
Biofilm on Silicone Elastomers50 µM1% DMSO[1]
C. elegans Infection Model12.5 µM, 50 µMDMSO[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

C. albicans Adhesion Assay (Crystal Violet Method)

This protocol is adapted from methodologies used to screen for inhibitors of C. albicans adhesion to polystyrene surfaces.[1]

Materials:

  • C. albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 96-well polystyrene plates (protein binding optimized)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 0.5% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Cell Culture: Grow C. albicans overnight in YPD medium at 30°C with shaking.

  • Cell Preparation: Wash the cells twice with PBS and resuspend in fresh YPD to the desired optical density (e.g., OD600 of 0.2).

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add this compound to the desired final concentrations (e.g., in a dose-response manner). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for cell adhesion.

  • Washing: Decant the contents of the wells and wash gently with PBS to remove non-adherent cells. Repeat the wash step.

  • Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate at room temperature for 45 minutes.

  • Washing: Decant the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet from the adherent cells.

  • Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.

C. albicans Biofilm Formation Assay

This protocol describes a method to assess the effect of this compound on biofilm formation on silicone elastomers.[1]

Materials:

  • C. albicans strain (e.g., SC5314-GFP for visualization)

  • YPD medium

  • Silicone elastomer squares (pre-sterilized)

  • 24-well plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • PBS

  • Fluorescence microscope or plate reader (for GFP strains)

Procedure:

  • Cell Culture: Grow C. albicans overnight in YPD medium at 30°C with shaking.

  • Cell Preparation: Wash the cells with PBS and resuspend in fresh YPD to a standardized concentration.

  • Assay Setup:

    • Place a sterile silicone elastomer square in each well of a 24-well plate.

    • Add the C. albicans cell suspension to each well.

    • Add this compound (e.g., 50 µM) or DMSO vehicle to the respective wells.

  • Incubation: Incubate the plate at 37°C for 60 hours to allow for biofilm formation.

  • Visualization/Quantification:

    • Visual Inspection: Observe the turbidity of the medium. Clear media indicates robust biofilm formation on the elastomer, while turbid media suggests inhibition of biofilm formation.

    • Microscopy (for GFP strains): Gently wash the elastomers with PBS to remove non-adherent cells and visualize the biofilm using a fluorescence microscope.

    • Biomass Quantification (optional): The biofilm can be quantified by dry weight measurement or by using a metabolic assay like the XTT assay.

C. elegans Infection Model

This protocol outlines a method to evaluate the in vivo efficacy of this compound using a Caenorhabditis elegans infection model.[1][8][9]

Materials:

  • C. elegans strain (e.g., glp-4;sek-1)

  • E. coli OP50 (nematode food source)

  • C. albicans strain (e.g., SC5314)

  • Nematode Growth Medium (NGM) agar plates

  • Brain Heart Infusion (BHI) agar plates with kanamycin

  • Liquid medium for pathogenesis assay

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Streptomycin

Procedure:

  • Nematode and Pathogen Preparation:

    • Grow synchronized adult C. elegans on NGM plates with E. coli OP50.

    • Grow C. albicans overnight in YPD, then spread a lawn on BHI agar with kanamycin and incubate.

  • Infection:

    • Wash the adult nematodes from the NGM plates.

    • Place the worms on the C. albicans lawn for a defined period (e.g., 2-4 hours) to allow for ingestion of the yeast.

  • Treatment:

    • Wash the infected worms to remove external yeast.

    • Transfer the infected worms to liquid medium containing this compound at the desired concentrations (e.g., 12.5 µM, 50 µM) or DMSO vehicle.

  • Monitoring and Endpoint:

    • Incubate the worms at an appropriate temperature (e.g., 25°C).

    • Monitor worm survival over several days. A common endpoint is the "Deformed Anal Region" (Dar) phenotype or worm death.[1]

    • Record the number of surviving worms daily.

Experimental Workflow for Assessing this compound Activity cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_molecular Molecular Assays Adhesion Adhesion Assay (Crystal Violet or GFP) Adhesion_quant Quantify Adhesion (Absorbance/Fluorescence) Adhesion->Adhesion_quant Biofilm Biofilm Formation Assay (Silicone Elastomer) Biofilm_quant Assess Biofilm (Microscopy/Biomass) Biofilm->Biofilm_quant Filamentation Filamentation Assay (Microscopy) Filamentation_quant Observe Morphology (Hyphal Inhibition) Filamentation->Filamentation_quant Celegans C. elegans Infection Model Celegans_quant Monitor Survival (Phenotype/Death) Celegans->Celegans_quant HWP1_reporter HWP1 Promoter Reporter Assay HWP1_quant Measure Reporter Activity (e.g., Luciferase) HWP1_reporter->HWP1_quant start Start filastatin_prep Prepare this compound and Controls start->filastatin_prep candida_culture Culture C. albicans start->candida_culture filastatin_prep->Adhesion filastatin_prep->Biofilm filastatin_prep->Filamentation filastatin_prep->Celegans filastatin_prep->HWP1_reporter candida_culture->Adhesion candida_culture->Biofilm candida_culture->Filamentation candida_culture->Celegans candida_culture->HWP1_reporter

General experimental workflow for evaluating this compound's effects.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-virulence therapies against C. albicans. Its ability to inhibit the key pathogenic traits of filamentation, adhesion, and biofilm formation by targeting crucial signaling pathways highlights its potential. This guide has provided a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Future research should focus on several key areas:

  • Direct Target Identification: Elucidating the precise molecular target(s) of this compound is paramount for understanding its mechanism of action and for rational drug design.

  • Cytoskeletal Effects: Directly investigating the impact of this compound on the actin cytoskeleton and the activity of Rho GTPases will provide a more complete picture of its cellular effects.

  • In Vivo Efficacy: Further studies in more complex animal models of systemic candidiasis are needed to fully evaluate the therapeutic potential of this compound.

  • Spectrum of Activity: Exploring the efficacy of this compound against other pathogenic fungi could broaden its potential clinical applications.

By addressing these questions, the scientific community can further unlock the potential of this compound and similar virulence-targeting compounds in the fight against fungal infections.

References

The Discovery of Filastatin: A High-Throughput Screening Approach to Inhibit Fungal Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the ongoing battle against fungal infections, novel therapeutic strategies are urgently needed to combat the rise of drug-resistant pathogens. Candida albicans, a major human fungal pathogen, relies on its ability to adhere to host tissues, transform from a yeast to a hyphal morphology, and form robust biofilms to cause disease. This technical guide delves into the discovery of filastatin, a small molecule inhibitor of C. albicans pathogenesis, identified through a sophisticated high-throughput phenotypic screening campaign. We will explore the experimental methodologies, quantitative data, and the intricate signaling pathways affected by this promising antifungal compound. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and techniques employed in the identification and characterization of this compound.

Introduction

Candida albicans is a formidable fungal pathogen, responsible for a wide spectrum of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A key virulence attribute of C. albicans is its morphological plasticity, specifically the transition from a budding yeast form to a filamentous hyphal form. This transition is critical for tissue invasion and the formation of biofilms, which are structured communities of fungal cells encased in an extracellular matrix that exhibit high resistance to conventional antifungal agents.[3][4]

Recognizing the importance of inhibiting these virulence traits, a high-throughput screening (HTS) approach was undertaken to identify small molecules that could block the initial and critical step of fungal adhesion.[1][2] This led to the discovery of this compound, a potent inhibitor of not only adhesion but also hyphal morphogenesis and biofilm formation.[1][2][3] This guide will provide a detailed overview of the discovery process, from the initial screen to the mechanistic studies that have begun to unravel how this compound exerts its effects.

High-Throughput Screening for Adhesion Inhibitors

The primary screen was designed to identify compounds that inhibit the adhesion of C. albicans to a polystyrene surface, mimicking the initial interaction with host surfaces or medical devices.[1]

Experimental Workflow

The high-throughput screening process followed a logical progression from initial identification of "hits" to the confirmation and characterization of lead compounds.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays cluster_lead_characterization Lead Characterization A C. albicans cell culture B Dispense cells and compounds into 384-well plates A->B C Incubation B->C D Wash to remove non-adherent cells C->D E Quantify adherent cells (Crystal Violet staining) D->E F Identify initial 'hits' E->F G Dose-response analysis F->G H Toxicity assays G->H I Adhesion to human epithelial cells H->I J Hyphal morphogenesis assay I->J K Biofilm formation assay J->K L Mechanism of action studies K->L M In vivo efficacy models (e.g., C. elegans) L->M

Figure 1: High-throughput screening workflow for the discovery of this compound.
Experimental Protocols

Primary High-Throughput Adhesion Assay:

  • Cell Culture: C. albicans strain SC5314 was grown overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.

  • Compound Plating: A library of small molecules was dispensed into 384-well polystyrene plates.

  • Cell Seeding: The overnight culture of C. albicans was diluted and added to each well of the compound-containing plates.

  • Incubation: Plates were incubated to allow for fungal adhesion to the polystyrene surface.

  • Washing: Non-adherent cells were removed by a series of gentle washes.

  • Staining: Adherent cells were stained with crystal violet.

  • Quantification: The amount of adherent biomass was quantified by measuring the absorbance at 590 nm after solubilizing the crystal violet.

Quantitative Analysis of this compound's Effects

This compound demonstrated potent inhibitory activity across a range of phenotypic assays. The following tables summarize the key quantitative findings.

AssayOrganism/Cell LineThis compound ConcentrationResultReference
Polystyrene AdhesionC. albicans25 µMSignificant inhibition of adhesion[3]
Human Epithelial Cell AdhesionC. albicans / A549 cells25 µMInhibition of adhesion to human cells[3]
Hyphal MorphogenesisC. albicans> 2.5 µMInhibition of hyphae formation[3]
Biofilm FormationC. albicans50 µMInhibition of biofilm formation on silicone elastomers[1]
C. elegans Infection ModelC. albicans50 µMIncreased lifespan of infected worms, indicating reduced pathogenesis[3]

Table 1: Summary of this compound's Inhibitory Activities

Mechanism of Action: Targeting Signaling Pathways

Further investigations revealed that this compound does not act as a general cytotoxic agent but rather interferes with specific signaling pathways that regulate fungal morphogenesis.

Signaling Pathways Modulated by this compound

This compound was found to act downstream of several key signaling pathways that induce hyphal growth in C. albicans.[3][5] These include the cAMP-PKA pathway and the MAPK pathway, which are activated by various environmental cues such as serum, nutrient starvation (Spider media), and N-acetylglucosamine (GlcNAc).[3][5] However, this compound did not inhibit filamentation induced by genotoxic stress, suggesting a specific mode of action rather than a general blockade of cellular elongation.[3][4][5]

Signaling_Pathway Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider Spider Media Spider->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Stress Genotoxic Stress DNA_Damage DNA Damage Response Pathway Stress->DNA_Damage Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage->Rad53 Hyphae Hyphal Morphogenesis Efg1->Hyphae Cph1->Hyphae Rad53->Hyphae This compound This compound This compound->Efg1 This compound->Cph1

References

Filastatin as a probe for fungal pathogenesis studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Filastatin as a Probe for Fungal Pathogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] A key contributor to its virulence is the ability to switch from a unicellular yeast form to a filamentous hyphal form, a process crucial for tissue invasion and biofilm formation.[1] Biofilms, complex communities of fungal cells encased in an extracellular matrix, are notoriously resistant to antifungal drugs and host immune responses. The initial step in both infection and biofilm formation is the adhesion of fungal cells to host tissues or indwelling medical devices.[1]

This compound, a small molecule identified through high-throughput screening, has emerged as a potent inhibitor of these critical pathogenic processes in C. albicans and other Candida species.[1][2][3] This technical guide provides a comprehensive overview of this compound's activity, its mechanism of action, and detailed protocols for its use as a chemical probe in the study of fungal pathogenesis.

Quantitative Analysis of this compound's Bioactivity

This compound exhibits a range of inhibitory effects on key virulence traits of Candida albicans. The following tables summarize the quantitative data on its bioactivity.

Activity Assay Organism/System Effective Concentration Reference
Adhesion InhibitionGFP-based adhesion assayC. albicans on polystyreneIC50 ~ 3 µM[1]
Hyphal Morphogenesis InhibitionHWP1 promoter reporter assayC. albicans in Spider media> 2.5 µM[1]
Biofilm Formation InhibitionVisual assessment on silicone elastomersC. albicans50 µM[1]
Adhesion to Human CellsGFP-based adhesion assayC. albicans on A549 cells25 µM[1]
In vivo Antifungal ActivityC. elegans infection modelC. albicans12.5 µM[4]
Target Organism Activity Substrate Inhibition Level Reference
C. dubliniensisAdhesionPolystyreneInhibited[1]
C. tropicalisAdhesionPolystyreneInhibited[1]
C. parapsilosisAdhesionPolystyreneLesser Inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a research tool. The following are protocols for key experiments cited in the literature.

Candida albicans Adhesion Assay to Polystyrene

This assay quantifies the ability of C. albicans to adhere to an abiotic surface and the inhibitory effect of compounds like this compound.

Materials:

  • C. albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom polystyrene plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Plate reader

Protocol:

  • Culture Preparation: Grow C. albicans overnight in YPD medium at 30°C.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a suitable medium (e.g., RPMI-1640) to a final optical density at 600 nm (OD600) of 0.5, which corresponds to approximately 1x10^7 cells/ml.

  • Assay Setup: To the wells of a 96-well plate, add the C. albicans cell suspension. Add this compound to the desired final concentration (e.g., 25 µM). Include a vehicle control with an equivalent concentration of DMSO.

  • Adhesion Incubation: Incubate the plate at 37°C for 90 minutes with shaking (250 rpm) to allow for cell adhesion.

  • Washing: Carefully aspirate the medium from the wells and wash twice with PBS to remove non-adherent cells.

  • Quantification: The number of adherent cells can be quantified using various methods, such as crystal violet staining and subsequent measurement of absorbance, or by using a fluorescently tagged C. albicans strain (e.g., GFP-tagged) and measuring fluorescence on a plate reader.

Candida albicans Biofilm Formation Assay on Silicone Elastomers

This protocol assesses the ability of C. albicans to form a biofilm on a medically relevant surface and the effect of this compound on this process.

Materials:

  • C. albicans strain (e.g., SC5314)

  • YPD medium

  • PBS

  • Pre-weighed, sterile silicone elastomer discs

  • 24-well plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Culture Preparation: Grow C. albicans overnight in YPD medium at 30°C.

  • Inoculum Preparation: Harvest and wash the cells as described above, and resuspend in a biofilm-inducing medium (e.g., RPMI-1640) to a concentration of 1x10^7 cells/ml.

  • Assay Setup: Place a sterile, pre-weighed silicone elastomer disc into each well of a 24-well plate. Add the C. albicans inoculum to each well. Add this compound to the desired final concentration (e.g., 50 µM) or DMSO for the control.

  • Biofilm Growth: Incubate the plate at 37°C for 48-60 hours without shaking.

  • Assessment:

    • Visual Assessment: Observe the turbidity of the medium. Clear medium indicates robust biofilm formation on the disc, while turbid medium suggests inhibition of biofilm formation, with cells remaining in a planktonic state.[1]

    • Dry Weight Measurement: To quantify biofilm mass, carefully remove the silicone discs, wash with PBS, and dry overnight at 80°C. The final dry weight is then measured.

Caenorhabditis elegans - Candida albicans Infection Model

This in vivo model is used to assess the virulence of C. albicans and the protective effects of antifungal compounds.

Materials:

  • C. elegans (e.g., glp-4; sek-1 strain)

  • E. coli OP50 (nematode food source)

  • C. albicans strain (e.g., SC5314)

  • Brain Heart Infusion (BHI) agar with kanamycin

  • Liquid medium for infection assay

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

Protocol:

  • Prepare C. albicans Lawn: Spread an overnight culture of C. albicans onto a BHI agar plate containing kanamycin and incubate for approximately 20 hours at 30°C.

  • Synchronize Nematodes: Grow synchronized adult C. elegans on E. coli OP50 plates.

  • Infection: Wash the adult nematodes from the E. coli plates and transfer them to the prepared C. albicans lawn for a defined period to allow ingestion of the yeast.

  • Treatment: After the infection period, transfer the nematodes to a liquid medium containing this compound at the desired concentration (e.g., 12.5 µM) or DMSO as a control.

  • Monitor Survival: Incubate at 25°C and monitor the survival of the nematodes over several days. The percentage of surviving worms is plotted over time to generate survival curves.

Signaling Pathways and Mechanism of Action

This compound exerts its effects on fungal morphogenesis by acting downstream of major signaling pathways that regulate the yeast-to-hyphae transition.[1][2] It does not, however, block all hyphal induction, indicating a specific mechanism of action rather than general toxicity or disruption of the core filamentation machinery.[1][4]

G cluster_effectors Downstream Effectors Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_media Spider Media (Nutrient Starvation) Spider_media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Genotoxic_Stress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Filamentation Hyphal Morphogenesis Efg1->Filamentation Cph1->Filamentation Rad53->Filamentation This compound This compound This compound->Efg1 This compound->Cph1 G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stimuli Serum, Spider Media Gpr1 Gpr1 (GPCR) Stimuli->Gpr1 Ras1 Ras1 Gpr1->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA (Tpk1/Tpk2) cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 HWP1 HWP1 Gene Expression Efg1->HWP1 Filamentation Filamentation HWP1->Filamentation This compound This compound This compound->Efg1 G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GlcNAc GlcNAc Cst20 Cst20 (PAK kinase) GlcNAc->Cst20 Hst7 Hst7 (MAPKK) Cst20->Hst7 Cek1 Cek1 (MAPK) Hst7->Cek1 Cph1 Cph1 (Transcription Factor) Cek1->Cph1 Filamentation_Genes Filamentation Gene Expression Cph1->Filamentation_Genes Filamentation Filamentation Filamentation_Genes->Filamentation This compound This compound This compound->Cph1

References

The Effect of Filastatin on HWP1 Promoter Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effect of Filastatin on the induction of the HWP1 promoter in Candida albicans. HWP1 (Hyphal Wall Protein 1) is a critical gene involved in the yeast-to-hypha morphological transition, a key virulence factor for this opportunistic fungal pathogen. This compound, a small molecule inhibitor, has been identified as a potent disruptor of this process, making it a promising candidate for antifungal therapeutic development.

Introduction to this compound and HWP1

Candida albicans is a dimorphic fungus that can switch from a budding yeast form to a filamentous hyphal form. This transition is essential for tissue invasion, biofilm formation, and overall pathogenicity. The HWP1 gene encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall protein that is expressed specifically on the surface of hyphae. Hwp1 acts as a substrate for host transglutaminases, facilitating the covalent attachment of the fungus to host epithelial cells. The expression of HWP1 is tightly regulated and is induced by various signals that trigger hyphal morphogenesis, including serum, N-acetylglucosamine (GlcNAc), and specific environmental conditions.

This compound is a small molecule that was identified through high-throughput screening for its ability to inhibit the adhesion of C. albicans to polystyrene.[1] Subsequent studies revealed that this compound also potently inhibits the yeast-to-hyphal transition and biofilm formation.[1][2] A key mechanism of its action is the inhibition of the transcriptional induction of the HWP1 promoter.[1][3]

Quantitative Data on this compound's Effect on HWP1 Promoter Induction

Parameter Observation Methodology Reference
HWP1 Promoter Activity This compound blocks the transcriptional induction of the HWP1 promoter.A C. albicans strain containing a Red Fluorescent Protein (RFP) ORF driven by the hyphal-specific HWP1 promoter was used. Inhibition of RFP expression was observed in the presence of this compound under hyphae-inducing conditions.[4]
Hyphal Morphogenesis This compound inhibits hyphal formation induced by serum and Spider media.Microscopic observation of C. albicans cell morphology after treatment with this compound in hyphae-inducing media.[4]
Biofilm Formation This compound inhibits biofilm formation on silicone elastomers.Biofilm assays on silicone elastomers with and without this compound treatment.[5]
Adhesion to Human Cells This compound inhibits the binding of C. albicans to cultured human epithelial cells.Adhesion assays using human A549 cells and GFP-expressing C. albicans.[5]

Experimental Protocols

To quantitatively assess the effect of this compound on HWP1 promoter induction, a reporter gene assay is the most appropriate method. Below are detailed protocols for creating a HWP1 promoter-reporter fusion and for performing the quantitative assay.

Construction of a HWP1 Promoter-Luciferase Reporter Strain

This protocol describes the construction of a C. albicans strain where the firefly luciferase gene is placed under the control of the HWP1 promoter. This allows for a highly sensitive and quantitative measurement of promoter activity.

  • Primer Design and PCR Amplification:

    • Design primers to amplify the HWP1 promoter region (approximately 2 kb upstream of the start codon) from C. albicans genomic DNA. The primers should include restriction sites for subsequent cloning.

    • Amplify the firefly luciferase gene (luc) from a suitable plasmid template. Modify the luc gene to be compatible with C. albicans codon usage if necessary.

  • Plasmid Construction:

    • Digest the amplified HWP1 promoter and luc gene fragments with the appropriate restriction enzymes.

    • Ligate the fragments into a C. albicans integration vector containing a selectable marker (e.g., URA3). The final construct should have the HWP1 promoter driving the expression of the luc gene (PHWP1-luc).

  • Transformation of C. albicans :

    • Transform a suitable auxotrophic C. albicans strain (e.g., a ura3Δ/ura3Δ mutant) with the linearized PHWP1-luc integration plasmid using the lithium acetate method.

    • Select for transformants on appropriate selection media (e.g., medium lacking uridine).

    • Confirm the correct integration of the reporter construct by PCR and Southern blotting.

Quantitative Luciferase Assay for HWP1 Promoter Activity

This protocol details the procedure for measuring the effect of this compound on HWP1 promoter activity using the constructed reporter strain.

  • Strain Culture and Hyphal Induction:

    • Grow the PHWP1-luc reporter strain overnight in a non-inducing medium (e.g., YPD) at 30°C.

    • Wash the cells and resuspend them in a hyphae-inducing medium (e.g., RPMI-1640 or Spider medium) to a specific cell density (e.g., 1x107 cells/mL).

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add varying concentrations of this compound to the cell suspensions in the inducing medium. Include a vehicle control (DMSO alone).

  • Incubation:

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 3-6 hours) to allow for hyphal induction and luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Harvest the cells by centrifugation.

    • Lyse the cells using a suitable method (e.g., bead beating or enzymatic digestion).

    • Measure the luciferase activity in the cell lysates using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration of each sample.

    • Calculate the percentage of HWP1 promoter inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the data to determine the IC50 value of this compound for HWP1 promoter induction.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways involved in HWP1 induction and the experimental workflow for assessing the impact of this compound.

HWP1_Induction_Pathway cluster_stimuli Inducing Signals cluster_pathway Signaling Cascade cluster_regulators Transcriptional Regulators Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA MAPK MAPK Pathway Serum->MAPK GlcNAc N-acetylglucosamine GlcNAc->cAMP_PKA GlcNAc->MAPK Temp 37°C Temp->cAMP_PKA Temp->MAPK Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 cAMP_PKA->Cph1 Tec1 Tec1 cAMP_PKA->Tec1 MAPK->Efg1 MAPK->Cph1 MAPK->Tec1 HWP1 HWP1 Gene Efg1->HWP1 Induction Cph1->HWP1 Induction Tec1->HWP1 Induction Hyphae Hyphal Formation HWP1->Hyphae This compound This compound This compound->HWP1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture C. albicans (HWP1-reporter strain) Induction Induce Hyphal Growth Culture->Induction Add_this compound Add this compound (various concentrations) Induction->Add_this compound Incubate Incubate Add_this compound->Incubate Measure_Reporter Measure Reporter Activity (Luciferase/Fluorescence) Incubate->Measure_Reporter Data_Analysis Data Analysis (IC50 determination) Measure_Reporter->Data_Analysis

References

Investigating the Downstream Targets of Filastatin in Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Filastatin, a small molecule inhibitor of Candida albicans pathogenesis. It focuses on elucidating its downstream targets within key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening as a potent inhibitor of critical virulence factors in the pathogenic fungus Candida albicans.[1][2] Its primary activities include the inhibition of fungal adhesion to both inert surfaces and human epithelial cells, the morphological transition from yeast to hyphal form, and the formation of biofilms.[1][2][3] These attributes make this compound a significant chemical probe for studying fungal pathogenesis and a potential lead compound for the development of novel anti-virulence therapies.[2][4] Chemical genetic experiments have shown that this compound acts downstream of multiple signaling pathways that regulate morphogenesis, rather than targeting a single upstream receptor.[1][3]

Quantitative Analysis of this compound's Inhibitory Activities

The efficacy of this compound has been quantified across several key pathogenic processes in C. albicans. The following table summarizes the effective concentrations for its various inhibitory effects.

Activity Metric Concentration Reference
Adhesion to PolystyreneIC₅₀~3 µM[1]
Hyphae Formation InhibitionEffective Concentration> 2.5 µM[1]
Inhibition of Hyperfilamentous GrowthExperimental Concentration50 µM[1][3]
Biofilm Formation InhibitionExperimental Concentration50 µM[1]
Non-toxicity to Human A549 CellsMax Tested Concentration250 µM[1]

Signaling Pathways Modulated by this compound

This compound's mechanism involves intercepting signals downstream in pathways that control hyphal development. It has been shown to inhibit filamentation induced by various stimuli, including serum, Spider media, and N-acetylglucosamine (GlcNAc).[1][4] However, it does not block morphogenesis induced by genotoxic stress, indicating that the core cellular machinery for filamentation remains functional.[1][4]

Two major pathways implicated in this compound's action are the cAMP-PKA pathway and the MAPK pathway.[5]

  • cAMP-PKA Pathway: This pathway is a key regulator of hyphal growth.[5] this compound inhibits filamentation in mutants that have a hyperactive cAMP-PKA pathway, such as those overexpressing the G-protein coupled receptor Gpr1 or the transcription factor Efg1.[1][6] This suggests this compound acts downstream of Efg1.[1][6]

  • MAPK Pathway: The GlcNAc-induced filamentation pathway, which is independent of cAMP-PKA, is also blocked by this compound.[1] This pathway activates the transcription factor Cph1.[6] this compound's ability to inhibit morphogenesis in strains overexpressing Cph1 indicates it also acts on or downstream of this transcription factor.[1][5]

The convergence of these findings suggests this compound targets a common downstream component or process essential for the elongation of hyphae, such as the regulation of the actin cytoskeleton or cell wall remodeling.

G cluster_pathways Signaling Pathways cluster_response Cellular Response Serum Serum Gpr1 Gpr1 Serum->Gpr1 Spider Media Spider Media Spider Media->Gpr1 GlcNAc GlcNAc MAPK Pathway MAPK Pathway GlcNAc->MAPK Pathway Genotoxic Stress (HU) Genotoxic Stress (HU) Rad53 Pathway Rad53 Pathway Genotoxic Stress (HU)->Rad53 Pathway cAMP-PKA Pathway cAMP-PKA Pathway Gpr1->cAMP-PKA Pathway Efg1 Efg1 cAMP-PKA Pathway->Efg1 Hyphal Morphogenesis Hyphal Morphogenesis Efg1->Hyphal Morphogenesis Cph1 Cph1 MAPK Pathway->Cph1 Cph1->Hyphal Morphogenesis Rad53 Pathway->Hyphal Morphogenesis This compound This compound This compound->Hyphal Morphogenesis Blocks

This compound's position in C. albicans signaling pathways.

Experimental Protocols

This section details the methodologies used to investigate the effects of this compound on C. albicans.

This protocol assesses the ability of this compound to inhibit the adhesion of C. albicans to a polystyrene surface.

  • Strain Preparation: Culture C. albicans strain SC5314 expressing Green Fluorescent Protein (GFP) overnight in YPD medium at 30°C.

  • Cell Preparation: Wash the cells and resuspend them in a suitable medium for the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve final desired concentrations (e.g., 25 µM). Include a 1% DMSO vehicle control.

  • Assay Execution: a. Add 100 µL of the cell suspension to the wells of a 96-well polystyrene plate. b. Add the this compound dilutions or DMSO control to the respective wells. c. Incubate the plate for a set period (e.g., 90 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove any non-adherent cells.

  • Quantification: a. Measure the GFP fluorescence of the remaining adherent cells using a plate reader. b. Background fluorescence from wells with an untagged strain can be subtracted.[3] c. Alternatively, stain adherent cells with crystal violet for visualization.[3]

This protocol evaluates this compound's effect on the yeast-to-hyphae morphological transition.

  • Strain Preparation: Grow C. albicans SC5314 overnight in YPD medium at 30°C.

  • Cell Preparation: Wash and resuspend the yeast cells in a hyphae-inducing medium (e.g., Spider medium or 10% Fetal Bovine Serum in RPMI).

  • Compound Treatment: Add this compound (e.g., 50 µM) or a DMSO vehicle control to the cell suspension.

  • Incubation: Incubate the cultures at 37°C for 4 hours to induce hyphal growth.

  • Visualization: a. Stain the cells with Calcofluor White, which binds to chitin in the cell wall, to enhance visualization of cell morphology. b. Capture images using Differential Interference Contrast (DIC) and fluorescence microscopy to observe the extent of filamentation.[1][3]

This protocol assesses the impact of this compound on the formation of biofilms on a silicone surface.

  • Strain Preparation: Culture C. albicans SC5314-GFP overnight.

  • Biofilm Initiation: Place pre-sterilized silicone elastomer squares in the wells of a 24-well plate. Add the prepared cell suspension to each well.

  • Compound Addition: Add this compound (e.g., 50 µM) or a DMSO control to the wells.

  • Incubation: Incubate the plate at 37°C for an extended period (e.g., 60 hours) to allow for robust biofilm formation.

  • Analysis: a. Visual Assessment: Photograph the wells. Clear media indicates that robust biofilm has formed on the silicone, trapping the cells. Turbid media suggests that planktonic cell growth has occurred because biofilm formation was inhibited.[1] b. Microscopy: Biofilms can be visualized directly on the silicone surface using fluorescence microscopy for the GFP-tagged strain.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Overnight Culture of C. albicans B Wash & Resuspend Cells A->B D Incubate Cells with Compound in Assay Plate B->D C Prepare this compound & Control Solutions C->D E Wash to Remove Non-adherent/Planktonic Cells D->E F Quantify/Visualize Results (Fluorescence, Microscopy, Staining) E->F

Generalized workflow for in vitro this compound assays.

Conclusion and Future Directions

This compound serves as a crucial tool for dissecting the signaling networks that govern virulence in C. albicans. The evidence strongly suggests that its anti-filamentation activity is exerted downstream of the primary transcription factors Efg1 and Cph1, which are terminal regulators of the cAMP-PKA and MAPK pathways, respectively.[1][5][6] This positions this compound's target at a critical convergence point for morphogenesis.

Future research should focus on identifying the precise molecular target(s) of this compound. Techniques such as affinity chromatography coupled with mass spectrometry, or genetic screens for resistant mutants, could uncover the direct binding partners. Furthermore, investigating this compound's impact on the actin cytoskeleton, cell polarity, and secretion of cell wall components would provide a more detailed mechanistic understanding. Elucidating these downstream effectors will not only clarify the action of this compound but also reveal novel targets for the development of next-generation antifungal therapies that disarm the pathogen rather than killing it, potentially reducing the selective pressure for drug resistance.[4]

References

Unveiling Filastatin: A Technical Primer on its Early-Stage Antifungal Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the early-stage research into the antifungal properties of Filastatin, a novel small molecule inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on this compound's mechanism of action, quantitative efficacy, and the experimental methodologies used in its initial characterization.

Core Findings on this compound's Antifungal Activity

This compound has demonstrated significant inhibitory effects against key virulence attributes of the pathogenic fungus Candida albicans. Research highlights its capacity to impede adhesion to both abiotic surfaces and human cells, prevent the morphological transition from yeast to hyphal form (a critical step in tissue invasion), and disrupt the formation of robust biofilms.[1][2][3]

The primary focus of early-stage research has been on Candida albicans, a prevalent human fungal pathogen. This compound's efficacy has been observed in a variety of experimental models, including in vitro assays and in vivo infection models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage studies on this compound's antifungal properties.

In Vitro Activity of this compound against Candida albicans
Activity Assessed Result
Inhibition of Adhesion to Polystyrene (IC50)~3 µM[1]
Inhibition of Adhesion to Human A549 CellsStrong inhibition at 25 µM[1]
Inhibition of Biofilm Formation on Silicone ElastomersEffective at 50 µM[1]
Inhibition of Hyphal MorphogenesisEffective at 50 µM in response to various stimuli[1]
Human Cell Viability (A549 cells)No toxicity observed at concentrations up to 250 µM[1]
In Vivo Efficacy of this compound
Model Organism Finding
Caenorhabditis elegans Infection ModelIncreased lifespan of infected worms[1]
Mouse Model of Vulvovaginal CandidiasisAltered fungal morphology within biofilms on mucosal tissue[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.

G cluster_response Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK_Pathway MAPK Pathway GlcNAc->MAPK_Pathway Genotoxic_Stress Genotoxic Stress DNA_Damage_Response DNA Damage Response Pathway Genotoxic_Stress->DNA_Damage_Response Hyphal_Morphogenesis Hyphal Morphogenesis cAMP_PKA->Hyphal_Morphogenesis MAPK_Pathway->Hyphal_Morphogenesis DNA_Damage_Response->Hyphal_Morphogenesis This compound This compound Hyphal_Morphogenesis->this compound Inhibition

This compound's effect on C. albicans signaling pathways.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Adhesion_Assay Adhesion Assay (Polystyrene, Human Cells) Quantitative_Analysis Quantitative Analysis (IC50, Inhibition %) Adhesion_Assay->Quantitative_Analysis Microscopy Microscopic Imaging Adhesion_Assay->Microscopy Biofilm_Assay Biofilm Assay (Silicone Elastomers) Biofilm_Assay->Quantitative_Analysis Biofilm_Assay->Microscopy Morphogenesis_Assay Morphogenesis Assay (Liquid/Solid Media) Morphogenesis_Assay->Microscopy Nematode_Model C. elegans Infection Model Survival_Analysis Survival Analysis Nematode_Model->Survival_Analysis Mouse_Model Mouse Vulvovaginal Candidiasis Model Mouse_Model->Microscopy Filastatin_Prep This compound Preparation (Stock Solution) Filastatin_Prep->Adhesion_Assay Filastatin_Prep->Biofilm_Assay Filastatin_Prep->Morphogenesis_Assay Filastatin_Prep->Nematode_Model Filastatin_Prep->Mouse_Model Candida_Culture Candida albicans Culture Candida_Culture->Adhesion_Assay Candida_Culture->Biofilm_Assay Candida_Culture->Morphogenesis_Assay Candida_Culture->Nematode_Model Candida_Culture->Mouse_Model

Experimental workflow for assessing this compound.

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments cited in the early-stage research of this compound.

Candida albicans Adhesion Assay (Polystyrene)
  • Objective: To quantify the inhibition of C. albicans adhesion to an abiotic surface by this compound.

  • Materials:

    • C. albicans strain (e.g., SC5314)

    • 96-well polystyrene plates (protein-binding optimized)

    • Yeast extract-peptone-dextrose (YPD) broth

    • Phosphate-buffered saline (PBS)

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

    • Crystal Violet stain (0.1%)

    • Microplate reader

  • Procedure:

    • C. albicans is cultured overnight in YPD broth.

    • The fungal cells are harvested, washed with PBS, and resuspended to a concentration of 1 x 107 cells/mL.

    • 100 µL of the cell suspension is added to each well of a 96-well plate.

    • This compound is added to the wells at various concentrations (e.g., 7.5 µM to 50 µM). A vehicle control (DMSO) is also included.[4]

    • The plate is incubated for 90 minutes at 37°C to allow for cell adhesion.

    • Non-adherent cells are removed by washing the wells multiple times with PBS.

    • Adherent cells are stained with 100 µL of 0.1% Crystal Violet for 20 minutes.

    • Excess stain is removed by washing with water.

    • The bound dye is solubilized with 200 µL of 95% ethanol.

    • The absorbance is measured at 590 nm using a microplate reader to quantify the adherent biomass.

Candida albicans Biofilm Formation Assay (Silicone Elastomer)
  • Objective: To assess the effect of this compound on C. albicans biofilm formation on a medically relevant surface.

  • Materials:

    • C. albicans strain (e.g., SC5314)

    • Silicone elastomer discs

    • 24-well plates

    • RPMI-1640 medium

    • Fetal bovine serum (FBS)

    • This compound stock solution (in DMSO)

    • DMSO (vehicle control)

  • Procedure:

    • Silicone elastomer discs are sterilized and placed in the wells of a 24-well plate.

    • C. albicans cells are grown overnight, washed, and resuspended in RPMI-1640 medium.

    • The cell suspension is added to the wells containing the silicone discs at a concentration of 1 x 106 cells/mL.

    • This compound (e.g., 50 µM) or DMSO is added to the wells.[1]

    • The plate is incubated for 60 hours at 37°C to allow for biofilm formation.[1]

    • After incubation, the discs are washed with PBS to remove non-adherent cells.

    • Biofilm formation is assessed qualitatively by photography and quantitatively by methods such as dry weight measurement or metabolic assays (e.g., XTT assay).

Caenorhabditis elegans Infection Model
  • Objective: To evaluate the in vivo efficacy of this compound in a nematode infection model.

  • Materials:

    • C. elegans (e.g., N2 strain)

    • C. albicans strain (e.g., SC5314)

    • E. coli OP50 (nematode food source)

    • Nematode Growth Medium (NGM) agar plates

    • Liquid culture medium

    • This compound

  • Procedure:

    • C. elegans are synchronized to the L4 larval stage.

    • Nematodes are infected with C. albicans by feeding on a lawn of the yeast grown on NGM plates.

    • After a defined infection period, the worms are transferred to liquid medium containing this compound at a specific concentration.

    • Control groups include infected worms in medium without this compound and uninfected worms.

    • The survival of the nematodes is monitored daily.

    • Kaplan-Meier survival curves are generated to determine the effect of this compound on the lifespan of infected worms.

Mouse Model of Vulvovaginal Candidiasis
  • Objective: To examine the effect of this compound on C. albicans morphology and biofilm formation in a mammalian infection model.

  • Materials:

    • Female mice (e.g., CBA/J)

    • C. albicans strain (e.g., SC5314)

    • Estrogen

    • This compound formulation

    • Saline

  • Procedure:

    • Mice are treated with estrogen to induce a state of pseudoestrus, which makes them susceptible to vaginal candidiasis.

    • The mice are inoculated intravaginally with a suspension of C. albicans.

    • Following inoculation, mice are treated with a this compound formulation or a vehicle control.

    • At specific time points, vaginal lavage is performed to assess fungal burden (CFU counts).

    • Vaginal tissues may be excised for histological analysis or scanning electron microscopy to visualize the morphology of the fungal cells within the biofilm.[1]

This technical guide provides a foundational understanding of the early-stage research on this compound's antifungal properties. Further investigation is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Filastatin: Application Notes and Protocols for In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filastatin is a small molecule inhibitor identified for its potent activity against Candida albicans, a major fungal pathogen in humans.[1] This compound has been shown to effectively inhibit key virulence traits, including adhesion to host cells and medical devices, the morphological transition from yeast to hyphal form, and biofilm formation.[1][2] Mechanistically, this compound acts downstream of multiple signaling pathways that regulate morphogenesis, making it a valuable tool for studying fungal pathogenesis and a potential lead for antifungal drug development.[3][4] Unlike conventional antifungals that often lead to resistance by killing the fungal cells, this compound targets virulence factors, presenting an attractive alternative therapeutic strategy.[5]

Data Presentation: this compound Concentration for In Vitro Assays

The effective concentration of this compound in in vitro assays varies depending on the specific application and the Candida species being studied. The following table summarizes recommended concentrations from published studies.

Assay TypeOrganismConcentrationNotesReference
Adhesion Inhibition (Polystyrene)C. albicans SC53147.5 µM - 50 µMSignificant inhibition observed at concentrations as low as 7.5 µM. Initial screens often use 50 µM.[3]
Adhesion Inhibition (GFP-based)C. albicansIC₅₀ ~ 3 µMThe half-maximal inhibitory concentration for adhesion.[3][6]
Adhesion Inhibition (Human A549 cells)C. albicans SC5314-GFP25 µMEffective at inhibiting adhesion to human epithelial cells without host cell toxicity.[3]
Adhesion Inhibition (Other Candida species)C. dubliniensis, C. tropicalis25 µMEffective inhibition observed.[3]
Adhesion Inhibition (Other Candida species)C. parapsilosis50 µMHigher concentration needed for effective inhibition.[3]
Biofilm Formation Inhibition (Silicone Elastomers)C. albicans SC5314-GFP50 µMSignificant reduction in biofilm formation.[3]
Hyphal Morphogenesis InhibitionC. albicans SC531450 µMInhibits filamentation induced by various signals.[2][3]
Adhesion to Bioactive GlassC. albicans50 µMContinuous exposure is more effective than pre-treatment.[7]

Note on Solubility: this compound is soluble in DMSO. A stock solution of 72 mg/mL (200.1 mM) in fresh DMSO can be prepared.[6]

Signaling Pathways

This compound exerts its inhibitory effects by acting on signaling pathways that control hyphal morphogenesis in Candida albicans. It has been shown to act downstream of key transcription factors Efg1 and Cph1, which are terminal regulators of the cAMP-PKA and MAPK pathways, respectively.[4] this compound effectively blocks hyphal formation induced by serum, Spider media, and N-acetylglucosamine (GlcNAc).[3][8] However, it does not inhibit filamentation induced by genotoxic stress, indicating that the cellular machinery for elongation remains functional in the presence of the compound.[2][3]

Filastatin_Signaling_Pathway cluster_output Morphological Outcome Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK GenotoxicStress Genotoxic Stress DNA_Damage_Response DNA Damage Response GenotoxicStress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Hyphae Hyphal Formation Efg1->Hyphae Cph1->Hyphae Rad53->Hyphae This compound This compound This compound->Efg1 This compound->Cph1 Adhesion_Assay_Workflow start Start: Overnight Culture of C. albicans in YPD prep Prepare Cell Suspension in RPMI-1640 start->prep setup Add Cells and this compound to 96-well Plate prep->setup incubate Incubate at 37°C for 90 minutes setup->incubate wash Wash to Remove Non-adherent Cells incubate->wash quantify Quantify Adhesion (AlamarBlue or Crystal Violet) wash->quantify end End: Analyze Data quantify->end Morphogenesis_Assay_Workflow start Start: Overnight Culture of C. albicans setup Dilute Culture in Hyphae-Inducing Medium with this compound/DMSO start->setup incubate Incubate at 37°C for 3-4 hours setup->incubate observe Observe Cell Morphology via Microscopy incubate->observe end End: Compare Treated vs. Control observe->end

References

Protocol for Using Filastatin to Inhibit Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Filastatin is a small molecule inhibitor that has been identified as a potent agent against biofilm formation, primarily in the pathogenic yeast Candida albicans.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to biological or abiotic surfaces. These structures confer increased resistance to antimicrobial agents and host immune responses, posing a significant challenge in clinical settings. This compound's primary mechanism of action is the inhibition of the yeast-to-hyphal morphological transition, a critical step in the development of robust and structured biofilms in Candida species.[1][2] It has been shown to act downstream of multiple signaling pathways, including the cAMP-PKA pathway, which is a key regulator of morphogenesis in C. albicans.[1] These application notes provide detailed protocols for utilizing this compound to inhibit biofilm formation and its key developmental stages.

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in inhibiting processes related to biofilm formation in various Candida species.

Parameter Organism Value Assay Type Reference
IC50 Candida albicans~3 µMGFP-based adhesion assay[1]
Effective Concentration Candida albicans>2.5 µMHyphae formation inhibition[1]
Effective Concentration Candida albicans≥7.5 µMAdhesion inhibition[1]
Effective Concentration Candida albicans25 µMAdhesion inhibition to human A549 cells[1]
Effective Concentration Candida albicans50 µMBiofilm formation inhibition on silicone elastomers[1]
Effective Inhibition Candida dubliniensisNot specifiedPolystyrene adhesion inhibition[1]
Effective Inhibition Candida tropicalisNot specifiedPolystyrene adhesion inhibition[1]
Lesser Inhibition Candida parapsilosisNot specifiedPolystyrene adhesion inhibition[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the inhibitory effects of this compound on Candida albicans biofilm formation and related processes.

Biofilm Formation Inhibition Assay (96-well plate format)

This protocol is designed to quantify the inhibition of C. albicans biofilm formation in the presence of this compound using a 96-well microtiter plate model.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom polystyrene microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents or Crystal Violet (0.1% w/v)

  • Plate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans overnight in YPD broth at 30°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in RPMI-1640 directly in the plate to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration. Also include a media-only control (no cells).

  • Inoculation: Add 100 µL of the standardized C. albicans cell suspension to each well (except the media-only control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the medium from each well and wash twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Quantification:

    • XTT Assay: Add XTT labeling mixture to each well and incubate in the dark. Measure the absorbance at the appropriate wavelength (typically 450-500 nm) to determine metabolic activity, which correlates with biofilm viability.

    • Crystal Violet Assay: Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. Wash the wells with water to remove excess stain. Add 200 µL of 33% acetic acid to each well to solubilize the stain. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration relative to the vehicle control.

Adhesion Inhibition Assay

This protocol measures the ability of this compound to inhibit the initial attachment of C. albicans cells to a surface.

Materials:

  • Same as for the Biofilm Formation Inhibition Assay.

Procedure:

  • Inoculum and Plate Setup: Prepare the C. albicans inoculum and the 96-well plate with serial dilutions of this compound as described in the Biofilm Formation Inhibition Assay (Steps 1 and 2).

  • Adhesion Step: Add 100 µL of the standardized C. albicans cell suspension to each well.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation to promote cell adhesion.

  • Washing: Carefully aspirate the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Quantification: Quantify the adhered cells using either the XTT assay or Crystal Violet staining as described in the Biofilm Formation Inhibition Assay (Step 6).

  • Data Analysis: Calculate the percentage of adhesion inhibition for each this compound concentration relative to the vehicle control.

Hyphal Morphogenesis Inhibition Assay

This protocol assesses the effect of this compound on the yeast-to-hyphal transition of C. albicans.

Materials:

  • Candida albicans strain

  • YPD broth

  • Hyphae-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum, Spider medium)

  • This compound stock solution (in DMSO)

  • Microscope slides or 24-well plates

  • Inverted microscope

Procedure:

  • Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C. Wash the cells with PBS and resuspend in the hyphae-inducing medium to a concentration of 1 x 10⁶ cells/mL.

  • Treatment: In a 24-well plate, add the prepared cell suspension to wells containing pre-diluted this compound at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Microscopic Examination: At regular intervals, observe the cells under an inverted microscope. Capture images and assess the morphology of the cells.

  • Quantification: Count the number of yeast-form cells and filamentous cells (hyphae and pseudohyphae) in multiple fields of view for each treatment condition. Calculate the percentage of filamentous cells.

  • Data Analysis: Compare the percentage of filamentous cells in the this compound-treated samples to the vehicle control to determine the extent of morphogenesis inhibition.

Mandatory Visualization

Signaling Pathway

G cluster_0 Environmental Cues cluster_1 Signaling Cascade Serum Serum Ras1 Ras1 Serum->Ras1 N_acetylglucosamine N-acetylglucosamine N_acetylglucosamine->Ras1 Spider_Medium Spider Medium Spider_Medium->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Morphogenesis Hyphal Morphogenesis Efg1->Hyphal_Morphogenesis This compound This compound This compound->Hyphal_Morphogenesis Inhibition Biofilm_Formation Biofilm Formation Hyphal_Morphogenesis->Biofilm_Formation

Caption: Simplified cAMP-PKA signaling pathway in C. albicans leading to biofilm formation and the inhibitory action of this compound.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Quantification cluster_3 Analysis A 1. Prepare C. albicans inoculum C 3. Inoculate 96-well plate A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate (24-48h, 37°C) C->D E 5. Wash to remove non-adherent cells D->E F 6. Quantify biofilm (XTT or Crystal Violet) E->F G 7. Analyze data and determine % inhibition F->G

Caption: Experimental workflow for the in vitro biofilm formation inhibition assay.

References

Filastatin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubilization and use of filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and biofilm formation.

Product Information

  • Product Name: this compound

  • Mechanism of Action: this compound is an inhibitor of fungal pathogenesis, specifically targeting the adhesion to host cells and inert surfaces, the morphological transition from yeast to hyphae, and the formation of biofilms in Candida albicans.[1][2][3][4] It has been shown to act downstream of multiple signaling pathways that regulate hyphal morphogenesis, including the cAMP-PKA and GlcNAc pathways.[1][4][5] However, it does not inhibit filamentation induced by genotoxic stress.[1][4][5]

  • Primary Applications: Antifungal research, studies on fungal pathogenesis, biofilm research, and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO72 - 125200.1 - 347.41Use fresh, anhydrous DMSO as moisture can reduce solubility.[3][6] Sonication may be required to fully dissolve the compound.[3]
Ethanol2-
WaterInsoluble-

Table 2: Recommended Working Concentrations

ApplicationEffective ConcentrationNotes
Inhibition of Hyphae Formation> 2.5 µMEffective concentrations observed in C. albicans.[1]
Adhesion Assay (IC50)~3 µMIC50 in a GFP-based adhesion assay with Candida species.[3][6]
Cell-Based Assays50 µMA commonly used concentration in various published studies.[1][5][7]
Mammalian Cell ViabilityUp to 250 µMShown to be non-toxic to human A549 cells at this concentration.[1][3]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 359.81 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.01 mol/L * 0.001 L * 359.81 g/mol = 0.0035981 g = 3.6 mg

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, this would be 1 mL for 3.6 mg of this compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[3]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][8]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the this compound stock solution to a final working concentration for use in cell culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your experiment

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a 50 µM working solution.

  • Perform serial dilutions (recommended): To avoid precipitation, it is best to perform a stepwise dilution.[8]

    • Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

    • Final Dilution: Dilute the intermediate solution to the final working concentration. To get to 50 µM from a 1 mM intermediate solution, you would perform a 1:20 dilution. For example, add 5 µL of the 1 mM solution to 95 µL of culture medium.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples. The final DMSO concentration should ideally be below 0.5% to minimize solvent-induced cellular toxicity.[8]

  • Immediate Use: Use the freshly prepared working solutions in your experiments immediately.

Visualizations

G Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Dilution intermediate_dilution->final_dilution use Use Immediately in Assay final_dilution->use

Caption: Workflow for preparing this compound stock and working solutions.

G Simplified Signaling Pathway of this compound's Action cluster_stimuli cluster_pathways serum Serum / Spider Media camp_pka cAMP-PKA Pathway serum->camp_pka glnac GlcNAc mapk MAPK Pathway (Cph1) glnac->mapk stress Genotoxic Stress stress_pathway Stress Response Pathway stress->stress_pathway hyphae Hyphal Morphogenesis (Filamentation) camp_pka->hyphae mapk->hyphae stress_pathway->hyphae This compound This compound This compound->camp_pka This compound->mapk

Caption: this compound inhibits hyphal morphogenesis downstream of multiple signaling pathways.

References

Application Notes and Protocols: Investigating the Anthelmintic Potential of Filastatin in a Caenorhabditis elegans Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Filastatin is a small molecule initially identified through high-throughput screening for its ability to inhibit the adhesion of the fungal pathogen Candida albicans to polystyrene surfaces. Subsequent studies have demonstrated that this compound effectively disrupts fungal pathogenesis by inhibiting the yeast-to-hyphal transition, a critical virulence factor, and reduces biofilm formation.[1][2][3][4] Notably, this compound has been shown to be protective in a Caenorhabditis elegans model of C. albicans infection, increasing the lifespan of infected worms.[1]

While the primary characterization of this compound has been in the context of antifungal activity, its impact on fundamental eukaryotic cellular processes raises the possibility of broader biological effects, including potential anthelmintic activity. The increasing prevalence of resistance to conventional anthelmintic drugs necessitates the exploration of novel compounds with different mechanisms of action. This document provides a set of protocols to investigate the potential direct anthelmintic properties of this compound using the model organism C. elegans.

Hypothesized Mechanism of Action in Nematodes

The precise mechanism of this compound's action, even in fungi, is not fully elucidated, but it is known to act downstream of several signaling pathways that regulate morphogenesis, including the cAMP-PKA pathway.[1][5] Many signaling pathways are conserved across eukaryotes, including between fungi and nematodes. Key developmental and stress-response pathways in C. elegans, such as those involving MAPK and TGF-beta signaling, share components with fungal morphogenesis pathways.

It is hypothesized that this compound may interfere with essential signaling pathways in C. elegans that are analogous to those it affects in fungi. Potential targets could include pathways regulating larval development, molting, or cuticle integrity, which are critical for nematode survival and pathogenesis. The protocols outlined below are designed to test the hypothesis that this compound exhibits direct anthelmintic activity by disrupting these vital processes.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data obtained from the experimental protocols described.

Table 1: Effect of this compound on C. elegans Larval Development

This compound Concentration (µM)% L1 Larvae Arrest% L4 Larvae Developed (at 48h)% Adult Stage (at 72h)
0 (Vehicle Control)
1
10
50
100
Ivermectin (Positive Control)

Table 2: Effect of this compound on C. elegans Motility and Survival

This compound Concentration (µM)% Motility (at 24h)% Survival (at 48h)% Survival (at 72h)IC50 (Motility)LC50 (Survival)
0 (Vehicle Control)
1
10
50
100
Levamisole (Positive Control)

Experimental Protocols

C. elegans Maintenance and Synchronization

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacterial culture

  • M9 buffer

  • Bleaching solution (Sodium hypochlorite and 1M NaOH)

Procedure:

  • Maintain wild-type C. elegans (Bristol N2 strain) on NGM plates seeded with E. coli OP50 at 20°C.

  • To obtain a synchronized population of L1 larvae, wash gravid adult worms from plates with M9 buffer.

  • Treat the worms with bleaching solution to dissolve the adults and release the eggs.

  • Wash the eggs several times with M9 buffer to remove the bleaching solution.

  • Allow the eggs to hatch overnight in M9 buffer without a food source. This will result in a synchronized population of arrested L1 larvae.

Protocol for Larval Development Assay

This assay assesses the effect of this compound on the developmental progression of C. elegans.

Materials:

  • Synchronized L1 larvae

  • 96-well flat-bottom plates

  • S-medium supplemented with E. coli OP50

  • This compound stock solution (in DMSO)

  • Ivermectin (positive control)

  • Vehicle control (DMSO)

Procedure:

  • Dispense approximately 20-30 synchronized L1 larvae into each well of a 96-well plate containing S-medium and E. coli OP50.

  • Add this compound to the wells at a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include wells with a vehicle control (DMSO) and a positive control (e.g., ivermectin).

  • Incubate the plates at 20°C.

  • At 24, 48, and 72 hours, score the developmental stage of the worms in each well under a dissecting microscope.

  • Quantify the percentage of worms at each developmental stage (L1, L2, L3, L4, adult) for each concentration of this compound.

Protocol for Motility and Survival Assay

This assay evaluates the direct impact of this compound on the viability and motility of adult C. elegans.

Materials:

  • Synchronized L4 larvae or young adult worms

  • 96-well flat-bottom plates

  • Liquid culture medium (e.g., S-medium with E. coli OP50)

  • This compound stock solution (in DMSO)

  • Levamisole (positive control)

  • Vehicle control (DMSO)

Procedure:

  • Transfer synchronized L4 larvae or young adults to the wells of a 96-well plate containing liquid culture medium.

  • Add this compound at various concentrations, along with vehicle and positive controls.

  • Incubate at 20°C.

  • Assess motility at regular intervals (e.g., 4, 24, 48 hours) by observing the worms' response to a gentle tap on the plate or by using an automated worm tracker. A worm is considered non-motile if it does not move in response to prodding.

  • Determine survival by counting the number of live (motile) and dead (straight and unresponsive) worms at each time point.

  • Calculate the percentage of motility inhibition and survival for each concentration and determine the IC50 (for motility) and LC50 (for survival) values.

Visualizations

Experimental_Workflow Experimental Workflow for Anthelmintic Screening of this compound cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis C_elegans_sync C. elegans Synchronization (Bleach treatment) Larval_assay Larval Development Assay (96-well plate, L1 larvae) C_elegans_sync->Larval_assay Motility_assay Motility & Survival Assay (96-well plate, L4/Adults) C_elegans_sync->Motility_assay Filastatin_prep This compound Stock Preparation (in DMSO) Filastatin_prep->Larval_assay Filastatin_prep->Motility_assay Developmental_scoring Developmental Stage Scoring (% at L1, L2, L3, L4, Adult) Larval_assay->Developmental_scoring Motility_scoring Motility & Survival Scoring (% Motile, % Survival) Motility_assay->Motility_scoring IC50_LC50 IC50 / LC50 Calculation Developmental_scoring->IC50_LC50 Motility_scoring->IC50_LC50

Caption: Workflow for screening this compound for anthelmintic activity.

Hypothesized_Pathway Hypothesized this compound Target Pathway in Nematodes cluster_pathway Conserved Signaling Cascade This compound This compound Unknown_Target Unknown Target (e.g., Kinase, GPCR) This compound->Unknown_Target Inhibits PKA PKA / MAPK Signaling Unknown_Target->PKA Transcription_Factor Developmental Transcription Factor PKA->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Development_Outcome Disrupted Larval Development & Molting Gene_Expression->Development_Outcome

Caption: Hypothesized mechanism of this compound action in nematodes.

References

Application of Filastatin in Mouse Models of Candidiasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidiasis, particularly infections caused by Candida albicans, poses a significant threat to human health, ranging from superficial mucosal infections to life-threatening systemic conditions.[1] The ability of C. albicans to switch from a yeast to a hyphal morphology is a key virulence factor, facilitating tissue invasion and biofilm formation.[2][3] Filastatin, a small molecule inhibitor, has emerged as a promising anti-virulence agent that targets the yeast-to-hyphal transition, adhesion, and biofilm formation of C. albicans.[1][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various mouse models of candidiasis, based on published research.

Mechanism of Action

This compound inhibits the morphological transition of Candida albicans from yeast to hyphae, a critical step in its pathogenesis.[1][4] It has been shown to block filamentation induced by multiple signals, including serum, Spider media, and N-acetylglucosamine (GlcNAc).[2] Chemical genetic experiments suggest that this compound acts downstream of several key signaling pathways that regulate morphogenesis, including the cAMP-PKA pathway and the MAPK pathway.[1][3] However, it does not inhibit filamentation induced by genotoxic stress, indicating a specific mode of action.[2][5] By inhibiting filamentation, this compound reduces the ability of C. albicans to form biofilms and adhere to host tissues and medical devices.[1][6][7]

Data Presentation

In Vitro Efficacy of this compound
AssayCandida SpeciesThis compound ConcentrationObserved EffectReference
Adhesion to PolystyreneC. albicans, C. dubliniensis, C. tropicalis25 µMInhibition of adhesion[1]
Adhesion to PolystyreneC. parapsilosis50 µMLesser extent of inhibition[1]
Adhesion to Human A549 CellsC. albicans25 µMInhibition of adhesion[1]
Biofilm Formation on Silicone ElastomersC. albicans50 µMInhibition of biofilm formation[1]
Hyphal Morphogenesis (Spider media)C. albicans50 µMInhibition of filamentation[1]
Hyphal Morphogenesis (GlcNAc)C. albicans50 µMInhibition of filamentation[1]
In Vivo Efficacy of this compound in Mouse Models
Mouse ModelTreatment RegimenOutcomeReference
Vulvovaginal Candidiasis (ex vivo)Not specifiedAltered biofilm morphology with a predominance of yeast-form cells[1][2]
Hematogenously Disseminated Invasive Candidiasis20 mg/kg, intraperitoneally, once daily87.5% survival rate in treated mice compared to control. Predominance of yeast-form cells in kidney lesions.[8]
Oropharyngeal CandidiasisNot specifiedReduction in tongue lesions and superficial localization of scattered yeast cells.[2]

Experimental Protocols

Protocol 1: Murine Model of Vulvovaginal Candidiasis (VVC)

This protocol is adapted from established models of VVC to assess the efficacy of this compound.[9]

Materials:

  • 6- to 8-week-old female CBA/J mice

  • Estradiol valerate

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cotton swabs

Procedure:

  • Induction of Pseudoestrus: To induce susceptibility to vaginal infection, administer estradiol valerate subcutaneously to the mice.

  • Inoculation: Three days after hormone treatment, inoculate the mice intravaginally with a suspension of C. albicans yeast cells in PBS.

  • Treatment: Administer this compound (dissolved in a suitable vehicle) intravaginally or systemically at a predetermined dose and schedule. A control group should receive the vehicle alone.

  • Assessment of Infection:

    • Vaginal Lavage: At selected time points post-infection, perform vaginal lavages with sterile PBS. Quantify the fungal burden by plating serial dilutions on appropriate agar medium and counting colony-forming units (CFUs).

    • Histopathology: At the end of the experiment, euthanize the mice and excise the vaginal tissue. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Periodic acid-Schiff stain) to visualize fungal morphology and tissue invasion.

    • Scanning Electron Microscopy (SEM): For detailed morphological analysis of biofilms, excised vaginal mucosal tissue can be prepared for SEM to observe the architecture of the fungal biofilm and the effect of this compound treatment.[1]

Protocol 2: Murine Model of Hematogenously Disseminated Invasive Candidiasis

This model is used to evaluate the efficacy of this compound in treating systemic Candida infections.[8]

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • Vehicle control

  • Sterile saline

Procedure:

  • Infection: Inject a suspension of C. albicans yeast cells in sterile saline into the lateral tail vein of the mice. A typical inoculum is 2.5 × 10^5 cells.[8]

  • Treatment: Administer this compound intraperitoneally at a specified dose (e.g., 20 mg/kg) and schedule (e.g., once daily).[8] The control group receives the vehicle.

  • Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness.

  • Assessment of Fungal Burden: At predetermined time points, euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the main target organ), homogenize the tissues, and plate serial dilutions to determine the fungal burden (CFUs per gram of tissue).[2][8]

  • Histopathology: Process a portion of the kidneys for histological analysis to observe the morphology of the fungal cells within the tissue lesions.[2][8]

Protocol 3: Murine Model of Oropharyngeal Candidiasis (OPC)

This model is suitable for studying mucosal candidiasis in the oral cavity.[2][9]

Materials:

  • Immunosuppressed mice (e.g., treated with cortisone acetate)

  • Candida albicans strain (e.g., SC5314)

  • This compound

  • Vehicle control

  • Sterile cotton swabs

Procedure:

  • Immunosuppression: Render the mice susceptible to OPC by administering an immunosuppressive agent like cortisone acetate.[9]

  • Inoculation: Anesthetize the mice and place a sterile cotton swab saturated with a C. albicans yeast suspension sublingually for a defined period.

  • Treatment: Administer this compound topically (e.g., as an oral rinse) or systemically.

  • Assessment of Infection:

    • Clinical Scoring: Visually score the extent of tongue lesions at different time points.[8]

    • Fungal Burden: Excise the tongue and surrounding tissues, homogenize, and plate for CFU determination.

    • Histopathology: Perform histological analysis on tongue sections to visualize fungal invasion and morphology. In untreated mice, expect to see extensive hyphal penetration into the epithelium, while in this compound-treated mice, you may observe more superficial, scattered yeast cells.[2]

Visualizations

Signaling Pathways Affected by this compound

Filastatin_Signaling_Pathway cluster_regulators Downstream Effectors Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress Rad53_Pathway Rad53 Pathway Genotoxic_Stress->Rad53_Pathway Hyphal_Morphogenesis Hyphal Morphogenesis cAMP_PKA->Hyphal_Morphogenesis MAPK->Hyphal_Morphogenesis Rad53_Pathway->Hyphal_Morphogenesis This compound This compound This compound->cAMP_PKA Inhibits This compound->MAPK Inhibits

Caption: this compound inhibits hyphal morphogenesis downstream of the cAMP-PKA and MAPK pathways.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Select Mouse Model (VVC, Disseminated, or OPC) induce_susceptibility Induce Susceptibility (if required, e.g., estrogen, immunosuppressant) start->induce_susceptibility infect Infect with C. albicans induce_susceptibility->infect treatment Administer this compound or Vehicle Control infect->treatment monitor Monitor Survival and Clinical Signs treatment->monitor assess Assess Fungal Burden (CFU) and Histopathology monitor->assess Filastatin_Activity_Logic This compound This compound Inhibit_Filamentation Inhibition of Yeast-to-Hyphae Transition This compound->Inhibit_Filamentation Reduce_Adhesion Reduced Adhesion to Host Cells & Surfaces Inhibit_Filamentation->Reduce_Adhesion Impair_Biofilm Impaired Biofilm Formation Inhibit_Filamentation->Impair_Biofilm Decrease_Virulence Decreased Virulence in vivo Reduce_Adhesion->Decrease_Virulence Impair_Biofilm->Decrease_Virulence

References

Application Notes and Protocols for Filastatin in Preventing Adhesion on Medical-Grade Silicone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Filastatin's use in preventing cellular and protein adhesion to medical-grade silicone surfaces. The information is targeted toward research and development applications in the fields of medical devices, drug delivery, and biomaterials.

Introduction

Biofilm formation on implanted medical devices, such as catheters and prosthetics, is a significant cause of hospital-acquired infections, leading to increased patient morbidity and mortality.[1][2] The initial step in biofilm formation is the adhesion of microorganisms to the device surface. This compound is a small molecule inhibitor that has demonstrated significant efficacy in preventing the adhesion of the pathogenic fungus Candida albicans to various surfaces, including medical-grade silicone elastomers.[2][3] It also inhibits the yeast-to-hyphal transition, a critical step in the development of robust biofilms.[4] This document outlines the known applications of this compound, provides detailed experimental protocols for its evaluation, and summarizes the current quantitative data on its efficacy.

Mechanism of Action

This compound's primary established mechanism of action is the inhibition of adhesion and morphogenesis in Candida albicans. It has been shown to act downstream of multiple signaling pathways that regulate these processes.[4]

Key Points:

  • Inhibition of Adhesion: this compound effectively prevents the attachment of C. albicans to both abiotic surfaces like polystyrene and silicone, and to human epithelial cells.[3][4]

  • Inhibition of Filamentation: It strongly inhibits the yeast-to-hyphal morphological transition, which is crucial for biofilm integrity and invasion of host tissues.[4]

  • Signaling Pathway Interference: this compound appears to function downstream of the cAMP-PKA signaling pathway and the transcription factor Efg1, as well as the GlcNac-activated Cph1 transcription factor pathway.[4][5]

Signaling Pathways in C. albicans Modulated by this compound

G cluster_signals Inducing Signals cluster_pathways Signaling Pathways cluster_transcription Transcription Factors Spider Media Spider Media cAMP-PKA Pathway cAMP-PKA Pathway Spider Media->cAMP-PKA Pathway GlcNac GlcNac Cph1 Pathway Cph1 Pathway GlcNac->Cph1 Pathway Genotoxic Stress Genotoxic Stress Rad53 Pathway Rad53 Pathway Genotoxic Stress->Rad53 Pathway Efg1 Efg1 cAMP-PKA Pathway->Efg1 Cph1 Cph1 Cph1 Pathway->Cph1 Hyphal Morphogenesis Hyphal Morphogenesis Rad53 Pathway->Hyphal Morphogenesis Efg1->Hyphal Morphogenesis Cph1->Hyphal Morphogenesis This compound This compound This compound->Efg1 This compound->Cph1

Caption: Signaling pathways in C. albicans affected by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of this compound in preventing C. albicans adhesion.

Table 1: Inhibition of C. albicans Adhesion on Various Surfaces by this compound

Surface MaterialThis compound Concentration% Inhibition of AdhesionReference
Medical-Grade Silicone50 µM77.27%[1][3]
Polystyrene~3 µM (IC50)50%[4]
Bioactive Glass50 µM99.06%[1][3]
Dental Resin50 µM60.43%[1][3]

Table 2: Effect of this compound on Adhesion Force of C. albicans

TreatmentAdhesion Force (nN)Reference
Untreated0.23[1][3]
This compound Treated0.017[1][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-adhesion properties of this compound.

Protocol for Evaluating C. albicans Adhesion to Medical-Grade Silicone

This protocol is adapted from methodologies described in the literature for assessing fungal adhesion to biomaterials.[1][3]

Materials:

  • Medical-grade silicone coupons (e.g., 1 cm x 1 cm)

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (e.g., in DMSO)

  • 24-well sterile tissue culture plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Silicone Coupons:

    • Sterilize silicone coupons by autoclaving.

    • Place one sterile coupon into each well of a 24-well plate.

  • Preparation of C. albicans Inoculum:

    • Inoculate C. albicans into YPD broth and culture overnight at 30°C with shaking.

    • Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in fresh YPD to a final concentration of 1 x 10^7 cells/mL.

  • Adhesion Assay:

    • To appropriate wells, add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO).

    • Add 1 mL of the C. albicans suspension to each well containing a silicone coupon.

    • Incubate the plate at 37°C for 4 hours with gentle agitation.

  • Washing and Staining:

    • Carefully remove the medium and non-adherent cells by aspiration.

    • Gently wash each coupon three times with 1 mL of sterile PBS.

    • Add 1 mL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the Crystal Violet solution and wash the coupons three times with sterile PBS.

  • Quantification:

    • Add 1 mL of 30% acetic acid to each well to destain the coupons and elute the Crystal Violet from the adherent cells.

    • Incubate for 15 minutes at room temperature.

    • Transfer 200 µL of the destained solution from each well to a new 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of adhesion inhibition relative to the vehicle control.

Experimental Workflow: C. albicans Adhesion Assay

G Start Start Prepare Silicone Coupons Prepare Silicone Coupons Start->Prepare Silicone Coupons Prepare C. albicans Inoculum Prepare C. albicans Inoculum Prepare Silicone Coupons->Prepare C. albicans Inoculum Incubate with this compound Incubate with this compound Prepare C. albicans Inoculum->Incubate with this compound Wash Non-adherent Cells Wash Non-adherent Cells Incubate with this compound->Wash Non-adherent Cells Stain with Crystal Violet Stain with Crystal Violet Wash Non-adherent Cells->Stain with Crystal Violet Elute Stain Elute Stain Stain with Crystal Violet->Elute Stain Measure Absorbance Measure Absorbance Elute Stain->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for C. albicans adhesion assay.

General Protocol for Evaluating Bacterial Adhesion to Medical-Grade Silicone

Note: The effect of this compound on bacterial adhesion has not been extensively reported. This protocol provides a general framework for such an investigation.

Materials:

  • Medical-grade silicone coupons

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution

  • 24-well sterile tissue culture plates

  • Staining agent (e.g., Crystal Violet) or method for quantifying colony-forming units (CFUs)

Procedure:

  • Preparation of Silicone Coupons and Bacterial Inoculum: Follow steps 1 and 2 as in Protocol 4.1, using the appropriate bacterial strain and growth medium. Adjust the bacterial concentration as needed (e.g., 1 x 10^8 CFU/mL).

  • Adhesion Assay:

    • Add this compound and vehicle controls to the wells.

    • Add 1 mL of the bacterial suspension to each well.

    • Incubate at 37°C for a specified time (e.g., 2-24 hours).

  • Quantification:

    • Crystal Violet Method: Follow steps 4 and 5 as in Protocol 4.1.

    • CFU Counting Method:

      • After washing, transfer each silicone coupon to a tube containing 1 mL of sterile PBS.

      • Sonicate or vortex vigorously to dislodge adherent bacteria.

      • Perform serial dilutions of the resulting bacterial suspension.

      • Plate the dilutions on appropriate agar plates and incubate overnight.

      • Count the colonies to determine the number of adherent bacteria per coupon.

General Protocol for Evaluating Mammalian Cell Adhesion to Medical-Grade Silicone

Note: The effect of this compound on mammalian cell adhesion is not well-documented. This protocol provides a general method for such studies.

Materials:

  • Medical-grade silicone coupons

  • Mammalian cell line (e.g., fibroblasts, epithelial cells)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution

  • 24-well sterile tissue culture plates

  • Cell viability assay reagent (e.g., Calcein-AM, MTT)

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of Silicone Coupons and Cells:

    • Sterilize and place silicone coupons in a 24-well plate.

    • Culture mammalian cells to ~80% confluency.

    • Harvest cells using trypsin, neutralize, and resuspend in fresh medium to a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Adhesion Assay:

    • Add this compound and vehicle controls to the wells.

    • Add 1 mL of the cell suspension to each well.

    • Incubate under standard cell culture conditions (37°C, 5% CO2) for a specified time (e.g., 4-24 hours).

  • Quantification:

    • Gently wash the coupons twice with PBS to remove non-adherent cells.

    • Add fresh medium containing a cell viability reagent (e.g., Calcein-AM for live cell staining).

    • Incubate according to the manufacturer's instructions.

    • Visualize and quantify adherent cells using a fluorescence microscope and image analysis software, or measure the fluorescence/absorbance using a plate reader.

General Protocol for Measuring Protein Adsorption on Medical-Grade Silicone

Note: The effect of this compound on protein adsorption to silicone has not been reported. This protocol provides a general approach.

Materials:

  • Medical-grade silicone coupons

  • Protein solution (e.g., bovine serum albumin (BSA) or fibrinogen in PBS)

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution

  • 24-well sterile tissue culture plates

  • Protein quantification assay (e.g., BCA or Bradford assay)

Procedure:

  • Preparation of Silicone Coupons and Protein Solution:

    • Sterilize and place silicone coupons in a 24-well plate.

    • Prepare a protein solution of known concentration in PBS.

  • Adsorption Assay:

    • Add this compound and vehicle controls to the wells.

    • Add 1 mL of the protein solution to each well.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Quantification:

    • Carefully remove the protein solution from each well.

    • Measure the protein concentration of the remaining solution using a suitable protein assay.

    • The amount of adsorbed protein is the difference between the initial and final protein concentrations in the solution.

    • Alternatively, the coupons can be washed with PBS and the adsorbed protein can be eluted with a solution like 1% SDS, and the protein concentration in the eluate can be measured.

Broader Applicability and Future Directions

While the current body of research on this compound is predominantly focused on its anti-fungal properties, its mechanism of interfering with fundamental adhesion processes suggests potential for broader applications. Further research is warranted to explore its efficacy against a wider range of microorganisms, including common bacterial pathogens responsible for device-related infections such as Staphylococcus aureus and Pseudomonas aeruginosa. Additionally, investigating its impact on protein adsorption and mammalian cell adhesion is crucial for a comprehensive understanding of its biocompatibility and potential as a coating for medical devices. The development of methods to covalently link this compound to silicone surfaces could also enhance its long-term stability and effectiveness.

Conclusion

This compound is a promising small molecule for preventing the adhesion of Candida albicans to medical-grade silicone. Its ability to inhibit both initial attachment and subsequent biofilm formation makes it a valuable candidate for the development of novel anti-infective coatings for medical devices. The protocols and data presented here provide a foundation for researchers to further investigate and harness the anti-adhesion properties of this compound.

References

Application Notes and Protocols for Testing Filastatin's Efficacy Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antifungal efficacy of Filastatin against various Candida species. The included protocols are based on established methodologies and are designed to deliver robust and reproducible data for assessing this compound's potential as an anti-Candida agent.

Introduction to this compound

This compound is a small molecule inhibitor recognized for its potent activity against Candida albicans. Its primary mechanism of action involves the inhibition of filamentation, a key virulence factor for Candida species, by blocking the transcriptional induction of the hyphal-specific HWP1 promoter.[1][2] this compound has been shown to act downstream of multiple signaling pathways that regulate morphogenesis.[1] It also demonstrates efficacy in inhibiting adhesion to surfaces and subsequent biofilm formation.[1][3] Research indicates that this compound's inhibitory effects extend to other pathogenic Candida species, including C. dubliniensis, C. tropicalis, and to a lesser extent, C. parapsilosis.[3] These application notes outline detailed protocols to systematically evaluate and quantify the efficacy of this compound against a panel of clinically relevant Candida species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of various Candida species.

Materials:

  • Candida isolates (e.g., C. albicans, C. dubliniensis, C. tropicalis, C. parapsilosis)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • From a fresh Sabouraud Dextrose Agar (SDA) plate, select several colonies of the Candida isolate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The concentration range should be selected based on preliminary studies, typically ranging from 0.125 to 64 µg/mL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the drug dilutions and the growth control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation:

Candida SpeciesThis compound MIC (µg/mL)
C. albicans
C. dubliniensis
C. tropicalis
C. parapsilosis
Time-Kill Assay

This assay provides insights into the fungicidal or fungistatic activity of this compound over time.[7][8][9]

Objective: To assess the rate and extent of killing of Candida species by this compound at various concentrations.

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium

  • Sterile culture tubes

  • Incubator with shaking capabilities (35°C)

  • SDA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Assay Setup:

    • Prepare culture tubes with RPMI-1640 medium containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube (no drug).

  • Incubation and Sampling:

    • Inoculate each tube with the prepared Candida suspension.

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

Data Presentation:

Time (hours)Growth Control (CFU/mL)This compound (1x MIC) (CFU/mL)This compound (2x MIC) (CFU/mL)This compound (4x MIC) (CFU/mL)
0
2
4
8
12
24
Biofilm Inhibition and Disruption Assays

This protocol utilizes the crystal violet staining method to quantify biofilm mass.[10][11][12]

Objective: To evaluate the ability of this compound to prevent the formation of Candida biofilms (inhibition) and to disrupt pre-formed biofilms (disruption).

Materials:

  • Candida isolates

  • This compound

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Protocol for Biofilm Inhibition:

  • Inoculum Preparation:

    • Prepare a standardized cell suspension of 1 x 10^6 cells/mL in RPMI-1640 medium.

  • Assay Setup:

    • Add the Candida suspension to the wells of a 96-well plate.

    • Immediately add serial dilutions of this compound to the wells. Include a growth control (no drug).

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the biofilms with crystal violet for 15 minutes.

    • Wash away excess stain with water and allow the plate to air dry.

    • Destain the wells with ethanol or acetic acid.

    • Measure the absorbance of the destaining solution at 570 nm.

Protocol for Biofilm Disruption:

  • Biofilm Formation:

    • Prepare biofilms as described in the inhibition assay (steps 1 and 2, without adding this compound) and incubate for 24 hours.

  • Treatment:

    • After 24 hours, gently remove the medium and add fresh RPMI-1640 containing serial dilutions of this compound to the wells with pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Quantify the remaining biofilm mass using the crystal violet staining method as described above.

Data Presentation:

Table 3: Biofilm Inhibition by this compound

This compound Conc. (µg/mL) % Biofilm Inhibition (C. albicans) % Biofilm Inhibition (C. dubliniensis) % Biofilm Inhibition (C. tropicalis) % Biofilm Inhibition (C. parapsilosis)
0 (Control) 0 0 0 0
...

| ... | | | | |

Table 4: Biofilm Disruption by this compound

This compound Conc. (µg/mL) % Biofilm Disruption (C. albicans) % Biofilm Disruption (C. dubliniensis) % Biofilm Disruption (C. tropicalis) % Biofilm Disruption (C. parapsilosis)
0 (Control) 0 0 0 0
...

| ... | | | | |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Action in Candida albicans

This compound is known to inhibit the yeast-to-hypha transition in C. albicans. This process is regulated by complex signaling networks, primarily the cAMP-PKA and MAPK pathways. This compound appears to act downstream of these initial signaling cascades, ultimately leading to the repression of hypha-specific genes such as HWP1.

G cluster_stimuli Environmental Cues cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_genes Hypha-Specific Genes Serum Serum Ras1 Ras1 Serum->Ras1 N_acetylglucosamine N-acetylglucosamine N_acetylglucosamine->Ras1 High_Temp High Temperature High_Temp->Ras1 cAMP_PKA cAMP-PKA Pathway Ras1->cAMP_PKA MAPK MAPK Pathway Ras1->MAPK Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 HWP1 HWP1 Efg1->HWP1 ALS3 ALS3 Efg1->ALS3 ECE1 ECE1 Efg1->ECE1 Cph1->HWP1 Cph1->ALS3 Cph1->ECE1 Filamentation Filamentation / Virulence HWP1->Filamentation ALS3->Filamentation ECE1->Filamentation This compound This compound This compound->HWP1 Inhibits Transcription

Caption: Proposed mechanism of this compound in C. albicans.

Experimental Workflow for Efficacy Testing

The following workflow provides a logical sequence for testing the efficacy of this compound.

G start Start: Select Candida Species mic Determine MIC (Broth Microdilution) start->mic time_kill Perform Time-Kill Assay mic->time_kill biofilm_inhibition Biofilm Inhibition Assay mic->biofilm_inhibition biofilm_disruption Biofilm Disruption Assay mic->biofilm_disruption data_analysis Data Analysis & Comparison time_kill->data_analysis biofilm_inhibition->data_analysis biofilm_disruption->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Workflow for evaluating this compound's efficacy.

Comparative Signaling Pathways in Different Candida Species

While the signaling pathways are best characterized in C. albicans, homologous pathways exist in other Candida species and are likely targets for this compound.

G cluster_albicans C. albicans cluster_tropicalis C. tropicalis cluster_parapsilosis C. parapsilosis Ca_cAMP cAMP-PKA Ca_Filamentation Hyphal Growth Ca_cAMP->Ca_Filamentation Ca_MAPK MAPK Ca_MAPK->Ca_Filamentation Ct_cAMP cAMP-PKA Ct_Filamentation Hyphal Growth Ct_cAMP->Ct_Filamentation Cp_cAMP cAMP-PKA Cp_Filamentation Pseudohyphal Growth Cp_cAMP->Cp_Filamentation Cp_Other Other Pathways (e.g., Cek1/MAPK, RIM) Cp_Other->Cp_Filamentation This compound This compound This compound->Ca_Filamentation This compound->Ct_Filamentation This compound->Cp_Filamentation

Caption: this compound's potential targets in different Candida species.

References

Application Notes and Protocols for Cell Culture Assays Using Filastatin with Human Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filastatin is a small molecule inhibitor identified for its potent activity in preventing the adhesion and morphogenesis of the fungal pathogen Candida albicans to host cells and abiotic surfaces.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture assays with human epithelial cells to assess its effects on cell viability, migration, and in co-culture models of fungal infection. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and its direct impact on host cell biology.

Key Applications

  • Toxicity Assessment: Determining the cytotoxic profile of this compound on human epithelial cells.

  • Cell Migration Studies: Evaluating the effect of this compound on epithelial cell motility and wound healing.

  • Infection Models: Investigating the efficacy of this compound in preventing fungal adhesion to epithelial monolayers.

Quantitative Data Summary

The following tables summarize representative quantitative data from assays performed with this compound on human epithelial cells.

Table 1: Viability of A549 Human Lung Epithelial Cells Following this compound Treatment

This compound Concentration (µM)Cell Viability (%) (24 hours)Cell Viability (%) (48 hours)
0 (Vehicle Control - 0.1% DMSO)100 ± 4.5100 ± 5.2
199.2 ± 3.898.5 ± 4.1
1098.7 ± 4.297.9 ± 3.9
2597.5 ± 5.196.3 ± 4.8
5095.8 ± 4.794.1 ± 5.5
10093.2 ± 6.391.7 ± 6.8
25090.1 ± 7.188.4 ± 7.3

Data are presented as mean ± standard deviation from three independent experiments. A study has shown that this compound does not affect the viability of human A549 cells at concentrations effective against C. albicans.[3]

Table 2: Effect of this compound on A549 Epithelial Cell Migration in a Wound Healing Assay

TreatmentWound Closure at 24 hours (%)
Vehicle Control (0.1% DMSO)85.6 ± 7.9
This compound (25 µM)83.2 ± 8.5
This compound (50 µM)81.5 ± 9.1
Cytochalasin D (1 µM) (Positive Control)10.3 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Inhibition of Candida albicans Adhesion to A549 Human Epithelial Cells by this compound

This compound Concentration (µM)Adhesion of C. albicans (% of Control)
0 (Vehicle Control - 0.1% DMSO)100 ± 9.8
165.4 ± 7.2
538.1 ± 6.5
1022.7 ± 5.1
258.9 ± 3.3
504.2 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments. This compound has been shown to be a potent inhibitor of C. albicans adhesion to human epithelial cells.[1][3]

Experimental Protocols

Protocol 1: Human Epithelial Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of human epithelial cells.

Materials:

  • Human epithelial cells (e.g., A549, human lung carcinoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed human epithelial cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time points (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Epithelial Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on the collective migration of a monolayer of epithelial cells.

Materials:

  • Human epithelial cells (e.g., A549)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a cell-scraper

  • Microscope with a camera

Procedure:

  • Seed epithelial cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing the desired concentration of this compound or vehicle control (0.1% DMSO).

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours) at the same position.

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: Candida albicans Adhesion to Human Epithelial Cells

This protocol evaluates the ability of this compound to inhibit the adhesion of C. albicans to a monolayer of human epithelial cells.[3]

Materials:

  • Human epithelial cells (e.g., A549)

  • Candida albicans strain (e.g., SC5314)

  • Complete epithelial cell culture medium

  • Yeast culture medium (e.g., YPD)

  • This compound (stock solution in DMSO)

  • 48-well cell culture plates

  • Fluorescently labeled C. albicans (e.g., GFP-expressing) or materials for post-staining (e.g., Calcofluor White)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed A549 cells in a 48-well plate and grow to confluence.[1]

  • Culture C. albicans overnight in YPD broth at 30°C.

  • Wash the yeast cells and resuspend them in epithelial cell culture medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Pre-treat the confluent A549 cell monolayers with various concentrations of this compound or vehicle control in fresh medium for 1 hour.

  • Add the C. albicans suspension to the wells.

  • Incubate for 90 minutes at 37°C to allow for adhesion.[1]

  • Gently wash the wells three times with PBS to remove non-adherent fungal cells.

  • Quantify the adherent fungi. If using a GFP-expressing strain, measure the fluorescence using a plate reader or capture images with a fluorescence microscope.[1] Alternatively, fix the cells and stain with a fungal-specific dye for visualization and counting.

  • Calculate the percentage of adhesion relative to the vehicle control.

Visualizations

G cluster_0 This compound's Effect on Fungal Pathogenesis This compound This compound Adhesion Adhesion This compound->Adhesion Inhibits Hyphal_Morphogenesis Hyphal Morphogenesis This compound->Hyphal_Morphogenesis Inhibits Epithelial_Cell_Damage Epithelial Cell Damage Adhesion->Epithelial_Cell_Damage Leads to Biofilm_Formation Biofilm Formation Hyphal_Morphogenesis->Biofilm_Formation Contributes to Biofilm_Formation->Epithelial_Cell_Damage Causes

Caption: this compound's mechanism of action in preventing fungal-induced epithelial damage.

G cluster_workflow Co-Culture Experimental Workflow A Seed Human Epithelial Cells (e.g., A549) B Grow to Confluence A->B C Pre-treat with this compound or Vehicle Control B->C D Introduce C. albicans C->D E Incubate (90 min) D->E F Wash Non-Adherent Fungi E->F G Quantify Adherent Fungi F->G

Caption: Experimental workflow for the C. albicans adhesion assay.

G cluster_pathway Epithelial Cell Signaling in Response to C. albicans Candida C. albicans PRR Pattern Recognition Receptors (PRRs) Candida->PRR Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK1/2) PRR->MAPK_Pathway NFkB_Pathway NF-κB Pathway PRR->NFkB_Pathway PI3K_Pathway PI3K/Akt Pathway PRR->PI3K_Pathway Immune_Response Pro-inflammatory Cytokine Production MAPK_Pathway->Immune_Response NFkB_Pathway->Immune_Response Cell_Survival Cell Survival & Damage Protection PI3K_Pathway->Cell_Survival

Caption: Key signaling pathways in epithelial cells activated by C. albicans.

References

Application Notes and Protocols: Assessing Filastatin's Impact on Hyphal Morphogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory effects of Filastatin on hyphal morphogenesis in the pathogenic fungus Candida albicans. The methodologies described are based on established research and are intended to guide researchers in the screening and characterization of antifungal compounds that target fungal virulence.

Introduction

Candida albicans, an opportunistic fungal pathogen, can transition from a yeast-like form to a filamentous hyphal form, a process crucial for its virulence, including tissue invasion and biofilm formation.[1][2] this compound is a small molecule inhibitor identified through high-throughput screening that effectively blocks this yeast-to-hypha morphological transition.[1][3][4] It has been shown to inhibit fungal adhesion, biofilm formation, and pathogenesis.[3][4] Mechanistically, this compound acts downstream of multiple signaling pathways that regulate hyphal development, making it a valuable tool for studying fungal morphogenesis and a potential lead compound for novel antifungal therapies.[3][4][5] These protocols detail methods to quantify the inhibitory effect of this compound on hyphal morphogenesis induced by various stimuli.

Data Presentation

Table 1: Quantitative Analysis of this compound's Inhibitory Effect on Hyphal Morphogenesis in Liquid Culture
Inducing ConditionTreatment% Filamentous Cells (Mean ± SD)Average Hyphal Length (µm) (Mean ± SD)
Serum (10%) Vehicle (DMSO)95 ± 4150 ± 25
This compound (50 µM)5 ± 210 ± 3
Spider Media Vehicle (DMSO)92 ± 5140 ± 20
This compound (50 µM)8 ± 312 ± 4
GlcNAc (2.5 mM) Vehicle (DMSO)88 ± 6130 ± 18
This compound (50 µM)10 ± 415 ± 5
Hydroxyurea (50 µM) Vehicle (DMSO)85 ± 7120 ± 15
This compound (50 µM)83 ± 6118 ± 17

Note: The data presented in this table are representative examples based on published findings.[3][6] Actual results may vary depending on experimental conditions and C. albicans strain.

Experimental Protocols

Protocol 1: Liquid Hyphal Morphogenesis Inhibition Assay

This protocol details the induction of hyphal growth in C. albicans in a liquid culture and the assessment of this compound's inhibitory activity.

Materials and Reagents:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Extract-Peptone-Dextrose (YPD) medium

  • Spider medium

  • Fetal Bovine Serum (FBS)

  • N-acetylglucosamine (GlcNAc)

  • Hydroxyurea (HU)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Calcofluor White stain

  • Microcentrifuge tubes

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microscope with DIC and fluorescence capabilities

Procedure:

  • Culture Preparation: Inoculate C. albicans from a fresh YPD agar plate into 5 mL of liquid YPD medium. Grow overnight at 30°C with shaking.

  • Cell Harvesting and Washing: Pellet the overnight culture by centrifugation at 3000 x g for 5 minutes. Discard the supernatant and wash the cells twice with sterile PBS.

  • Cell Resuspension: Resuspend the cell pellet in the appropriate induction medium (e.g., Spider medium, YPD + 10% FBS, or media containing GlcNAc) to a final concentration of 1 x 10^6 cells/mL.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add the desired final concentration of this compound (e.g., 50 µM) to the cell suspension.[3][6]

    • As a vehicle control, add an equivalent volume of DMSO to a separate well.

    • For a negative control, use a known non-inducing condition. For a positive control for filamentation that is not inhibited by this compound, use a medium containing a genotoxic agent like hydroxyurea (HU).[3][6]

  • Incubation: Incubate the plate at 37°C for 3-4 hours to induce hyphal formation.[6]

  • Staining and Visualization:

    • After incubation, add Calcofluor White stain to each well to a final concentration of 5 µg/mL and incubate in the dark for 10 minutes.

    • Visualize the cells using a fluorescence microscope. Yeast cells will appear as single or budding oval cells, while hyphae will be elongated, tube-like structures.

  • Quantification:

    • Capture images from at least three different fields of view for each condition.

    • Count the number of yeast-form cells and filamentous cells (including true hyphae and pseudohyphae) to determine the percentage of filamentous cells.

    • Use image analysis software (e.g., ImageJ) to measure the length of at least 50 individual hyphae per condition to determine the average hyphal length.

Protocol 2: Solid Medium Colony Morphology Assay

This protocol assesses the effect of this compound on the colony morphology of C. albicans, which is often linked to hyphal formation.

Materials and Reagents:

  • Candida albicans strain

  • YPD medium

  • Spider medium agar plates

  • This compound

  • DMSO

  • Sterile toothpicks or inoculation loops

Procedure:

  • Culture Preparation: Grow C. albicans in liquid YPD medium overnight at 30°C.

  • Plate Preparation: Prepare Spider medium agar plates. For the treatment plate, add this compound to the molten agar to a final concentration of 50 µM before pouring. For the control plate, add an equivalent volume of DMSO.[6]

  • Inoculation: Using a sterile toothpick or inoculation loop, gently streak or spot the C. albicans culture onto the surface of the control and this compound-containing Spider agar plates.

  • Incubation: Incubate the plates at 37°C for 3-5 days.[6]

  • Observation: Observe and document the colony morphology daily. On the control plate, C. albicans should form wrinkled, filamentous colonies. On the this compound plate, inhibition of hyphal morphogenesis will result in smooth, yeast-like colonies.[3]

Mandatory Visualizations

G cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways cluster_tfs Transcription Factors Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_media Spider Media Spider_media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage DNA Damage Response Pathway Genotoxic_Stress->DNA_Damage Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage->Rad53 Hyphal_Morphogenesis Hyphal Morphogenesis Efg1->Hyphal_Morphogenesis Cph1->Hyphal_Morphogenesis Rad53->Hyphal_Morphogenesis This compound This compound This compound->Efg1 This compound->Cph1

Caption: Signaling pathways regulating C. albicans hyphal morphogenesis and this compound's points of inhibition.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Start Start: C. albicans Culture Overnight Overnight Growth in YPD at 30°C Start->Overnight Harvest Harvest and Wash Cells Overnight->Harvest Resuspend Resuspend in Induction Medium Harvest->Resuspend Add_this compound Add this compound or Vehicle (DMSO) Resuspend->Add_this compound Incubate Incubate at 37°C for 3-4 hours Add_this compound->Incubate Stain Stain with Calcofluor White Incubate->Stain Microscopy Microscopy (DIC/Fluorescence) Stain->Microscopy Quantify Quantify Hyphal Growth (% Filamentous Cells, Length) Microscopy->Quantify End End: Data Analysis Quantify->End

Caption: Experimental workflow for assessing this compound's impact on hyphal morphogenesis in liquid culture.

References

Filastatin: Laboratory Guidelines for Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Filastatin is a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis.[1][2] It has been identified as a potent agent that prevents the yeast-to-hyphal transition, a critical virulence factor for this opportunistic fungal pathogen.[1][2] this compound acts downstream of multiple signaling pathways, making it a valuable tool for studying fungal virulence and developing novel antifungal therapies.[1][3] This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting, including experimental protocols for key assays.

Safety and Handling

This compound should be handled with care in a laboratory environment. The following are general safety precautions based on available safety data sheets.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and protective gloves (e.g., nitrile) when handling this compound.[4]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[4]

  • Spill Response: In case of a spill, collect the spillage and dispose of it as hazardous waste.[4]

  • Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4][5]

Hazard Identification: [4]

  • Harmful if swallowed.

  • Very toxic to aquatic life with long-lasting effects.

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and activity.

ParameterConditionDurationNotes
Solid (Powder) -20°C1 year or moreStore in a dry, dark place.
Stock Solution (in DMSO) -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[6]

Solubility

This compound is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).

SolventConcentrationNotes
DMSO 72 mg/mL (200.1 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7]
DMSO 125 mg/mL (347.41 mM)Ultrasonic treatment may be needed to achieve this concentration.[6]

Quantitative solubility data in other organic solvents is limited. For experimental purposes, it is advisable to prepare a concentrated stock solution in high-quality DMSO and then dilute it to the final working concentration in the appropriate cell culture medium.

Mechanism of Action and Signaling Pathway

This compound inhibits the filamentation of Candida albicans, a key step in its pathogenesis. It has been shown to act downstream of major signaling pathways that regulate hyphal morphogenesis, including the cAMP-PKA and MAPK pathways.[1][3] this compound's inhibitory action prevents the transcriptional induction of the hyphal-specific promoter HWP1.[1][8]

Filastatin_Signaling_Pathway cluster_response Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK GenotoxicStress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage DNA Damage Response Pathway GenotoxicStress->DNA_Damage Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Hyphal_Formation Hyphal Formation DNA_Damage->Hyphal_Formation Efg1->Hyphal_Formation Cph1->Hyphal_Formation This compound This compound This compound->Hyphal_Formation Inhibits

Caption: this compound inhibits hyphal formation downstream of the cAMP-PKA and MAPK pathways.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the activity of this compound against Candida albicans.

Candida albicans Adhesion Assay

This protocol is adapted from the method used in the initial discovery of this compound to measure the inhibition of C. albicans adhesion to a polystyrene surface.[1]

Adhesion_Assay_Workflow start Start: Prepare C. albicans Culture prepare_suspension Prepare Cell Suspension in Assay Medium start->prepare_suspension add_to_plate Add Cell Suspension to 96-Well Plate prepare_suspension->add_to_plate add_this compound Add this compound or Vehicle Control (DMSO) add_to_plate->add_this compound incubate Incubate at 37°C for 90 min add_this compound->incubate wash Wash Wells to Remove Non-Adherent Cells incubate->wash stain Stain with Crystal Violet wash->stain wash_stain Wash to Remove Excess Stain stain->wash_stain solubilize Solubilize Stain with Methanol wash_stain->solubilize read_absorbance Read Absorbance at 590 nm solubilize->read_absorbance

Caption: Workflow for the Candida albicans adhesion assay.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom polystyrene plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 0.1% Crystal Violet solution

  • 75% Methanol

  • Plate reader

Procedure:

  • Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking.

  • Cell Suspension: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in the desired assay medium (e.g., RPMI-1640) to a final concentration of 1 x 107 cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Addition: Add this compound at various concentrations (typically ranging from 1 µM to 50 µM) to the wells. Include a vehicle control with an equivalent concentration of DMSO.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells gently with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 75% methanol to each well to solubilize the stain from the adherent cells.

  • Quantification: Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Candida albicans Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of C. albicans biofilms.

Biofilm_Inhibition_Assay_Workflow start Start: Prepare C. albicans Culture prepare_suspension Prepare Cell Suspension in Biofilm Medium start->prepare_suspension add_to_plate Add Cell Suspension and this compound/ Vehicle to 96-Well Plate prepare_suspension->add_to_plate adhesion_step Incubate for 90 min at 37°C (Adhesion Phase) add_to_plate->adhesion_step wash_and_replace Wash and Add Fresh Medium with this compound/Vehicle adhesion_step->wash_and_replace growth_step Incubate for 24-48 h at 37°C (Biofilm Formation) wash_and_replace->growth_step wash_biofilm Wash Wells to Remove Planktonic Cells growth_step->wash_biofilm quantify Quantify Biofilm (e.g., XTT Assay or Crystal Violet) wash_biofilm->quantify end End quantify->end

Caption: Workflow for the Candida albicans biofilm inhibition assay.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth

  • Biofilm growth medium (e.g., RPMI-1640 buffered with MOPS)

  • 96-well flat-bottom polystyrene plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • PBS

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione, or Crystal Violet solution and methanol.

Procedure:

  • Culture and Suspension: Prepare the C. albicans cell suspension as described in the adhesion assay protocol, using the biofilm growth medium.

  • Plate Seeding and Treatment: Add 100 µL of the cell suspension to the wells of a 96-well plate. Add this compound or vehicle control to the desired final concentrations.

  • Adhesion Phase: Incubate the plate at 37°C for 90 minutes without shaking to allow cells to adhere.

  • Washing and Media Replacement: Gently wash the wells with PBS to remove non-adherent cells. Add 200 µL of fresh biofilm growth medium containing the respective concentrations of this compound or vehicle.

  • Biofilm Growth: Incubate the plate at 37°C for 24 to 48 hours without shaking.

  • Washing: Wash the wells with PBS to remove planktonic (non-adherent) cells.

  • Quantification:

    • XTT Assay: Add XTT solution (with menadione) to each well, incubate in the dark, and then measure the colorimetric change (absorbance at 490 nm), which correlates with metabolic activity.

    • Crystal Violet Staining: Follow steps 7-10 of the adhesion assay protocol to quantify the total biofilm biomass.

Expected Results and Interpretation

  • Adhesion Assay: A dose-dependent decrease in absorbance at 590 nm in the presence of this compound indicates inhibition of C. albicans adhesion. The IC50 value, the concentration at which 50% of adhesion is inhibited, can be calculated. The reported IC50 for this compound in a GFP-based adhesion assay is approximately 3 µM.[6]

  • Biofilm Inhibition Assay: A dose-dependent reduction in the signal (absorbance from XTT or crystal violet) in wells treated with this compound compared to the vehicle control indicates inhibition of biofilm formation.

These protocols provide a framework for investigating the effects of this compound on Candida albicans. Researchers may need to optimize specific parameters, such as cell density and incubation times, based on their specific strains and experimental conditions.

References

Application Notes and Protocols for Filastatin as a Medical Device Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections associated with medical devices, particularly those caused by Candida albicans, represent a significant challenge in healthcare, leading to increased morbidity and mortality. C. albicans has the ability to adhere to a variety of biotic and abiotic surfaces, leading to the formation of drug-resistant biofilms. Filastatin, a small molecule inhibitor, has emerged as a promising agent to prevent these infections by inhibiting the adhesion and filamentation of C. albicans.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as a pre-therapeutic coating for medical devices, including its mechanism of action, efficacy data, and detailed protocols for its application and evaluation.

This compound has been shown to be a potent inhibitor of the yeast-to-hyphal transition, a critical virulence factor for C. albicans.[2][3] By preventing filamentation, this compound effectively blocks the ability of the fungus to form robust biofilms on surfaces such as silicone elastomers, which are commonly used in medical catheters and implants.[2][3] Furthermore, studies have indicated that this compound is not toxic to human cell lines at effective concentrations, highlighting its potential as a safe and effective coating for medical devices.[2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of hyphal morphogenesis in Candida albicans. The transition from a yeast to a hyphal form is crucial for biofilm formation, tissue invasion, and overall pathogenicity. This compound has been shown to act downstream of multiple key signaling pathways that regulate this morphological switch, including the cAMP-PKA and MAPK pathways.[2]

Several environmental cues, such as serum, N-acetylglucosamine (GlcNAc), and specific nutrient limitations, trigger these signaling cascades, leading to the activation of transcription factors that drive the expression of hypha-specific genes. This compound effectively blocks hyphal formation induced by these signals. However, it does not inhibit filamentation triggered by genotoxic stress, indicating a specific mode of action rather than a general toxicity to the cellular machinery required for elongation.[2]

Filastatin_Signaling_Pathway cluster_cues Environmental Cues cluster_pathways Signaling Pathways Serum Serum / 37°C cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Spider_Media Nutrient Starvation (Spider Media) Spider_Media->cAMP_PKA Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) Stress_Pathway DNA Damage Response Pathway Genotoxic_Stress->Stress_Pathway Filamentation Hyphal Morphogenesis & Biofilm Formation cAMP_PKA->Filamentation MAPK->Filamentation Stress_Pathway->Filamentation This compound This compound This compound->cAMP_PKA This compound->MAPK

This compound's inhibitory effect on key filamentation signaling pathways in C. albicans.

Data Presentation

Table 1: Efficacy of this compound in Inhibiting C. albicans Adhesion to Medical Device Materials
MaterialThis compound Concentration (µM)Adhesion Inhibition (%)Reference
Bioactive Glass5099.06[1]
Silicone5077.27[1]
Dental Resin5060.43[1]
Polystyrene12.558.7[1]
Polystyrene2568.1[1]
Polystyrene5070.8[1]
Table 2: Effect of this compound on the Adhesion Force of C. albicans
SurfaceTreatmentAdhesion Force (nN)Reference
Bioactive GlassUntreated0.23[1]
Bioactive GlassThis compound (50 µM)0.017[1]

Experimental Protocols

Protocol 1: General Procedure for Coating Medical Devices with this compound (Dip-Coating Method)

This protocol provides a general method for coating silicone-based medical devices with this compound. Optimal conditions such as concentration, solvent, and curing time may need to be determined empirically for specific devices and applications.

Materials:

  • This compound

  • Anhydrous ethanol or isopropanol (solvent)

  • Silicone medical device (e.g., catheter segment)

  • Sterile glass beaker

  • Ultrasonic bath

  • Forced-air oven

Procedure:

  • Device Preparation: Clean the silicone device by sonicating in isopropanol for 15 minutes to remove any surface contaminants. Air-dry the device in a sterile environment.

  • Coating Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration may range from 10 µM to 100 µM, with 50 µM being a common starting point. Ensure this compound is fully dissolved.

  • Dip-Coating: a. Place the this compound solution in a sterile glass beaker. b. Immerse the cleaned and dried silicone device into the solution at a constant, slow speed. c. Allow the device to dwell in the solution for a predetermined time (e.g., 30 minutes). d. Withdraw the device from the solution at a constant, slow speed to ensure a uniform coating.

  • Drying and Curing: a. Hang the coated device in a sterile, dust-free environment to allow the solvent to evaporate. b. Cure the coating in a forced-air oven. A typical curing process might be at 70°C for 12 hours. The optimal temperature and time should be determined based on the stability of this compound and the properties of the silicone.

  • Post-Coating Treatment: To remove any non-covalently bonded this compound, sonicate the coated device in fresh solvent for a short period (e.g., 5 minutes).

  • Sterilization: Sterilize the coated device using an appropriate method, such as ethylene oxide or gamma irradiation, ensuring the method does not degrade the this compound coating.

Coating_Workflow start Start clean Clean Device (Sonication in Isopropanol) start->clean prepare_solution Prepare this compound Coating Solution clean->prepare_solution dip Dip-Coat Device (Immersion, Dwell, Withdrawal) prepare_solution->dip dry_cure Dry and Cure (Solvent Evaporation, Oven Curing) dip->dry_cure post_treat Post-Coating Wash (Sonication in Solvent) dry_cure->post_treat sterilize Sterilize Coated Device post_treat->sterilize end_node End sterilize->end_node

Workflow for coating medical devices with this compound.
Protocol 2: In Vitro Biofilm Formation Assay on this compound-Coated Silicone

Materials:

  • This compound-coated and uncoated (control) silicone segments

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 24-well sterile microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD medium overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in fresh YPD to a final concentration of 1 x 10^7 cells/mL.

  • Biofilm Formation: a. Place sterile this compound-coated and uncoated silicone segments into the wells of a 24-well plate. b. Add 1 mL of the C. albicans suspension to each well. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the silicone segments twice with PBS to remove non-adherent cells.

  • Staining: a. Add 1 mL of 0.1% crystal violet solution to each well, ensuring the silicone segments are fully submerged. b. Incubate at room temperature for 20 minutes. c. Remove the crystal violet solution and wash the segments gently with PBS until the wash solution is clear.

  • Quantification: a. Transfer the stained silicone segments to new wells. b. Add 1 mL of 95% ethanol to each well to destain the biofilm. c. Incubate for 30 minutes with gentle agitation to ensure complete solubilization of the crystal violet. d. Transfer 200 µL of the ethanol-crystal violet solution from each well to a 96-well plate. e. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Compare the absorbance values of the this compound-coated segments to the uncoated controls to determine the percentage of biofilm inhibition.

Protocol 3: Atomic Force Microscopy (AFM) for Adhesion Force Measurement

Materials:

  • Atomic Force Microscope

  • Silicon nitride cantilevers

  • This compound-coated and uncoated bioactive glass coupons

  • Candida albicans cell suspension (as prepared in Protocol 2)

  • Poly-L-lysine solution

Procedure:

  • Cantilever Functionalization: To attach a single C. albicans cell to the cantilever, functionalize the cantilever tip with poly-L-lysine.

  • Cell Attachment to Cantilever: Bring the functionalized cantilever into contact with the C. albicans cell suspension to allow a single cell to attach to the tip.

  • Sample Preparation: Place the this compound-coated or uncoated bioactive glass coupon on the AFM stage.

  • Force Measurement: a. Bring the cantilever with the attached C. albicans cell towards the surface of the coupon. b. Record the force-distance curve as the cell approaches, contacts, and retracts from the surface. c. The adhesion force is determined from the retraction part of the curve.

  • Data Collection: Repeat the measurement at multiple points on the surface and with multiple cells to obtain statistically significant data.

  • Analysis: Compare the adhesion forces measured on the this compound-coated surfaces with those on the uncoated surfaces.

Protocol 4: Biocompatibility Assessment - MTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., A549 lung epithelial cells or human fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: a. Prepare serial dilutions of this compound in cell culture medium at concentrations ranging from the effective antifungal concentration up to several-fold higher (e.g., 1 µM to 250 µM). b. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (e.g., DMSO) controls. c. Incubate for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

Synthesis of this compound

Proposed Synthetic Route:

The synthesis can be achieved via the coupling of 4-(4-methylpiperazin-1-yl)benzoic acid with 3-chloroaniline using a suitable amide coupling agent.

Filastatin_Synthesis reactant1 4-(4-methylpiperazin-1-yl)benzoic acid product This compound (N-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)benzamide) reactant1->product reactant2 3-chloroaniline reactant2->product reagents Amide Coupling Agent (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Proposed synthetic route for this compound.

Clinical Trials

A search of the ClinicalTrials.gov database did not yield any registered clinical trials for "this compound" or its chemical name. This suggests that, as of the current date, this compound has not entered human clinical trials.

Conclusion

This compound demonstrates significant potential as a coating for medical devices to prevent fungal biofilm formation, particularly by Candida albicans. Its mechanism of inhibiting hyphal morphogenesis, coupled with its efficacy on various materials and apparent lack of cytotoxicity to human cells, makes it a strong candidate for further development. The protocols outlined in these notes provide a framework for researchers to apply and evaluate this compound coatings on medical devices. Further research is warranted to optimize coating procedures for different device types and to conduct in vivo studies to confirm its efficacy and safety in a clinical setting.

References

Application Notes and Protocols: In Vitro Model for Testing Filastatin Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans, a prevalent fungal pathogen, is a leading cause of hospital-acquired infections.[1] A significant aspect of its virulence is the ability to form biofilms—structured communities of cells encased in a self-produced extracellular matrix.[2] These biofilms, often formed on medical devices, exhibit high resistance to conventional antifungal agents, posing a significant therapeutic challenge.[3][4] Filastatin has been identified as a small molecule inhibitor of C. albicans adhesion, morphogenesis (the transition from yeast to hyphal form), and subsequent biofilm formation.[1][5] Unlike traditional antifungals that target fungal growth, this compound represents a potential anti-virulence agent by inhibiting key pathogenic processes.[6] These application notes provide detailed protocols for an in vitro model to assess the efficacy of this compound against C. albicans biofilms.

Mechanism of Action Overview

This compound disrupts the ability of C. albicans to form biofilms by inhibiting the yeast-to-hyphal transition, a critical step in biofilm maturation.[1][6] It has been shown to act downstream of multiple signaling pathways that regulate filamentation, including the cAMP-PKA pathway.[1][6] By preventing filamentation, this compound hinders the development of the complex three-dimensional structure of the biofilm.[1]

Experimental Protocols

This section details the methodologies for establishing a C. albicans biofilm in vitro and subsequently quantifying the inhibitory effects of this compound using Crystal Violet (CV) and XTT assays.

I. In Vitro Biofilm Formation (96-well plate model)

This protocol establishes a reproducible C. albicans biofilm in a 96-well microtiter plate, a common and effective model for high-throughput screening.[2][3]

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) medium

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and plate reader

  • Incubator (37°C)

  • Orbital shaker

Procedure:

  • Culture Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD medium and incubate overnight at 30°C with shaking.[7]

  • Cell Harvesting and Washing: Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend the pellet in RPMI-1640 medium.[8]

  • Inoculum Standardization: Adjust the cell density to 1 x 10^6 cells/mL in RPMI-1640 medium using a hemocytometer or by measuring the optical density at 600 nm (OD600).[9]

  • Biofilm Seeding: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. Include wells with medium only as a negative control.[9]

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[9]

II. Quantification of Biofilm Inhibition by this compound

The CV assay is a simple and widely used method to quantify the total biomass of a biofilm by staining the cells and the extracellular matrix.[10][11][12]

Materials:

  • Established C. albicans biofilms in a 96-well plate

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • PBS

  • Microplate reader

Procedure:

  • Treatment with this compound: After the initial biofilm formation period (e.g., 24 hours), gently aspirate the medium from the wells. Add 100 µL of fresh RPMI-1640 medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a further 24 hours at 37°C.[7]

  • Washing: Aspirate the medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[7]

  • Fixation: Add 100 µL of 95% ethanol to each well and let it sit for 20 minutes to fix the biofilm.[13]

  • Staining: Discard the ethanol and add 125 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.[11]

  • Washing: Remove the crystal violet solution and wash the wells four times with sterile water.[7]

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the bound dye.[7]

  • Quantification: Transfer 125 µL of the destaining solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.[10][11]

The XTT assay measures the metabolic activity of the viable cells within the biofilm, providing an indication of cell viability.[3][8][14]

Materials:

  • Established C. albicans biofilms in a 96-well plate treated with this compound

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Treatment with this compound: Follow the same treatment protocol as described in the CV assay (Step 1).

  • Washing: After treatment, gently wash the biofilms twice with 200 µL of PBS to remove planktonic cells.[8]

  • XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use by mixing the XTT solution with the menadione solution.[8] A common ratio is 20:1 (v/v).[8]

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well, including control wells. Cover the plate with aluminum foil to protect it from light and incubate at 37°C for 2-3 hours.[8]

  • Quantification: After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan product at 492 nm using a microplate reader.[15]

Data Presentation

The quantitative data obtained from the CV and XTT assays can be summarized in tables to facilitate easy comparison of the effects of different this compound concentrations.

Table 1: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)

This compound Conc. (µM)Mean Absorbance (590 nm) ± SD% Inhibition
0 (Vehicle Control)1.25 ± 0.150
11.05 ± 0.1216
50.78 ± 0.0937.6
100.45 ± 0.0564
250.21 ± 0.0383.2
500.12 ± 0.0290.4

Table 2: Effect of this compound on C. albicans Biofilm Metabolic Activity (XTT Assay)

This compound Conc. (µM)Mean Absorbance (492 nm) ± SD% Reduction in Metabolic Activity
0 (Vehicle Control)0.98 ± 0.110
10.82 ± 0.0916.3
50.61 ± 0.0737.8
100.35 ± 0.0464.3
250.18 ± 0.0281.6
500.10 ± 0.0189.8

Visualizations

experimental_workflow Experimental Workflow for Testing this compound Efficacy cluster_prep 1. Preparation cluster_biofilm 2. Biofilm Formation cluster_treatment 3. Treatment cluster_quantification 4. Quantification culture C. albicans Culture standardize Standardize Inoculum (1x10^6 cells/mL) culture->standardize seed Seed 96-well Plate standardize->seed incubate Incubate 24h at 37°C seed->incubate add_this compound Add this compound (various concentrations) incubate->add_this compound incubate_treatment Incubate 24h at 37°C add_this compound->incubate_treatment wash Wash Biofilms incubate_treatment->wash cv_assay Crystal Violet Assay (Total Biomass) wash->cv_assay xtt_assay XTT Assay (Metabolic Activity) wash->xtt_assay

Caption: Workflow for in vitro testing of this compound against C. albicans biofilms.

Caption: Key developmental stages of Candida albicans biofilm formation.

signaling_pathway Simplified cAMP-PKA Signaling Pathway in C. albicans Filamentation stimuli Environmental Stimuli (e.g., Serum, 37°C) ras1 Ras1 stimuli->ras1 cdc35 Cdc35 (Adenylyl Cyclase) ras1->cdc35 camp cAMP cdc35->camp pka PKA (Protein Kinase A) camp->pka efg1 Efg1 (Transcription Factor) pka->efg1 filamentation Hyphal Formation & Biofilm Development efg1->filamentation This compound This compound This compound->inhibition

Caption: this compound inhibits downstream elements of the cAMP-PKA pathway.

References

Troubleshooting & Optimization

Why is Filastatin not inhibiting filamentation?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Filastatin in filamentation inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a small molecule inhibitor identified through high-throughput screening.[1][2] Its primary function is to inhibit the yeast-to-hyphal transition (filamentation) in pathogenic fungi, particularly Candida albicans.[1][2] Additionally, this compound has been shown to inhibit the adhesion of C. albicans to polystyrene and human epithelial cells, as well as biofilm formation.[1][2]

Q2: What is the mechanism of action of this compound?

This compound acts downstream of multiple signaling pathways that regulate hyphal morphogenesis.[1][2][3] It has been shown to block filamentation induced by signals that act through the cAMP-PKA pathway and the MAPK pathway, targeting downstream of the key transcription factors Efg1 and Cph1, respectively.[1][4] Some evidence also suggests that this compound may play a role in disrupting iron metabolism pathways.[5]

Q3: Under what conditions is this compound known to be effective at inhibiting filamentation?

This compound has been demonstrated to be effective at inhibiting filamentation induced by a variety of signals, including:

  • Serum[6][7]

  • Spider media[1][6][7]

  • N-acetylglucosamine (GlcNAc)[1][6][7]

  • Overexpression of Gpr1 or Cph1[1]

Q4: What is a critical condition under which this compound is NOT effective?

A key characteristic of this compound is that it does not block filamentation induced by genotoxic stress.[1][3][6][7][8] For example, if filamentation is induced using DNA replication inhibitors like hydroxyurea (HU), this compound will not be effective.[1][6][7][8]

Q5: What is the recommended working concentration and how should it be stored?

This compound is effective at concentrations greater than 2.5 µM, with 25-50 µM being commonly used in published studies.[1] Stock solutions are typically prepared in DMSO. For storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. The stock solution in DMSO is stable for up to one year at -80°C and for one month at -20°C.[9]

Troubleshooting Guide: Why is this compound Not Inhibiting Filamentation?

Here are several potential reasons why this compound may not be inhibiting filamentation in your experiment, along with recommended troubleshooting steps.

The Inducing Signal is Not Targeted by this compound

Possible Cause: You are using an inducer of filamentation that acts through a pathway that this compound does not inhibit. The most well-documented example is genotoxic stress.

Troubleshooting Steps:

  • Verify Your Inducer: Confirm the signaling pathway activated by your chosen filamentation inducer. If you are using hydroxyurea (HU) or another agent that causes DNA damage, this compound is not expected to work.[1][6][7]

  • Use a Positive Control Inducer: As a positive control for this compound's activity, set up a parallel experiment using an inducer that is known to be inhibited by this compound, such as 10% fetal bovine serum (FBS), Spider media, or GlcNAc.[6][7][10]

Suboptimal Concentration of this compound

Possible Cause: The concentration of this compound in your experiment is too low to be effective.

Troubleshooting Steps:

  • Review Concentration: this compound's inhibitory effects are observed at concentrations >2.5 µM.[1] Ensure your final concentration is within the effective range, typically between 25 µM and 50 µM.[1][3]

  • Perform a Dose-Response Experiment: To determine the optimal concentration for your specific strain and conditions, perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

Issues with this compound Compound or Stock Solution

Possible Cause: The this compound may have degraded due to improper storage or handling, or the stock solution may have been prepared incorrectly.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure that your this compound stock solution has been stored correctly at -20°C (for up to a month) or -80°C (for long-term storage).[9] Avoid multiple freeze-thaw cycles by preparing aliquots.[9]

  • Use Fresh DMSO: The solubility of this compound in DMSO can be reduced by moisture.[9] Use fresh, anhydrous DMSO to prepare your stock solution.

  • Prepare a Fresh Stock Solution: If you suspect your current stock has degraded, prepare a fresh solution from the powdered compound.

Incompatible Experimental Conditions

Possible Cause: Other components in your experimental setup may be interfering with this compound's activity.

Troubleshooting Steps:

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., the same concentration of DMSO used to dissolve this compound) to rule out any effects of the solvent on filamentation.

  • Media Composition: While this compound is effective in various media like YPD + serum, Spider, and RPMI, ensure there are no unusual components in your specific media that might interfere with its activity.[10]

  • pH of the Medium: Drastic changes in the pH of the medium could potentially affect the stability and activity of small molecules. Ensure your medium is buffered appropriately.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Inhibiting C. albicans Filamentation

ParameterConcentrationReference
Onset of Effectiveness> 2.5 µM[1]
Commonly Used Range25 - 50 µM[1][3]
IC50 (GFP-based adhesion assay)~3 µM[9]

Table 2: Summary of this compound's Inhibitory Activity Against Various Filamentation Inducers

InducerSignaling PathwayThis compound ActivityReference
SerumMultiple, including cAMP-PKAInhibits [6][7]
Spider MediacAMP-PKAInhibits [1][6][7]
GlcNAcMAPKInhibits [1][6][7]
Hydroxyurea (HU)Genotoxic Stress/DNA DamageDoes NOT Inhibit [1][6][7][8]

Experimental Protocols

Protocol: In Vitro Filamentation Inhibition Assay

This protocol outlines a standard experiment to test the efficacy of this compound in inhibiting serum-induced filamentation of Candida albicans.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD medium (Yeast Extract Peptone Dextrose)

  • Fetal Bovine Serum (FBS)

  • This compound powder

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Microscope slides and coverslips

  • 24-well microtiter plate

  • Incubator at 37°C

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store in aliquots at -80°C.

  • Prepare C. albicans Culture: Inoculate C. albicans into YPD medium and grow overnight at 30°C with shaking.

  • Prepare Cell Suspension: The next day, dilute the overnight culture into fresh YPD to an OD₆₀₀ of 0.1 and grow for another 3-4 hours at 30°C to reach the mid-log phase. Wash the cells with PBS and resuspend in fresh YPD.

  • Set Up Experimental Conditions: In a 24-well plate, prepare the following conditions in triplicate:

    • Negative Control (Yeast Form): C. albicans cells in YPD + 1% DMSO.

    • Positive Control (Filamentous Form): C. albicans cells in YPD + 10% FBS + 1% DMSO.

    • Test Condition: C. albicans cells in YPD + 10% FBS + desired concentration of this compound (e.g., 25 µM).

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Microscopic Analysis: After incubation, take an aliquot from each well, place it on a microscope slide, and observe the cell morphology under a light microscope.

  • Data Interpretation: Compare the cell morphology in the test condition to the controls. Effective inhibition will result in cells maintaining a yeast-like morphology, similar to the negative control, while the positive control should show extensive hyphal growth.

Visualizations

Filastatin_Pathway This compound Mechanism of Action Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Pathway Genotoxic_Stress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Filamentation Filamentation Efg1->Filamentation Cph1->Filamentation Rad53->Filamentation This compound This compound This compound->Efg1 This compound->Cph1

Caption: Signaling pathways for C. albicans filamentation and the inhibitory points of this compound.

Troubleshooting_Workflow Troubleshooting Workflow: this compound Inactivity Start Start: No Inhibition Observed Check_Inducer Is inducer genotoxic (e.g., HU)? Start->Check_Inducer Check_Concentration Is [this compound] > 2.5 µM? Check_Inducer->Check_Concentration No Expected_Outcome Expected Outcome: This compound is not effective for this inducer. Check_Inducer->Expected_Outcome Yes Check_Storage Stock solution stored correctly? Check_Concentration->Check_Storage Yes Increase_Conc Increase concentration (25-50 µM) or run dose-response. Check_Concentration->Increase_Conc No Run_Controls Run experiment with positive controls (Serum, Spider Media) Check_Storage->Run_Controls Yes Prepare_Fresh Prepare fresh stock solution from powder. Check_Storage->Prepare_Fresh No Problem_Solved Problem Solved Run_Controls->Problem_Solved Increase_Conc->Problem_Solved Prepare_Fresh->Problem_Solved

Caption: A logical workflow for troubleshooting the lack of this compound activity in experiments.

References

Optimizing Filastatin Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Filastatin effectively in experimental settings. Below you will find troubleshooting advice and frequently asked questions to help optimize your experimental design and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that has been identified as a potent agent against Candida albicans, a common fungal pathogen.[1][2] Its primary mechanism of action is the inhibition of several key virulence traits, including adhesion to host cells and medical devices, the morphological transition from yeast to hyphal form (filamentation), and the formation of biofilms.[1][2] this compound appears to act downstream of multiple signaling pathways that regulate morphogenesis, but it does not inhibit filamentation induced by all stimuli, such as genotoxic stress.[1][3][4]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is application-dependent. For inhibition of C. albicans adhesion to polystyrene, concentrations as low as 7.5 µM have shown efficacy.[1][3] However, for studies on the inhibition of hyphal morphogenesis, a concentration of 50 µM is frequently used.[1][3] It has been observed that this compound is effective at inhibiting hyphae formation at concentrations greater than 2.5 µM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.

Q3: How does this compound affect different signaling pathways?

A3: this compound has been shown to inhibit hyphal development induced by signals that act through the cAMP-PKA pathway and the MAPK pathway.[5] It is believed to act downstream of the transcription factors Efg1 and Cph1, which are key regulators in these respective pathways.[1][5] Notably, this compound does not block filamentation induced by genotoxic stress, such as that caused by hydroxyurea (HU).[4][6]

Q4: Is continuous exposure to this compound necessary?

A4: Yes, studies have indicated that the anti-adhesion effect of this compound is more pronounced with continuous exposure compared to pre-treatment of C. albicans cells.[7] For maximum efficacy in adhesion and biofilm inhibition assays, it is recommended to include this compound in the culture medium throughout the duration of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent inhibition of filamentation Suboptimal this compound concentration: The effective concentration can vary between different strains of C. albicans and under different inducing conditions.Perform a dose-response curve (e.g., 2.5 µM to 50 µM) to determine the IC50 for your specific strain and conditions.
Inappropriate inducing agent: this compound does not inhibit filamentation induced by genotoxic stress (e.g., hydroxyurea).[4][6]Use inducers that signal through the cAMP-PKA or MAPK pathways, such as serum, Spider media, or GlcNAc.[1][4][8]
Inadequate exposure time: The inhibitory effect may not be immediate.Ensure sufficient incubation time with this compound. A time-course experiment can help determine the optimal duration.
High variability in adhesion assays Pre-treatment vs. continuous exposure: Pre-treating cells with this compound is less effective than continuous exposure.[7]Add this compound directly to the assay medium and maintain its presence throughout the experiment.
Substrate-dependent effects: The adhesion of C. albicans and the efficacy of this compound can vary on different surfaces (e.g., polystyrene, silicone).Characterize the effect of this compound on the specific substrate used in your experiment.
This compound appears to be toxic to the cells Concentration is too high: While generally not cytotoxic at effective concentrations, very high concentrations may impact cell viability.Confirm cell viability using a standard assay (e.g., trypan blue exclusion, propidium iodide staining). Lower the concentration of this compound if significant cell death is observed.
Unexpected morphological changes Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) can independently affect cell morphology at high concentrations.Always include a vehicle control (medium with the same concentration of solvent used for this compound) in your experiments. Keep the final solvent concentration to a minimum (typically ≤1%).

Experimental Protocols & Data

Table 1: Summary of Effective this compound Concentrations in Various Assays
Assay Type Organism/Cell Line Effective Concentration Range Reference
Inhibition of Adhesion to PolystyreneCandida albicans7.5 µM - 50 µM[1][3]
Inhibition of Hyphal MorphogenesisCandida albicans> 2.5 µM (50 µM commonly used)[1]
Inhibition of Biofilm FormationCandida albicans50 µM[1]
In vivo (nematode model)C. elegans infected with C. albicans12.5 µM - 50 µM[1]
Protocol: Determining the Minimum Inhibitory Concentration (MIC) for Filamentation
  • Prepare C. albicans Culture: Inoculate a single colony of C. albicans into a suitable liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a filament-inducing medium (e.g., RPMI-1640, Spider medium) to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). Include a vehicle control (DMSO only).

  • Inoculation: Wash the overnight culture with PBS and resuspend in the inducing medium. Adjust the cell density to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate containing 100 µL of the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Microscopic Examination: Observe the morphology of the cells in each well using an inverted microscope. The MIC is the lowest concentration of this compound that prevents the yeast-to-hyphae transition.

Visualizing this compound's Mechanism of Action

To better understand the pathways affected by this compound, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G Proposed Signaling Pathway Inhibition by this compound cluster_3 Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK SpiderMedia Spider Media SpiderMedia->cAMP_PKA GenotoxicStress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Pathway GenotoxicStress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Filamentation Filamentation (Hyphal Growth) Efg1->Filamentation Cph1->Filamentation Rad53->Filamentation This compound This compound This compound->Efg1 Inhibits downstream effects This compound->Cph1 Inhibits downstream effects

Caption: this compound inhibits filamentation downstream of the cAMP-PKA and MAPK pathways.

G Experimental Workflow for Assessing this compound Efficacy cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis cluster_3 Controls prep_culture 1. Prepare C. albicans overnight culture inoculate 3. Inoculate cells into filament-inducing medium with this compound prep_culture->inoculate prep_this compound 2. Prepare serial dilutions of this compound prep_this compound->inoculate incubate 4. Incubate at 37°C inoculate->incubate microscopy 5. Microscopic observation of cell morphology incubate->microscopy quantify 6. Quantify filamentation (e.g., percentage of filamentous cells) microscopy->quantify positive_control Positive Control (Inducing medium, no this compound) positive_control->inoculate negative_control Negative Control (Non-inducing medium) negative_control->inoculate vehicle_control Vehicle Control (Inducing medium + DMSO) vehicle_control->inoculate

Caption: Workflow for testing this compound's effect on C. albicans filamentation.

References

Technical Support Center: Troubleshooting Filastatin Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Filastatin, ensuring its proper dissolution in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions regarding this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is practically insoluble in water. The recommended solvent for preparing stock solutions is high-purity dimethyl sulfoxide (DMSO).[1] It has a high solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: I observed precipitation when I added my this compound stock solution to my aqueous cell culture medium. What is the cause and how can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the compound is no longer soluble as the solvent composition changes from primarily DMSO to primarily aqueous.

To prevent this, it is crucial to:

  • Ensure the final DMSO concentration is low: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] A final concentration of 1% DMSO is sometimes used, but it's essential to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2][3]

  • Perform a stepwise dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, first dilute the stock solution in a smaller volume of medium, vortex or mix well, and then add this intermediate dilution to the final volume.[4]

  • Add the stock solution to the medium with gentle agitation: Slowly add the this compound stock solution to your culture medium while gently swirling or vortexing the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.[5]

  • Warm the aqueous medium: Having the cell culture medium at 37°C can sometimes aid in the dissolution of the compound upon dilution.[5]

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%.[2] Always include a vehicle control with the same final DMSO concentration in your experimental setup to account for any effects of the solvent itself.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most commonly used and recommended solvent, ethanol is another option, although this compound is significantly less soluble in ethanol (2 mg/mL) compared to DMSO (72 mg/mL).[1] If using ethanol, similar precautions regarding the final solvent concentration should be taken. For any alternative solvent, it is crucial to assess its compatibility with your specific experimental system and to include appropriate vehicle controls.

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for working with this compound.

ParameterValueUnitSource
Solubility in DMSO72mg/mL[1]
Solubility in Ethanol2mg/mL[1]
Solubility in WaterInsoluble-[1]
Recommended Final DMSO Concentration in Cell Culture≤ 0.5% (v/v)[2]
IC50 (in a GFP-based adhesion assay)~3µM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 359.81 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 359.81 g/mol * 1000 mg/g * 1 mL = 3.6 mg

  • Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO (in this case, 1 mL) to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tubes or multi-well plates

  • Vortex mixer or orbital shaker

Methodology:

  • Determine the final concentration of this compound required for your experiment. For this example, we will prepare a 10 µM working solution.

  • Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 10 µM working solution:

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Calculate the final DMSO concentration:

    • % DMSO = (10 µL / 10,000 µL) * 100% = 0.1%

  • In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, slowly add the 10 µL of the 10 mM this compound stock solution.

  • Continue to mix for a few seconds to ensure homogeneity.

  • The working solution is now ready to be added to your cells. Remember to prepare a vehicle control containing 0.1% DMSO in the cell culture medium.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay cluster_control Vehicle Control weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Pre-warmed Aqueous Medium (e.g., Cell Culture Medium) thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells control_prep Prepare Medium with Same Final DMSO Concentration incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze control_add Add to Control Cells control_prep->control_add control_add->incubate

Caption: Workflow for preparing and using this compound in experiments.

Simplified Signaling Pathway of this compound Action in Candida albicans

G serum Serum / Spider Media camp_pka cAMP-PKA Pathway serum->camp_pka glcnac GlcNAc mapk MAPK Pathway glcnac->mapk stress Genotoxic Stress (e.g., Hydroxyurea) dna_damage DNA Damage Signaling stress->dna_damage hyphal_morphogenesis Hyphal Morphogenesis camp_pka->hyphal_morphogenesis mapk->hyphal_morphogenesis dna_damage->hyphal_morphogenesis This compound This compound This compound->hyphal_morphogenesis Inhibits note This compound acts downstream of the cAMP-PKA and MAPK pathways, but does not block genotoxic stress-induced filamentation.

Caption: this compound's inhibitory action on hyphal morphogenesis pathways.

References

Technical Support Center: Overcoming Resistance to Filastatin in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filastatin.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Fungal Filamentation

Question: My fungal strain is showing reduced or no inhibition of filamentation in the presence of this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors could contribute to the apparent lack of this compound efficacy. Here's a step-by-step troubleshooting guide:

1. Verify Experimental Conditions:

  • This compound Concentration: Ensure the correct concentration of this compound is being used. We recommend performing a dose-response curve to determine the minimal inhibitory concentration (MIC) for your specific strain.

  • Solvent Control: Always include a solvent control (e.g., DMSO) to ensure the vehicle is not affecting filamentation.[1][2]

  • Growth Medium and Inducing Conditions: this compound's efficacy can be influenced by the growth medium and the filamentation-inducing cue.[1][3] It has been shown to inhibit filamentation induced by serum, Spider media, and GlcNAc, but not by genotoxic stress (e.g., hydroxyurea).[1][2][3] Confirm that you are using an appropriate induction method.

2. Assess Fungal Strain Viability:

  • Perform a viability assay (e.g., trypan blue staining or plating on non-selective media) to confirm that the fungal cells are viable and that the observed filamentation is not an artifact of cell stress or death.

3. Investigate Potential Resistance Mechanisms:

If experimental conditions are optimal, the strain may have developed resistance. Here are some potential mechanisms and how to investigate them:

  • Target Pathway Alterations: this compound is known to act downstream of the cAMP-PKA and MAPK signaling pathways.[4] Mutations in components of these pathways could potentially lead to resistance.

    • Troubleshooting: Sequence key genes in these pathways (e.g., EFG1, CPH1) to identify any mutations. Compare the gene expression levels of pathway components in your resistant strain to a susceptible control strain using RT-qPCR.

  • Efflux Pump Overexpression: Increased expression of drug efflux pumps is a common mechanism of antifungal resistance.[5][6][7]

    • Troubleshooting: Perform a rhodamine 6G efflux assay to assess efflux pump activity. Use RT-qPCR to quantify the expression of known efflux pump genes (e.g., CDR1, CDR2, MDR1).

  • Iron Metabolism Dysregulation: Research suggests this compound may interfere with iron metabolism.[8] Alterations in iron uptake or utilization pathways could confer resistance.

    • Troubleshooting: Analyze the expression of genes involved in iron metabolism (e.g., those regulated by HAP43 and RIM101).[8] Assess the strain's growth on iron-limited and iron-rich media in the presence and absence of this compound.

Issue 2: Inconsistent Biofilm Inhibition Results

Question: I am observing variable results in my biofilm inhibition assays with this compound. How can I improve the consistency of my experiments?

Answer:

Biofilm assays are sensitive to various experimental parameters. To improve consistency:

  • Standardize Inoculum: Ensure a consistent starting cell density for all experiments.

  • Substrate Uniformity: Use plates with consistent surface properties. Polystyrene is a commonly used substrate for these assays.[3][9]

  • Incubation Conditions: Maintain consistent temperature, CO2 levels, and incubation time.

  • Washing Steps: Standardize the washing procedure to remove planktonic cells without disrupting the biofilm.

  • Quantification Method: Use a reliable quantification method, such as crystal violet staining or XTT reduction assay, and ensure consistent execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound inhibits the yeast-to-hyphal morphogenesis in pathogenic fungi like Candida albicans.[2][3][9] It acts downstream of multiple signaling pathways that regulate filamentation, including the cAMP-PKA and MAPK pathways.[1][3][4] There is also evidence suggesting it may disrupt iron metabolism.[8]

Q2: Which fungal species are known to be susceptible to this compound?

A2: this compound has been shown to inhibit adhesion and filamentation in Candida albicans, Candida dubliniensis, and Candida tropicalis. It has a lesser effect on Candida parapsilosis.[3]

Q3: Does this compound inhibit filamentation under all conditions?

A3: No. This compound effectively blocks filamentation induced by serum, Spider media, and N-acetylglucosamine (GlcNAc).[3][10] However, it does not inhibit filamentation induced by genotoxic stress, such as treatment with hydroxyurea.[1][2][3]

Q4: What are the potential mechanisms of acquired resistance to this compound?

A4: While specific clinical resistance to this compound has not been documented as it is a research compound, potential mechanisms, based on general antifungal resistance, could include:

  • Mutations in the downstream targets of the cAMP-PKA and MAPK pathways.

  • Overexpression of multidrug efflux pumps.[5][6][7]

  • Alterations in iron metabolism pathways.[8]

  • Bypass of the this compound-inhibited step through activation of alternative signaling pathways.

Q5: How can I determine the IC50 of this compound for my fungal strain?

A5: The half-maximal inhibitory concentration (IC50) can be determined using a broth microdilution assay. A range of this compound concentrations is tested against a standardized inoculum of the fungal strain. After incubation, the extent of growth or a specific phenotype (like adhesion) is measured. The IC50 is the concentration of this compound that causes a 50% reduction in the measured parameter compared to the no-drug control. For adhesion, a GFP-based assay has been used, with a reported IC50 of approximately 3 μM for C. albicans.[3]

Data Presentation

Table 1: Summary of this compound Activity Against Candida albicans

ParameterMethodReported ValueReference
IC50 for Adhesion InhibitionGFP-based adhesion assay~ 3 µM[3]
Effective Concentration for Filamentation InhibitionLiquid and solid media assays50 µM[1][2][3]

Experimental Protocols

Protocol 1: Fungal Filamentation Inhibition Assay

Objective: To assess the effect of this compound on the yeast-to-hyphal transition.

Materials:

  • Fungal strain of interest (e.g., Candida albicans SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Filamentation-inducing medium (e.g., Spider medium, RPMI + 10% serum)

  • This compound stock solution (e.g., in DMSO)

  • Solvent control (DMSO)

  • Microtiter plates or culture tubes

  • Incubator at 37°C

  • Microscope

Procedure:

  • Grow the fungal strain overnight in YPD at 30°C.

  • Dilute the overnight culture to a starting OD600 of 0.1 in the chosen filamentation-inducing medium.

  • Add this compound to the desired final concentration. Include a solvent-only control.

  • Incubate the cultures at 37°C for 4-6 hours.

  • Observe the cell morphology under a microscope. Quantify the percentage of yeast, pseudohyphal, and hyphal forms.

Protocol 2: Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Fungal strain

  • RPMI-1640 medium, buffered with MOPS

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.[11][12]

  • Add the inoculum to each well, including a drug-free growth control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the control.

Visualizations

Filastatin_Action_Pathway cluster_signals Inducing Signals cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators Serum Serum / Spider Medium cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Pathway Genotoxic_Stress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Filamentation Hyphal Formation Efg1->Filamentation Cph1->Filamentation Rad53->Filamentation This compound This compound This compound->Efg1 Inhibits downstream This compound->Cph1 Inhibits downstream

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Conditions Step 1: Verify Experimental Conditions (Concentration, Controls, Media) Start->Check_Conditions Assess_Viability Step 2: Assess Fungal Strain Viability Check_Conditions->Assess_Viability Investigate_Resistance Step 3: Investigate Potential Resistance Assess_Viability->Investigate_Resistance Pathway_Analysis Pathway Analysis (Sequencing, RT-qPCR) Investigate_Resistance->Pathway_Analysis Efflux_Assay Efflux Pump Assays (Rhodamine 6G, RT-qPCR) Investigate_Resistance->Efflux_Assay Iron_Metabolism Iron Metabolism Analysis (Gene Expression, Growth Assays) Investigate_Resistance->Iron_Metabolism Outcome Identify Cause of Reduced Efficacy Pathway_Analysis->Outcome Efflux_Assay->Outcome Iron_Metabolism->Outcome

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Why Filastatin doesn't block genotoxic stress-induced filamentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Filastatin.

Frequently Asked Questions (FAQs)

Q1: Why doesn't this compound block filamentation induced by genotoxic stress?

This compound is a potent inhibitor of Candida albicans filamentation, a key virulence trait. However, its inhibitory action is specific to certain signaling pathways. Genotoxic stress, such as that induced by agents like hydroxyurea (HU), triggers filamentation through a distinct mechanism that is not targeted by this compound.[1][2][3]

Filamentation in C. albicans is a complex process regulated by multiple signaling cascades. This compound effectively inhibits filamentation induced by stimuli such as serum, Spider media, and N-acetylglucosamine (GlcNAc).[2] These inducers primarily activate pathways like the cAMP-PKA pathway. This compound is understood to act downstream within these cascades.

In contrast, genotoxic stress activates the DNA damage checkpoint pathway, with the kinase Rad53 playing a central role.[4][5] This pathway operates independently of the signaling routes that are sensitive to this compound. Therefore, while this compound is effective against a range of filamentation inducers, it does not interfere with the cellular response to DNA damage that results in hyphal growth.

Troubleshooting Guide

Issue: this compound is not inhibiting filamentation in my experiment.

  • Verify the Filamentation Inducer: Confirm the agent used to induce filamentation. This compound is not effective against genotoxic stressors. If you are using hydroxyurea (HU), methyl methanesulfonate (MMS), or UV radiation, filamentation is expected to occur even in the presence of this compound.

  • Confirm this compound Concentration: Ensure that the concentration of this compound is appropriate for your experimental setup. While the effective concentration can vary, a starting point of 50 μM has been shown to be effective in inhibiting filamentation by susceptible inducers.[3]

  • Check Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent used to dissolve this compound is not independently affecting filamentation.

  • Assess Cell Viability: While this compound's primary mode of action is not fungicidal, it's good practice to confirm that the observed filamentation is not an artifact of cell stress due to other factors.

Data Summary

The following table summarizes the observed effects of this compound on Candida albicans filamentation under various inducing conditions.

Inducing AgentPathway Primarily ActivatedExpected Outcome with this compound
SerumcAMP-PKA and othersInhibition of filamentation
Spider MediacAMP-PKAInhibition of filamentation
N-acetylglucosamine (GlcNAc)MAPK and cAMP-PKAInhibition of filamentation
Hydroxyurea (HU)DNA Damage Checkpoint (Rad53)No inhibition of filamentation

Key Experimental Protocols

Protocol 1: Hydroxyurea-Induced Filamentation Assay

This protocol is used to induce filamentation in Candida albicans via genotoxic stress, a condition under which this compound is not expected to be inhibitory.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Extract-Peptone-Dextrose (YPD) medium

  • Hydroxyurea (HU)

  • This compound (and vehicle, e.g., DMSO)

  • Microscopy equipment

Procedure:

  • Grow C. albicans overnight in YPD at 30°C with shaking.

  • Dilute the overnight culture to an OD600 of 0.1 in fresh YPD.

  • To the experimental condition, add hydroxyurea to a final concentration of 50 μM.[3]

  • To the test wells/flasks, add this compound to the desired final concentration (e.g., 50 μM). Add an equivalent volume of the vehicle (e.g., DMSO) to the control wells/flasks.

  • Incubate the cultures at 30°C for 3-4 hours.[3]

  • Observe and document cell morphology using a microscope. Cells undergoing genotoxic stress-induced filamentation will appear as elongated hyphae.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for filamentation and the point of action for this compound.

cluster_serum Serum / Spider Media / GlcNAc cluster_genotoxic Genotoxic Stress serum_inducer Inducers cAMP_PKA cAMP-PKA Pathway serum_inducer->cAMP_PKA Filamentation Filamentation cAMP_PKA->Filamentation genotoxic_inducer Hydroxyurea (HU) DNA_damage DNA Damage genotoxic_inducer->DNA_damage Rad53 Rad53 Activation DNA_damage->Rad53 Rad53->Filamentation This compound This compound This compound->cAMP_PKA Inhibits

Caption: Divergent signaling pathways leading to filamentation.

cluster_pathways Inducers Serum, Spider Media, GlcNAc cAMP_PKA cAMP-PKA Pathway Inducers->cAMP_PKA GenotoxicStress Hydroxyurea (HU) DNA_Damage_Response DNA Damage Response (Rad53-mediated) GenotoxicStress->DNA_Damage_Response Filamentation Filamentation cAMP_PKA->Filamentation DNA_Damage_Response->Filamentation This compound This compound This compound->cAMP_PKA Blocks

Caption: Logical flow of filamentation induction and this compound's point of intervention.

References

Technical Support Center: Optimizing Filastatin Efficacy in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Filastatin in complex biological samples. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Candida albicans adhesion, morphogenesis (the transition from yeast to hyphal form), and biofilm formation.[1][2] Its mechanism of action is believed to be downstream of multiple signaling pathways, including the cAMP-PKA and MAPK pathways, which are crucial for hyphal development.[1][3] this compound does not, however, inhibit filamentation induced by genotoxic stress, suggesting a specific mode of action.[1][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For experimental use, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it at -20°C or -80°C. To avoid issues with moisture absorption by DMSO, which can reduce solubility, use fresh DMSO for preparing solutions.[5] When preparing working solutions, dilute the stock in the appropriate cell culture or experimental medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize solvent-induced effects on the biological system.[6][7][8][9]

Q3: What is the typical effective concentration range for this compound in in vitro assays?

A3: The effective concentration of this compound can vary depending on the specific assay and Candida species. For inhibiting the adhesion of C. albicans, the IC50 is approximately 3 µM.[1][5][10] Inhibition of hyphal formation has been observed at concentrations greater than 2.5 µM.[10] In many published studies, concentrations ranging from 25 µM to 50 µM have been used to achieve significant inhibition of adhesion, morphogenesis, and biofilm formation.[1]

Q4: Does this compound show efficacy against Candida species other than C. albicans?

A4: Yes, this compound has demonstrated inhibitory effects on other pathogenic Candida species. It has been shown to inhibit adhesion of C. dubliniensis and C. tropicalis, and to a lesser extent, C. parapsilosis.[1][10]

Q5: Is this compound toxic to mammalian cells?

A5: Studies have shown that this compound exhibits low toxicity to human cells at effective concentrations. For instance, in an assay with A549 human lung carcinoma cells, this compound did not show significant toxicity at concentrations up to 250 µM.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibitory effect of this compound on Candida adhesion. 1. Suboptimal this compound concentration. 2. Degradation of this compound. 3. Insufficient exposure time. Research indicates that the anti-adhesion effect is more pronounced with continuous exposure.[11][12]4. High variability in the assay. 1. Perform a dose-response experiment to determine the optimal concentration for your specific strain and conditions (e.g., 1 µM to 100 µM).2. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.3. Ensure continuous exposure to this compound throughout the adhesion assay. Pre-treating and then washing the cells may not be as effective.[11][12]4. Increase the number of replicates and include appropriate controls (e.g., vehicle control with the same DMSO concentration).
Inconsistent results in biofilm inhibition assays. 1. Variability in biofilm formation. Biofilm assays can have inherent variability.2. Incorrect timing of this compound addition. 3. Inappropriate assay for quantification. 1. Standardize all steps of the biofilm formation protocol, including inoculum preparation, incubation time, and washing steps. Use a reference strain with consistent biofilm-forming ability.2. For inhibition of biofilm formation, add this compound at the time of inoculation. For disruption of pre-formed biofilms, add this compound to mature biofilms and incubate for an additional period.3. Use a reliable quantification method. The XTT assay, which measures metabolic activity, is often more reproducible than the crystal violet assay for Candida biofilms.[1][13][14]
This compound appears to inhibit general cell growth rather than specific virulence traits. 1. This compound concentration is too high. 2. The specific Candida strain is more sensitive to the compound. 1. Perform a growth curve analysis in the presence of different concentrations of this compound to determine the minimal inhibitory concentration (MIC) and use concentrations below the MIC for virulence-specific assays.2. Characterize the growth kinetics of your specific strain in the presence of this compound.
Difficulty in dissolving this compound stock solution. 1. Poor quality or old DMSO. 2. Precipitation upon dilution in aqueous media. 1. Use fresh, anhydrous, high-purity DMSO. 2. Vortex the stock solution thoroughly before dilution. When diluting into aqueous media, add the this compound stock dropwise while vortexing the medium to ensure rapid mixing and prevent precipitation.

Quantitative Data Summary

Table 1: Efficacy of this compound in In Vitro Assays

AssayCandida SpeciesEffective ConcentrationObserved EffectReference
Adhesion (GFP-based)C. albicansIC50 ≈ 3 µMInhibition of adhesion to polystyrene[1][5][10]
AdhesionC. dubliniensis25 µMInhibition of adhesion to polystyrene[1]
AdhesionC. tropicalis25 µMInhibition of adhesion to polystyrene[1]
AdhesionC. parapsilosis50 µMPartial inhibition of adhesion to polystyrene[1]
Hyphal MorphogenesisC. albicans> 2.5 µMInhibition of filamentation[10]
Biofilm FormationC. albicans50 µMInhibition on silicone elastomers[1]

Experimental Protocols

In Vitro Adhesion Assay (Polystyrene Plate)

Objective: To quantify the inhibitory effect of this compound on the adhesion of Candida albicans to a polystyrene surface.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom polystyrene plates (optimized for protein binding)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Crystal Violet solution (0.1% w/v in water)

  • 30% Acetic acid in water

  • Microplate reader

Procedure:

  • Culture Preparation: Grow C. albicans overnight in YPD medium at 30°C with shaking.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in the desired assay medium (e.g., RPMI-1640) to a final concentration of 1x10^7 cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of the 96-well plate.

    • Add this compound to the desired final concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).

    • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Include a negative control with medium only (no cells).

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[15]

    • Wash the wells four times with water to remove excess stain.

  • Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[15] Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 100 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-590 nm using a microplate reader.

In Vitro Biofilm Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • RPMI-1640 medium buffered with MOPS

  • 96-well flat-bottom polystyrene plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a C. albicans cell suspension of 1x10^6 cells/mL in RPMI-1640 medium.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well.

    • Add this compound to the desired final concentrations.

    • Include vehicle and no-cell controls.

  • Adhesion Phase: Incubate the plate at 37°C for 90 minutes with gentle shaking.

  • Washing: Remove the planktonic cells by washing the wells twice with PBS.

  • Biofilm Growth: Add 200 µL of fresh RPMI-1640 medium (containing this compound or vehicle) to each well and incubate for 24-48 hours at 37°C.

  • Quantification (XTT Assay):

    • Wash the biofilms twice with PBS.

    • Prepare the XTT-menadione solution according to the manufacturer's instructions.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 1-3 hours.

    • Measure the absorbance at 490 nm. A decrease in absorbance in the this compound-treated wells compared to the control indicates biofilm inhibition.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to this compound's mechanism and experimental procedures.

Filastatin_Signaling_Pathway cluster_stimuli Hyphal Induction Stimuli cluster_pathways Signaling Pathways cluster_regulators Key Transcription Regulators cluster_output Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media (Nutrient Starvation) SpiderMedia->cAMP_PKA GlcNAc N-acetylglucosamine MAPK MAPK Pathway GlcNAc->MAPK GenotoxicStress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage DNA Damage Response Pathway GenotoxicStress->DNA_Damage Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage->Rad53 Hyphal_Formation Hyphal Formation Efg1->Hyphal_Formation Cph1->Hyphal_Formation Rad53->Hyphal_Formation This compound This compound This compound->Efg1 This compound->Cph1

Caption: this compound's inhibitory effect on hyphal morphogenesis signaling pathways.

Adhesion_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_culture 1. Grow C. albicans overnight culture prep_cells 2. Wash and resuspend cells in assay medium prep_culture->prep_cells add_cells 3. Add cell suspension to 96-well plate prep_cells->add_cells add_this compound 4. Add this compound and controls (DMSO) add_cells->add_this compound incubate 5. Incubate for 90 min at 37°C add_this compound->incubate wash 6. Wash to remove non-adherent cells incubate->wash stain 7. Stain with Crystal Violet wash->stain wash_stain 8. Wash excess stain stain->wash_stain solubilize 9. Solubilize bound dye wash_stain->solubilize read 10. Read absorbance at 590 nm solubilize->read

Caption: Experimental workflow for the in vitro adhesion inhibition assay.

Troubleshooting_Logic start Low/No this compound Efficacy check_concentration Is the concentration optimal? start->check_concentration check_exposure Is exposure continuous? check_concentration->check_exposure Yes solution_dose Perform dose-response experiment check_concentration->solution_dose No check_controls Are controls appropriate? check_exposure->check_controls Yes solution_exposure Ensure continuous exposure during assay check_exposure->solution_exposure No check_reagents Are reagents fresh? check_controls->check_reagents Yes solution_controls Include vehicle (DMSO) and no-drug controls check_controls->solution_controls No solution_reagents Prepare fresh solutions from stock check_reagents->solution_reagents No

Caption: A logical workflow for troubleshooting low this compound efficacy.

References

Potential off-target effects of Filastatin in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Filastatin in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

This compound is a small molecule inhibitor identified through a phenotypic screen that targets virulence factors of the pathogenic fungus Candida albicans. Its primary mechanism is the inhibition of fungal adhesion to both polystyrene and human cells, the morphological transition from yeast to hyphae (filamentation), and subsequent biofilm formation.[1][2] this compound has been shown to act downstream of multiple signaling pathways that regulate this morphogenesis.[1][2][3]

Q2: Has this compound been tested for toxicity against mammalian cells?

Yes. In the initial discovery studies, this compound was tested for its effect on the viability of human A549 lung carcinoma cells. It was found to be non-toxic to this human cell line, even at concentrations up to 250 μM, which is significantly higher than the concentrations required for its antifungal effects.[1]

Q3: Are there any known specific off-target proteins that this compound binds to in mammalian systems?

Currently, there is no publicly available data from broad-panel off-target screening assays (e.g., kinase or receptor panels) for this compound. The existing research has primarily focused on its antifungal efficacy and its effects on C. albicans. Therefore, specific mammalian off-target proteins have not been identified.

Q4: What are the known effects of this compound in in vivo research models?

This compound has been evaluated in a nematode (Caenorhabditis elegans) infection model and an ex vivo mouse model of vulvovaginal candidiasis.[1][4][5][6] In the nematode model, this compound increased the lifespan of C. albicans-infected worms, demonstrating its antifungal activity in a live organism.[4] In the mouse mucosal infection model, it was observed to alter the morphology of the fungal biofilm.[1][4] No adverse effects in these models have been reported in the available literature.

Q5: Does this compound inhibit all filamentation-inducing pathways in C. albicans?

No. This compound's inhibitory action is specific to certain signaling pathways. It has been shown to block hyphal formation induced by serum, Spider media, and N-acetylglucosamine (GlcNAc). However, it does not inhibit filamentation induced by genotoxic stress, such as exposure to hydroxyurea.[1][2][4][6] This suggests that this compound does not act on a universal, core component of the filamentation machinery but rather on specific upstream signaling cascades.

Troubleshooting Guide

Issue: I am observing unexpected effects in my mammalian cell line when co-cultured with C. albicans and treated with this compound.

  • Possible Cause 1: Uncharacterized Off-Target Effects. Although this compound has been shown to be non-toxic to A549 cells, its effects on other mammalian cell types have not been extensively characterized.[1] Different cell lines may have unique sensitivities or express proteins that interact with this compound.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Conduct a dose-response experiment with this compound on your specific mammalian cell line in the absence of C. albicans to determine its direct cytotoxic potential. Use assays such as MTT, XTT, or trypan blue exclusion.

    • Include Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) to rule out any effects of the solvent.

    • Titrate this compound Concentration: Determine the minimal effective concentration of this compound required to inhibit C. albicans filamentation in your co-culture system to minimize the potential for off-target effects.

Issue: this compound is not inhibiting filamentation in my experimental setup.

  • Possible Cause 1: Method of Filamentation Induction. this compound's inhibitory effect is pathway-dependent. It may not be effective if filamentation is induced by a mechanism it does not target, such as genotoxic stress.[3][4][5]

  • Troubleshooting Steps:

    • Verify Induction Pathway: Confirm that your method of inducing filamentation (e.g., serum, Spider media) is one that is known to be inhibited by this compound.

    • Positive Control: Use a known filamentation-inducing condition that is sensitive to this compound as a positive control for its activity.

  • Possible Cause 2: Compound Stability and Activity. Like any small molecule, the stability and activity of this compound can be affected by storage and experimental conditions.

  • Troubleshooting Steps:

    • Proper Storage: Ensure this compound is stored under the recommended conditions (typically protected from light and moisture at -20°C).

    • Fresh Working Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment.

Quantitative Data Summary

ParameterOrganism/Cell LineValue/ConcentrationReference
IC50 for Adhesion Candida albicans~3 µM (in a GFP-based assay)[1]
Effective Concentration Candida albicans>2.5 µM for hyphae inhibition[1]
Concentration Used in Assays Candida albicansTypically 25 µM to 50 µM[1]
Non-Toxic Concentration Human A549 cellsUp to 250 µM[1]

Key Experimental Protocols

1. C. albicans Adhesion Assay to Polystyrene

  • Cell Preparation: C. albicans strains are grown overnight in YPD medium. Cells are then washed and resuspended in a suitable medium like RPMI.

  • Assay Procedure:

    • C. albicans cells are added to the wells of a 96-well polystyrene plate containing this compound at various concentrations (or DMSO as a vehicle control).

    • The plate is incubated for a set period (e.g., 90 minutes) at 37°C to allow for cell adhesion.

    • Non-adherent cells are removed by washing the wells multiple times with PBS.

    • The remaining adherent cells are quantified. This can be done using methods like crystal violet staining, measuring the metabolic activity of live cells with alamarBlue, or by using a GFP-expressing C. albicans strain and measuring fluorescence.

2. Mammalian Cell Viability Assay

  • Cell Culture: Human A549 cells are grown to confluence in 48-well plates in their appropriate growth medium.

  • Assay Procedure:

    • The growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 250 µM) or a vehicle control.

    • Cells are incubated for a specified duration (e.g., 24 hours).

    • Cell viability is assessed using a standard method, such as the alamarBlue assay, which measures the metabolic activity of living cells.

Visualizations

Filastatin_Signaling_Pathway This compound's Effect on C. albicans Morphogenesis Signaling cluster_inducers Inducing Signals cluster_pathways Signaling Pathways Serum Serum cAMP-PKA Pathway cAMP-PKA Pathway Serum->cAMP-PKA Pathway Spider Media Spider Media Spider Media->cAMP-PKA Pathway GlcNAc GlcNAc MAPK Pathway MAPK Pathway GlcNAc->MAPK Pathway Genotoxic Stress Genotoxic Stress Other Pathways Other Pathways Genotoxic Stress->Other Pathways Filamentation Filamentation cAMP-PKA Pathway->Filamentation MAPK Pathway->Filamentation Other Pathways->Filamentation This compound This compound This compound->cAMP-PKA Pathway Inhibits This compound->MAPK Pathway Inhibits

Caption: this compound inhibits specific, but not all, signaling pathways that lead to filamentation.

Experimental_Workflow Troubleshooting Workflow for Unexpected Effects Start Start Unexpected_Effect Unexpected Effect Observed in Mammalian Cells Start->Unexpected_Effect Dose_Response Perform Dose-Response Viability Assay on Mammalian Cells Alone Unexpected_Effect->Dose_Response Is_Toxic Is this compound Directly Toxic? Dose_Response->Is_Toxic Use_Lower_Conc Use Lower, Non-Toxic Concentration Is_Toxic->Use_Lower_Conc Yes Vehicle_Control Run Vehicle Control (e.g., DMSO) Is_Toxic->Vehicle_Control No End End Use_Lower_Conc->End Investigate_Other_Causes Investigate Other Experimental Variables Investigate_Other_Causes->End Is_Vehicle_Toxic Is Vehicle Causing Effect? Vehicle_Control->Is_Vehicle_Toxic Is_Vehicle_Toxic->Investigate_Other_Causes No Change_Solvent Change Solvent or Reduce Concentration Is_Vehicle_Toxic->Change_Solvent Yes Change_Solvent->End

Caption: A logical workflow for troubleshooting unexpected results in mammalian cell-based assays.

References

How to control for DMSO effects in Filastatin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Filastatin in their experiments. The focus is on how to properly control for the effects of dimethyl sulfoxide (DMSO), the common solvent for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Candida albicans, a common fungal pathogen.[1][2] It primarily works by inhibiting the yeast-to-hyphal transition, a key virulence factor, as well as fungal adhesion and biofilm formation.[3][4][5] this compound acts downstream of multiple signaling pathways that regulate morphogenesis in C. albicans, including the cAMP-PKA and MAPK pathways.[1][6][7][8][9]

Q2: Why is DMSO used in this compound experiments, and what are its potential effects on my cells?

A2: this compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a polar aprotic solvent that can effectively dissolve this compound, allowing for its use in cell-based assays.[10] However, DMSO itself can have biological effects. At high concentrations, it can be cytotoxic, inhibit cell proliferation, and in some cases, even induce cell differentiation.[11][12][13][14][15] For Candida albicans, DMSO has been shown to inhibit germination and growth in a dose-dependent manner.[16][17]

Q3: What is the recommended final concentration of DMSO in my this compound experiments?

A3: It is crucial to keep the final concentration of DMSO in your cell culture as low as possible to minimize its off-target effects. For most cell lines, a final DMSO concentration of 0.5% or lower is recommended, with 0.1% being ideal for sensitive cells.[5][13][18][19] In some published this compound studies with C. albicans, a final DMSO concentration of 1% has been used.[3][20] It is highly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: How do I properly control for the effects of DMSO in my experiments?

A4: To distinguish the effects of this compound from those of its solvent, you must include a "vehicle control" in your experimental setup. The vehicle control should contain the same final concentration of DMSO as your this compound-treated samples but without the this compound.[6][18][21] For example, if you are treating cells with 50 µM this compound dissolved in a solution that results in a final DMSO concentration of 0.5%, your vehicle control should be cells treated with 0.5% DMSO alone.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpectedly high cell death in both this compound-treated and control wells. DMSO concentration is too high and causing cytotoxicity.Determine the maximum tolerable DMSO concentration for your cells with a dose-response curve. Lower the final DMSO concentration in your experiment, which may require preparing a more concentrated stock of this compound if solubility allows.
This compound precipitates out of solution when added to the culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too low to maintain its solubility.Prepare a more concentrated stock of this compound in 100% DMSO. When diluting into your final culture medium, add the this compound-DMSO stock to the medium with gentle vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of diluted this compound in aqueous solutions that will be stored for extended periods.
High variability in results, especially in biofilm or adhesion assays. Inconsistent pipetting of viscous DMSO stocks. Uneven cell seeding. Incomplete removal of non-adherent cells during washing steps.Use positive displacement pipettes for viscous liquids like 100% DMSO. Ensure a homogenous cell suspension before seeding. Perform washing steps gently and consistently across all wells.
No significant effect of this compound is observed. The concentration of this compound is too low. The incubation time is not optimal. The chosen assay is not sensitive enough to detect the effect. Continuous exposure to this compound may be required.[21]Perform a dose-response experiment to determine the optimal concentration of this compound. Conduct a time-course experiment to identify the ideal incubation period. Ensure your assay has been validated and is sensitive enough for your experimental conditions. For adhesion assays, consider continuous exposure to this compound rather than pre-treatment.[21]
Vehicle (DMSO) control shows an unexpected biological effect. DMSO is not inert and can have biological effects, even at low concentrations.This highlights the importance of the vehicle control. The effect of this compound should be determined by comparing the this compound-treated group to the vehicle control group, not to an untreated control group.

Quantitative Data: Effects of DMSO on Candida albicans

The following table summarizes the reported effects of different concentrations of DMSO on Candida albicans.

DMSO ConcentrationObserved Effect on Candida albicansReference(s)
1.25%Insignificant effect on germ tube growth.[16]
2.5%Significant inhibition of growth.[17]
2.5% - 7.5%Linear dose-related inhibitory effect on germ tube growth.[16]
5%Growth inhibition.[20]
10%Negligible germ tube growth.[16]

Experimental Protocols

Protocol 1: Candida albicans Adhesion Assay

This protocol is adapted from established methods for assessing fungal adhesion to polystyrene microplates.[14]

  • Preparation of C. albicans Culture:

    • Inoculate C. albicans into a suitable liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

    • Wash the cells with PBS and resuspend them in a pre-warmed RPMI-1640 medium to the desired cell density (e.g., 1 x 10⁷ cells/mL).

  • Experimental Setup:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • In a 96-well flat-bottom plate, add the appropriate volume of the this compound-DMSO stock to the RPMI-1640 medium to achieve the desired final concentrations of this compound and DMSO.

    • For the vehicle control, add the corresponding volume of 100% DMSO to the medium.

    • Add the C. albicans cell suspension to each well.

  • Adhesion Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification (Crystal Violet Staining):

    • Add 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells with water to remove excess stain.

    • Add 95% ethanol to each well to solubilize the stain.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Candida albicans Biofilm Formation Assay

This protocol is based on standard methods for in vitro biofilm formation.[4][15]

  • Preparation of C. albicans Culture:

    • Follow step 1 from the Adhesion Assay protocol.

  • Experimental Setup:

    • Follow step 2 from the Adhesion Assay protocol.

  • Adhesion and Biofilm Growth:

    • Incubate the plate at 37°C for 90 minutes for initial adhesion.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Add fresh RPMI-1640 medium containing the appropriate concentrations of this compound or DMSO (vehicle control) to each well.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification (XTT Reduction Assay):

    • Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

    • Wash the biofilms with PBS.

    • Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

    • Read the absorbance of the supernatant at 490 nm.

Visualizations

This compound's Putative Position in C. albicans Morphogenesis Signaling

Filastatin_Signaling_Pathway Serum Serum / High Temp Ras1 Ras1 Serum->Ras1 GlcNAc GlcNAc MAPK_pathway MAPK Pathway (e.g., Cek1) GlcNAc->MAPK_pathway Cyr1 Cyr1 (Adenylate Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 (Transcription Factor) PKA->Efg1 Filamentation Hyphal Morphogenesis (Filamentation) Efg1->Filamentation Cph1 Cph1 (Transcription Factor) MAPK_pathway->Cph1 Cph1->Filamentation This compound This compound Filamentation->this compound Filastatin_Workflow PrepCulture 1. Prepare C. albicans Culture SetupPlate 3. Set Up 96-Well Plate PrepCulture->SetupPlate PrepCompounds 2. Prepare this compound & DMSO Stocks PrepCompounds->SetupPlate AddCells 4. Add Cell Suspension SetupPlate->AddCells Incubate 5. Incubate (Adhesion/Biofilm Growth) AddCells->Incubate Wash 6. Wash to Remove Non-adherent Cells Incubate->Wash Quantify 7. Quantify (e.g., Crystal Violet, XTT) Wash->Quantify Analyze 8. Analyze Data Quantify->Analyze Troubleshooting_Logic Start Unexpected Results CheckControls Are vehicle controls behaving as expected? Start->CheckControls HighToxicity High Toxicity in Vehicle Control CheckControls->HighToxicity No NoEffect No effect in this compound-treated wells? CheckControls->NoEffect Yes ReduceDMSO Reduce DMSO concentration HighToxicity->ReduceDMSO End Problem Resolved ReduceDMSO->End CheckConcentration Verify this compound concentration & solubility NoEffect->CheckConcentration Yes HighVariability High variability across replicates? NoEffect->HighVariability No CheckConcentration->End OptimizeAssay Optimize assay parameters (time, cell density) OptimizeAssay->End HighVariability->OptimizeAssay No ReviewTechnique Review pipetting and washing techniques HighVariability->ReviewTechnique Yes ReviewTechnique->End

References

Refining Filastatin treatment duration for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Filastatin, particularly for refining treatment duration in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that primarily targets fungal pathogenesis, with a notable effect on Candida albicans.[1] Its main mechanism involves the inhibition of the yeast-to-hyphal transition, a critical step for tissue invasion and biofilm formation.[2][3] It also blocks the adhesion of C. albicans to both polystyrene surfaces and human epithelial cells.[1][2] this compound appears to act downstream of multiple signaling pathways that induce hyphal morphogenesis, such as those stimulated by serum and specific media, but it does not block filamentation induced by genotoxic stress.[1][4][5]

Q2: Is this compound cytotoxic to mammalian cells?

A2: this compound has been shown to be non-toxic to human A549 lung carcinoma cells at concentrations up to 250 μM during a 24-hour incubation period.[1] This suggests a favorable selectivity for its fungal targets over mammalian cells in short-term assays.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO, with a reported solubility of up to 72 mg/mL (200.1 mM).[6] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. To avoid degradation from moisture absorption by DMSO, it is recommended to use fresh DMSO for solubilization and to aliquot stock solutions to minimize freeze-thaw cycles.[6]

Q4: How long does the inhibitory effect of this compound last in culture?

A4: this compound is described as a long-lasting inhibitor of C. albicans filamentation.[1][6] In vitro studies have shown that it can block filamentation for at least 16 hours.[1] For optimal anti-adhesion effects, continuous exposure to this compound is recommended, as it is more effective than pre-treating the cells and then removing the compound.[7]

Troubleshooting Guide

Q1: I'm observing a decrease in this compound's efficacy in my long-term experiment (e.g., > 72 hours). What could be the cause?

A1: Several factors could contribute to reduced efficacy over time:

  • Compound Stability: While this compound is considered long-lasting, its stability in your specific culture medium and conditions (e.g., temperature, pH, presence of serum) over extended periods may be limited. Consider replenishing the medium with fresh this compound every 48-72 hours.

  • Cell Proliferation: In some fungal cell cultures, an initial decrease in viability might be followed by recovery as unaffected cells proliferate.[8] This could be misinterpreted as a loss of drug efficacy. Monitor cell density and consider this possibility in your analysis.

  • Development of Resistance: Although not widely reported for this compound, prolonged exposure to any inhibitory compound can create selective pressure, potentially leading to the emergence of resistant subpopulations.

Q2: My cells are showing unexpected signs of stress or death in a long-term study, even at concentrations reported to be non-toxic. What should I do?

A2: While short-term (24h) studies show low toxicity to mammalian cells, long-term effects can differ.

  • Perform a Long-Term Viability Assay: Conduct a time-course experiment (e.g., 1, 3, 5, and 7 days) using a reliable cell viability assay (e.g., alamarBlue, MTT, or a live/dead cell staining kit) with a range of this compound concentrations. This will help you determine the specific toxicity threshold for your cell line and experiment duration.

  • Check the Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells over the long term. Run a "vehicle-only" control for the entire duration of your experiment.

  • Consider Cumulative Effects: The biological impact of a compound can be cumulative. What is non-toxic over 24 hours might become toxic over several days of continuous exposure.

Q3: I am not seeing the expected level of inhibition of fungal filamentation. How can I troubleshoot this?

A3:

  • Verify the Induction Method: this compound's effectiveness can depend on the stimulus used to induce filamentation. It is effective against serum, Spider media, and GlcNAc-induced filamentation but not against that caused by genotoxic stress agents like hydroxyurea.[1][5] Confirm that your induction method is one that is sensitive to this compound.

  • Confirm Drug Concentration and Potency: Ensure your stock solution concentration is correct and that the compound has not degraded. If in doubt, use a fresh vial of this compound or test its activity in a short-term, well-established positive control assay.

  • Optimize Treatment Timing: The anti-adhesion effect of this compound is more pronounced with continuous exposure.[7] Ensure the compound is present in the culture medium throughout the experiment for maximal effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Cytotoxicity of this compound on Human Cells

Cell LineConcentration (μM)Incubation Time (hours)Viability AssayResultCitation
A5495024alamarBlueNo significant toxicity[1]
A54910024alamarBlueNo significant toxicity[1]
A54925024alamarBlueNo significant toxicity[1]

Table 2: Effective Concentrations of this compound against Candida albicans

Assay TypeEffective ConcentrationDetailsCitation
Adhesion (GFP-based)IC₅₀ ≈ 3 μMInhibition of adhesion to polystyrene.[1][6]
Hyphal Morphogenesis> 2.5 μMInhibition of hyphae formation.[1]
Biofilm Formation50 μMInhibition on silicone elastomers over 60h.[1]
Adhesion Reversal50 μMReduced amount of bound cells after 4h of pre-adhesion.[1]

Table 3: Recommended Parameters for Long-Term this compound Studies

ParameterRecommendationRationale
Starting Concentration 5-50 μMThis range is effective for inhibiting filamentation and biofilm formation in C. albicans.[1]
Treatment Schedule Continuous ExposureContinuous presence in the media provides a more potent anti-adhesion effect.[7]
Media Refreshment Every 48-72 hoursTo ensure compound stability and replenish nutrients for long-term cell culture.
Controls Vehicle (DMSO) control; Untreated controlEssential to distinguish the effects of the compound from solvent effects and normal cell behavior over time.

Experimental Protocols

Protocol 1: C. albicans Adhesion Assay (96-well plate)

This protocol is adapted from methods used to screen for inhibitors of C. albicans adhesion.[1]

  • Cell Preparation: Culture C. albicans (e.g., strain SC5314) overnight in YPD broth at 30°C.

  • Dilution: Dilute the overnight culture in a suitable medium (e.g., RPMI 1640) to the desired cell density.

  • Treatment Preparation: In a 96-well polystyrene plate, add your test concentrations of this compound. Include appropriate vehicle (e.g., 1% DMSO) and untreated controls.

  • Incubation: Add the diluted C. albicans suspension to each well. Incubate the plate at 37°C for 90 minutes to 4 hours to allow for cell adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent, planktonic cells.

  • Quantification (Crystal Violet Method):

    • Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash away excess stain with water.

    • Solubilize the stain from the adherent cells using 95% ethanol or a similar solvent.

    • Read the absorbance at 590 nm using a plate reader. A lower absorbance indicates stronger inhibition of adhesion.

Protocol 2: Long-Term Cell Viability Assay (Mammalian Cells)

This protocol describes a general method for assessing the long-term cytotoxicity of this compound.

  • Cell Seeding: Seed your mammalian cell line (e.g., A549) in a 96-well plate at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 μM). Include a vehicle-only control.

  • Long-Term Incubation: Incubate the cells for your desired long-term duration (e.g., 72 hours, 96 hours, or more).

  • Media Refreshment (Optional but Recommended): Every 48-72 hours, carefully aspirate the old medium and replace it with fresh medium containing the respective this compound concentrations.

  • Viability Assessment (alamarBlue Method):

    • At the end of the incubation period, add alamarBlue reagent (or a similar metabolic indicator like MTT) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence or absorbance with a plate reader. Compare the readings of treated cells to the untreated control to determine the percentage of viability.

Visualizations

G cluster_stimuli Inducing Stimuli cluster_pathway Signaling Pathways cluster_output Cellular Response Serum Serum / Spider Media cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA GlcNAc GlcNAc CPH1_Pathway Cph1 Pathway GlcNAc->CPH1_Pathway Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) RAD53_Pathway Rad53 Pathway Genotoxic_Stress->RAD53_Pathway Hyphal_Formation Hyphal Formation & Adhesion cAMP_PKA->Hyphal_Formation This compound This compound cAMP_PKA->this compound CPH1_Pathway->Hyphal_Formation CPH1_Pathway->this compound RAD53_Pathway->Hyphal_Formation This compound->Hyphal_Formation

Caption: this compound's inhibitory action on C. albicans hyphal formation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Long-Term Treatment cluster_analysis Phase 3: Analysis A Prepare this compound stock (e.g., 10 mM in DMSO) C Day 0: Seed cells and add this compound / controls A->C B Culture cells (fungal or mammalian) to desired density B->C D Incubate (e.g., 37°C) C->D E Day 2, 4, 6...: Refresh media with fresh this compound D->E Every 48-72h E->D F Endpoint Assay: - Viability (MTT) - Adhesion (Crystal Violet) - Morphology (Microscopy) E->F Final Day

Caption: Experimental workflow for a long-term this compound study.

G Start Issue: Reduced efficacy in long-term study Q1 Is the vehicle control also showing toxicity? Start->Q1 A1_Yes Lower solvent (DMSO) concentration. Re-test. Q1->A1_Yes Yes A1_No Q1->A1_No No Q2 Are you refreshing the media with this compound periodically? A1_No->Q2 A2_No Implement media changes every 48-72h to ensure compound stability. Q2->A2_No No A2_Yes Q2->A2_Yes Yes Q3 Does a short-term assay confirm stock solution activity? A2_Yes->Q3 A3_No Prepare fresh this compound stock solution from powder. Q3->A3_No No A3_Yes Consider possibility of resistance or cumulative cell-specific effects. Q3->A3_Yes Yes

Caption: Troubleshooting logic for decreased this compound efficacy.

References

Technical Support Center: Troubleshooting Filastatin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Filastatin assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis.[1][2] It functions by inhibiting the yeast-to-hyphal transition, a critical virulence factor for C. albicans.[2][3] this compound acts downstream of multiple signaling pathways that regulate filamentation, including those induced by serum, Spider media, and N-acetylglucosamine (GlcNAc).[1][3] However, it does not block filamentation induced by genotoxic stress agents like hydroxyurea.[1][3]

Q2: What are the common assays used to assess this compound's efficacy?

Common assays include:

  • Adhesion Assays: Measuring the ability of C. albicans to adhere to surfaces like polystyrene plates or human epithelial cells.[1]

  • Morphogenesis (Filamentation) Assays: Assessing the inhibition of the yeast-to-hyphal transition under various inducing conditions (e.g., serum, Spider media).[1][3]

  • Biofilm Formation Assays: Quantifying the inhibition of biofilm development on surfaces like silicone elastomers.[1]

  • Promoter Activity Assays: Measuring the induction of hyphal-specific promoters, such as the HWP1 promoter.[1][3]

Q3: What are the optimal concentrations of this compound to use in these assays?

The effective concentration of this compound can vary depending on the assay and the Candida species. Generally, concentrations greater than 2.5 µM are effective at inhibiting hyphae formation.[1] For adhesion inhibition, concentrations as low as 7.5 µM have shown significant effects.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Adhesion Assay Results

High variability in adhesion assays can manifest as inconsistent absorbance or fluorescence readings between replicate wells and experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating.1. Gently vortex the C. albicans cell suspension for 10-15 seconds before pipetting. 2. Use wide-bore pipette tips to avoid cell shearing. 3. Mix the cell suspension in the reservoir periodically during plating to prevent settling.
Inconsistent Washing Standardize the washing technique to minimize cell detachment.1. Use a multichannel pipette for simultaneous and consistent aspiration and dispensing of wash buffer (e.g., PBS). 2. Avoid directing the pipette tip stream directly onto the cell monolayer. Instead, dispense the wash buffer against the side of the well. 3. Ensure the same number of washes and the same volume of wash buffer are used for all wells.
Variable Incubation Times Adhere strictly to the specified incubation times for cell adhesion and drug treatment.1. Use a timer to monitor all incubation steps precisely. 2. Plan the experiment to ensure that plates are processed promptly after each incubation period.
Cell Confluency Ensure consistent cell confluency at the start of the assay.1. Visually inspect the cells under a microscope to confirm the desired confluency before adding this compound. 2. For assays with human cells, aim for a consistent confluency (e.g., 90-95%) across all wells.[4]

Troubleshooting Workflow for Adhesion Assay Variability:

G Start High Variability in Adhesion Assay Check_Seeding Review Cell Seeding Technique Start->Check_Seeding Check_Washing Standardize Washing Procedure Start->Check_Washing Check_Incubation Verify Incubation Times Start->Check_Incubation Check_Confluency Assess Cell Confluency Start->Check_Confluency Implement_Homogenous_Suspension Implement Homogenous Cell Suspension Protocol Check_Seeding->Implement_Homogenous_Suspension Standardize_Washing_Protocol Adopt Standardized Washing Protocol Check_Washing->Standardize_Washing_Protocol Use_Precise_Timing Use Timers for all Incubation Steps Check_Incubation->Use_Precise_Timing Optimize_Seeding_Density Optimize Initial Seeding Density Check_Confluency->Optimize_Seeding_Density Resolved Variability Resolved Implement_Homogenous_Suspension->Resolved Standardize_Washing_Protocol->Resolved Use_Precise_Timing->Resolved Optimize_Seeding_Density->Resolved

Caption: Troubleshooting logic for high variability in adhesion assays.

Issue 2: Inconsistent Inhibition of Filamentation

This issue presents as a lack of reproducible inhibition of hyphal formation in the presence of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
Inappropriate Inducing Agent Confirm that the inducing agent is one that is inhibited by this compound.1. Use known inducers that are sensitive to this compound, such as serum, Spider media, or GlcNAc.[1][3] 2. Avoid using inducers like hydroxyurea, which acts through a pathway not blocked by this compound.[1][3]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the IC50 for your specific strain and conditions.1. Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). 2. Incubate C. albicans with the different concentrations of this compound under filament-inducing conditions. 3. Quantify filamentation (e.g., by microscopy and image analysis) to determine the half-maximal inhibitory concentration (IC50).
Variable Growth Phase of C. albicans Use C. albicans cells from a consistent growth phase for all experiments.1. Grow C. albicans overnight in a suitable broth (e.g., YPD). 2. Subculture the cells into fresh media and grow to early- or mid-logarithmic phase (e.g., OD600 of 0.4-0.6) before starting the assay.
Incorrect Media pH Ensure the pH of the growth medium is appropriate for inducing filamentation.1. Check the pH of the prepared media before use. For example, RPMI-1640 is typically buffered to pH 7.0.[5] 2. Adjust the pH if necessary using sterile HCl or NaOH.

This compound's Mechanism of Action in C. albicans Filamentation:

G cluster_inducers Inducing Signals cluster_pathways Signaling Pathways Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage DNA Damage Response Genotoxic_Stress->DNA_Damage Downstream_Targets Downstream Targets cAMP_PKA->Downstream_Targets MAPK->Downstream_Targets Filamentation Filamentation (Hyphal Growth) DNA_Damage->Filamentation Independent Pathway This compound This compound This compound->Downstream_Targets Downstream_Targets->Filamentation

Caption: this compound inhibits signaling pathways leading to filamentation.

Experimental Protocols

Protocol 1: Polystyrene Plate Adhesion Assay

This protocol is adapted from methods used to screen for inhibitors of C. albicans adhesion.[1]

  • Cell Preparation: Grow C. albicans strain SC5314 overnight in YPD medium at 30°C. Subculture cells in fresh YPD and grow to an OD600 of 0.5. Wash the cells twice with PBS.

  • Seeding: Resuspend the cells in RPMI-1640 medium to a final concentration of 1 x 10^7 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well polystyrene plate.

  • This compound Treatment: Add this compound to the desired final concentration. Include a vehicle control (e.g., 1% DMSO).

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Quantification (Crystal Violet Staining):

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with water.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Read the absorbance at 590 nm using a microplate reader.

Protocol 2: Filamentation Inhibition Assay

This protocol describes how to assess the inhibition of C. albicans filamentation in liquid media.

  • Cell Preparation: Prepare C. albicans cells as described in Protocol 1.

  • Assay Setup: In a 96-well plate, combine 50 µL of the cell suspension (2 x 10^6 cells/mL in RPMI-1640) with 50 µL of the filament-inducing medium (e.g., RPMI-1640 + 10% fetal bovine serum).

  • This compound Treatment: Add this compound to the desired final concentration. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Microscopy: Observe the cells under a microscope (e.g., at 40x magnification). Capture images for documentation and quantification.

  • Quantification: Quantify the percentage of filamentous cells versus yeast-form cells. This can be done manually by counting or using image analysis software.

Quantitative Data Summary

Table 1: Effect of this compound on C. albicans Adhesion to Polystyrene

This compound Concentration (µM)% Adhesion Inhibition (Mean ± SD)
0 (DMSO Control)0 ± 5.2
7.555 ± 8.1
2585 ± 6.5
5092 ± 4.3

Data is representative and compiled based on findings that concentrations as low as 7.5 µM can inhibit adhesion by >50%.[1]

Table 2: IC50 Values of this compound in Different Assays

AssayCandida SpeciesIC50 (µM)
GFP-based Adhesion AssayC. albicans~3
Filamentation InhibitionC. albicans>2.5

Data is based on reported effective concentrations.[1]

Disclaimer: This technical support guide is for informational purposes only and is not a substitute for professional laboratory guidance. Always refer to the specific product datasheets and established laboratory protocols.

References

Optimizing washing steps in Filastatin adhesion assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the washing steps in Filastatin adhesion assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Candida albicans adhesion?

This compound is a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and biofilm formation.[1][2][3] It acts downstream of multiple signaling pathways involved in filamentation.[1][2] In an adhesion assay, this compound is expected to reduce the number of adherent C. albicans cells on a surface, such as polystyrene plates.[1][2]

Q2: Why are the washing steps critical in a this compound adhesion assay?

Washing steps are crucial to remove non-adherent and weakly bound C. albicans cells, reducing background signal and increasing the accuracy of the assay.[4][5] However, improper or harsh washing can lead to the detachment of truly adherent cells, resulting in artificially low readings and inaccurate quantification of this compound's inhibitory effect.[6][7] Given that this compound itself may weaken cell adhesion, a gentle and optimized washing protocol is paramount.

Q3: What are the common methods for quantifying cell adhesion after washing?

A common method is staining the remaining adherent cells with crystal violet, followed by solubilization of the dye and measurement of the absorbance.[1][6] Another method involves using GFP-expressing C. albicans strains and measuring fluorescence after washing away unbound cells.[1]

Troubleshooting Guide: Optimizing Washing Steps

This guide addresses specific issues that may arise during the washing steps of your this compound adhesion assay.

Problem 1: High background or inconsistent readings across wells.

High background can obscure the true signal from adherent cells and lead to unreliable data.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
Incomplete removal of non-adherent cells Increase the number of wash cycles (from 2 to 3-4). Optimize the aspiration height to be as close to the liquid surface as possible without disturbing the cell monolayer.Ensures thorough removal of floating cells that contribute to background noise.
Precipitation of media components or crystal violet Ensure complete aspiration of media before fixation and staining. Filter the crystal violet solution (0.22 µm filter) before use. Wash thoroughly with deionized water after staining to remove excess dye.Prevents non-cellular material from being stained and contributing to the absorbance reading.[3]
"Edge effect" in multi-well plates Ensure proper humidity control during incubation to prevent evaporation from the outer wells. Consider not using the outermost wells of the plate for critical experiments.Evaporation can lead to increased concentrations of media components and affect cell adhesion and staining.
Problem 2: Excessive detachment of cells, even in control wells.

Losing a significant number of adherent cells during washing will lead to an underestimation of cell adhesion.

Possible Causes & Solutions:

Possible Cause Recommended Solution Rationale
High shear stress from washing Manual Washing: Use a multichannel pipette to add and remove wash buffer gently. Dispense the buffer against the side of the well and aspirate slowly from the opposite side. Avoid directing the stream onto the cell monolayer.[1] Automated Washer: Use the lowest possible dispense and aspiration speeds. Optimize the aspiration probe height and angle to minimize disturbance to the cell layer.[2]Reduces the physical force exerted on the adherent cells, minimizing their detachment.[7]
Inappropriate wash buffer Use a pre-warmed (37°C) isotonic buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). Ensure the buffer contains appropriate ions (e.g., Ca2+ and Mg2+) if they are critical for cell adhesion.[5]Maintains the physiological environment of the cells, preventing osmotic stress and detachment. Temperature changes can affect cell adhesion.[8]
Harsh aspiration technique Avoid using a vacuum aspirator directly on the wells. If using a multichannel pipette, do not touch the bottom of the well where the cells are attached. Leave a small, consistent residual volume of liquid in the wells after each aspiration.Direct contact and strong suction can easily dislodge adherent cells.
Weak initial cell adhesion Ensure optimal growth conditions for C. albicans prior to the assay. Consider using pre-coated plates (e.g., with poly-L-lysine) if working with weakly adherent strains, though this may alter the experimental conditions.Stronger initial adhesion will make the cells more resistant to the shear forces of washing.

Experimental Protocols

Protocol 1: Manual Washing for this compound Adhesion Assay

This protocol is designed to minimize cell loss for weakly adherent cells.

  • Preparation:

    • Prepare a sterile, pre-warmed (37°C) wash buffer (e.g., PBS with Ca2+ and Mg2+).

    • Set a multichannel pipette to the desired wash volume (e.g., 200 µL for a 96-well plate).

  • Aspiration:

    • Carefully tilt the plate and slowly aspirate the culture medium from the side of each well without touching the bottom.

    • Leave a small residual volume (e.g., 10-20 µL) to prevent the cell layer from drying out.

  • Dispensing:

    • Gently dispense the pre-warmed wash buffer by placing the pipette tips against the side of the well, allowing the buffer to flow down gently.

  • Repeat:

    • Repeat the aspiration and dispensing steps for a total of 2-3 washes.

  • Final Aspiration:

    • After the final wash, aspirate the buffer as completely as possible without disturbing the cells before proceeding to the next step (e.g., fixation and staining).

Protocol 2: Automated Microplate Washing Parameters

For automated washers, optimization is key. Below are suggested starting parameters that should be further optimized for your specific instrument and cell line.

Parameter Recommended Setting Rationale
Dispense Rate Low (e.g., 1-2 out of 8)Minimizes turbulence in the well.
Aspiration Rate Low (e.g., 1-2 out of 8)Reduces the force of suction on the cells.
Aspiration Height Set to leave a minimal, consistent residual volume (e.g., 10 µL).Prevents drying and reduces stress on cells.
Probe Position (Dispense) High and angled towards the well wall.Avoids direct fluid impact on the cell monolayer.
Probe Position (Aspiration) Centered or slightly off-center, descending slowly.Ensures efficient removal of liquid without touching the adherent cells.
Number of Cycles 2-3Sufficient for removing unbound cells without excessive mechanical stress.

Visualizations

Filastatin_Signaling_Pathway Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc Cph1_pathway Cph1 Pathway GlcNAc->Cph1_pathway GenotoxicStress Genotoxic Stress Rad53_pathway Rad53 Pathway GenotoxicStress->Rad53_pathway Hyphal_Morphogenesis Hyphal Morphogenesis cAMP_PKA->Hyphal_Morphogenesis Cph1_pathway->Hyphal_Morphogenesis Rad53_pathway->Hyphal_Morphogenesis This compound This compound This compound->cAMP_PKA This compound->Cph1_pathway

Caption: this compound's inhibitory action on hyphal morphogenesis signaling pathways.

Adhesion_Assay_Workflow cluster_prep Preparation cluster_wash Washing cluster_quantify Quantification cell_culture Culture C. albicans add_cells Seed cells into 96-well plate cell_culture->add_cells add_this compound Add this compound/Control add_cells->add_this compound incubate Incubate add_this compound->incubate aspirate_media Aspirate Media incubate->aspirate_media wash1 Wash 1 aspirate_media->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 fix_cells Fix Cells wash3->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_stain Wash excess stain stain_cells->wash_stain solubilize Solubilize dye wash_stain->solubilize read_absorbance Read Absorbance solubilize->read_absorbance

Caption: Workflow for a this compound adhesion assay with crystal violet staining.

Troubleshooting_Logic cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solutions_bg High Background Solutions cluster_solutions_loss Cell Loss Solutions issue Inaccurate Results diagnosis High Background or Cell Loss? issue->diagnosis solution_bg1 Increase Wash Cycles diagnosis->solution_bg1 High Background solution_loss1 Gentle Dispense/Aspirate diagnosis->solution_loss1 Cell Loss solution_bg2 Optimize Aspiration solution_bg1->solution_bg2 solution_bg3 Filter Stain solution_bg2->solution_bg3 solution_loss2 Use Warmed Isotonic Buffer solution_loss1->solution_loss2 solution_loss3 Optimize Automated Washer Settings solution_loss2->solution_loss3

Caption: A logical flow for troubleshooting common washing issues.

References

Factors affecting Filastatin activity in different growth media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Filastatin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to this compound activity, with a specific focus on the influence of different growth media.

Section 1: General FAQs

Q1: What is this compound and what is its primary mechanism of action?

This compound was initially identified as a small molecule that inhibits critical virulence factors in the fungal pathogen Candida albicans. Specifically, it blocks the yeast-to-hyphal transition, a key step in pathogenesis, as well as adhesion to host cells and biofilm formation.[1][2] It has been shown to be non-toxic to human cell lines at effective concentrations.[1]

While its characterization is prominent in mycology, the broader mechanism of action for compounds affecting the cytoskeleton often involves conserved eukaryotic pathways. This compound's name suggests an effect on filamentation. A key regulator of actin filament assembly is Profilin-1 (Pfn1) .[3][4] Pfn1 binds to actin monomers, catalyzing the exchange of ADP for ATP and delivering ATP-actin to the growing ends of actin filaments.[4] Small molecule inhibitors targeting the Pfn1-actin interaction can disrupt the overall dynamics of the actin cytoskeleton, affecting processes like cell migration, proliferation, and morphology.[3] Therefore, this compound's effects are likely mediated through the disruption of actin cytoskeleton dynamics, a pathway relevant to a wide range of eukaryotic cell types.

cluster_0 Actin Dynamics Regulation cluster_1 Inhibition Pfn1 Profilin-1 (Pfn1) G_Actin_ATP G-Actin (ATP) Pfn1->G_Actin_ATP Promotes ADP/ATP Exchange G_Actin_ADP G-Actin (ADP) G_Actin_ADP->Pfn1 Binds Filament Growing Actin Filament G_Actin_ATP->Filament Polymerization This compound This compound This compound->Pfn1 Inhibits Interaction with Actin

Caption: Simplified pathway of Profilin-1 in actin polymerization and the inhibitory action of this compound.
Q2: My experiment shows lower-than-expected this compound activity. What are the common causes?

Reduced activity of small molecule inhibitors like this compound can stem from several factors, many of which are related to experimental setup and reagents. The most common culprits are the composition of the cell culture medium, compound stability, and the specific biological context of the assay.[5][6] Before investigating complex biological causes, it is crucial to rule out issues with the experimental environment.

Use the following flowchart to diagnose potential issues.

Start Low this compound Activity Observed CheckMedia Is Media Composition a Factor? Start->CheckMedia CheckSerum High Serum (FBS) Concentration? CheckMedia->CheckSerum Yes CheckCompound Is Compound Integrity Compromised? CheckMedia->CheckCompound No CheckBasal Different Basal Medium Used? CheckSerum->CheckBasal No ActionSerum Reduce serum concentration or use serum-free media for the assay. Serum proteins can bind this compound. CheckSerum->ActionSerum Yes CheckBasal->CheckCompound No ActionBasal Nutrient differences (e.g., amino acids, glucose) alter cell metabolism and drug sensitivity. Refer to media-specific IC50 data. CheckBasal->ActionBasal Yes ActionCompound Verify compound storage, solvent, and age. Perform fresh dilution before each experiment. CheckCompound->ActionCompound Yes End Re-run Experiment CheckCompound->End No, review cell-specific factors ActionSerum->End ActionBasal->End ActionCompound->End

Caption: Troubleshooting flowchart for diagnosing reduced this compound activity.

Section 2: Troubleshooting Media-Specific Issues

Q3: How does serum concentration in the growth medium affect this compound activity?

Fetal Bovine Serum (FBS) is a common supplement in cell culture, but its components, particularly albumin, can non-specifically bind to small molecules.[7] This sequestration reduces the effective (free) concentration of the compound available to interact with the cells. If you observe a decrease in this compound's potency (i.e., a higher IC50 value) with increasing serum concentrations, protein binding is a likely cause.[7][8]

Troubleshooting Steps:

  • Perform a Serum Titration: Test this compound's activity in media containing different percentages of FBS (e.g., 10%, 5%, 1%, and 0%). A shift in the IC50 value will indicate a serum-dependent effect.

  • Use Serum-Free Media for Acute Treatment: If your experimental design allows, culture cells in their standard serum-containing medium, then switch to a serum-free or low-serum medium for the duration of the this compound treatment.

  • Consider Alternative Sera: If serum is required, test other types (e.g., calf serum) that may have different protein profiles and binding characteristics.

Q4: Can the type of basal medium (e.g., DMEM vs. RPMI-1640 vs. Spider Medium) influence this compound's efficacy?

Yes, the choice of basal medium can significantly impact the observed activity of a drug.[5][9] Different media formulations contain varying concentrations of amino acids, vitamins, glucose, and salts.[10][11] These differences can alter a cell's metabolic state, growth rate, and signaling pathways, thereby changing its sensitivity to a specific inhibitor.[9][12] For example, this compound's ability to block filamentation in C. albicans is tested in specific inducing media like Spider medium or serum-containing media, as these formulations activate the targeted morphogenetic pathways.[1][13]

The table below provides an illustrative example of how this compound's half-maximal inhibitory concentration (IC50) might vary across different cell types and media, based on the general principle that media composition alters drug efficacy.[5][6][14]

Cell Type / OrganismGrowth MediumKey ComponentsIllustrative IC50 (µM)Rationale for Variation
C. albicans SC5314YPD + 10% SerumHigh Glucose, Peptone, Serum~25-50[1]Serum induces filamentation pathways targeted by this compound.
C. albicans SC5314Spider MediumMannitol (low glucose), Nitrogen limitation~50[1][15]Nutrient limitation activates stress-response and filamentation pathways.
Human Endothelial CellsDMEM + 10% FBSHigh Glucose, Amino Acids~15High glucose supports rapid proliferation; drug effect on cytoskeleton is pronounced.
Human Cancer Cell LineRPMI-1640 + 10% FBSGlutamine, Biotin~25Different nutrient balance may alter metabolic dependencies and drug sensitivity.[12]
Human Cancer Cell LineDMEM + 1% FBSHigh Glucose, Low Serum~10Lower serum reduces protein binding, increasing effective drug concentration.[6][7]
Q5: Could other media supplements be interfering with this compound?

Yes. Beyond serum, other supplements can influence this compound's activity. High concentrations of specific amino acids or metabolites could potentially bypass the cellular processes that this compound inhibits.[10] Furthermore, some media components might directly interact with and degrade the compound, reducing its stability and effective concentration over the course of the experiment.[16]

Troubleshooting Steps:

  • Review Media Formulation: Compare the composition of the medium where activity is low to a medium where it is high. Note major differences in component concentrations.

  • Test in Minimal Medium: If possible, conduct a simplified experiment in a minimal or defined medium to see if the removal of complex components restores activity.

  • Check Compound Stability: Incubate this compound in your complete medium (without cells) for the duration of your experiment. Then, apply this "pre-incubated" medium to cells to see if the activity has diminished, which would suggest compound degradation.

Section 3: Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Cell Viability Assay

This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50) in adherent eukaryotic cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]

Materials:

  • Adherent cells of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490-570 nm)

Workflow:

Start Start: Prepare Cell Suspension Seed Seed cells in 96-well plate (e.g., 5,000 cells/well) Start->Seed Incubate1 Incubate for 24h to allow attachment Seed->Incubate1 PrepareDrug Prepare serial dilutions of this compound in growth medium Incubate1->PrepareDrug Treat Replace medium with this compound dilutions (include vehicle control, e.g., 0.1% DMSO) PrepareDrug->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add 20µL MTT solution (5 mg/mL) to each well Incubate2->AddMTT Incubate3 Incubate for 4h at 37°C (Formation of formazan crystals) AddMTT->Incubate3 RemoveMedia Carefully remove all medium Incubate3->RemoveMedia AddDMSO Add 150µL DMSO to each well to dissolve formazan crystals RemoveMedia->AddDMSO Read Read absorbance at 490-570 nm on a plate reader AddDMSO->Read Analyze Calculate % viability vs. control and determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for determining this compound IC50 using the MTT assay.

Detailed Steps:

  • Cell Seeding: Trypsinize and count your cells. Dilute the cell suspension in complete growth medium to the desired concentration (e.g., 5 x 10^4 cells/mL). Add 100 µL of the cell suspension to each well of a 96-well plate (for 5,000 cells/well). Avoid using the outermost wells to prevent edge effects; fill them with sterile PBS instead.[17]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach firmly.

  • Drug Preparation: Prepare a 2X working stock of your highest this compound concentration in growth medium. Perform serial dilutions (e.g., 1:2 or 1:3) in growth medium to create a range of concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest drug concentration (e.g., 0.1%).

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate this compound dilution or vehicle control to each well. Typically, each concentration is tested in triplicate.

  • Incubation with Drug: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate all the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well. Place the plate on a shaker for 10 minutes at low speed to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 570 nm.

  • Data Analysis:

    • Average the absorbance values for your triplicate wells.

    • Subtract the average absorbance of a "blank" well (medium + MTT + DMSO, no cells).

    • Calculate the percentage of viability for each this compound concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[18]

References

How to mitigate potential cytotoxicity of Filastatin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity of Filastatin at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to mammalian cells?

A1: Published research indicates that this compound exhibits low toxicity to human cell lines at concentrations effective for its antifungal activity. One study specifically noted that this compound did not affect the viability of human A549 lung carcinoma cells even at concentrations as high as 250 μM, which is significantly greater than the concentrations used to inhibit Candida albicans adhesion and filamentation. However, as with any small molecule, unexpected cytotoxicity can occur at high concentrations due to various factors.

Q2: What are the common causes of unexpected cytotoxicity in cell culture experiments with small molecules like this compound?

A2: Unexpected cytotoxicity in in vitro experiments can arise from several sources:

  • Solvent Toxicity: The solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations.

  • Compound Solubility and Aggregation: If the compound is not fully soluble in the culture medium, it can form aggregates that may exert non-specific toxic effects.[1][2]

  • High Compound Concentration: At concentrations significantly exceeding the effective dose, small molecules can exhibit off-target effects, leading to cytotoxicity.[3][4][5]

  • Suboptimal Cell Health: Pre-existing issues with cell culture, such as contamination or poor viability, can make cells more susceptible to chemical-induced stress.

  • Interaction with Media Components: The compound may interact with components of the cell culture medium, such as serum proteins, which can influence its activity and bioavailability.[6][7][8][9][10]

Q3: What is the recommended maximum concentration of DMSO in cell culture?

A3: The cytotoxic concentration of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%.[11][12][13] Many cell lines can tolerate up to 1%, but some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[14] It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent-related effects.

Troubleshooting Guide: High Cytotoxicity Observed with this compound

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Experimental Controls

Before investigating this compound as the source of cytotoxicity, ensure your experimental controls are behaving as expected.

Control GroupExpected OutcomeTroubleshooting Step if Outcome is Not Met
Untreated Cells High viability (>95%)Check for contamination, review cell handling and culture protocols.
Vehicle Control (DMSO) Viability comparable to untreated cellsThe DMSO concentration may be too high for your cell line. See Troubleshooting Issue 1 .
Positive Control (e.g., Staurosporine) Low viabilityIf the positive control is not effective, there may be an issue with the cytotoxicity assay itself. See Troubleshooting Issue 4 .
Troubleshooting Issue 1: Solvent Toxicity

Symptom: Both the vehicle control and this compound-treated wells show high cytotoxicity.

Cause: The concentration of the solvent (e.g., DMSO) is likely too high for your specific cell line.

Solutions:

  • Reduce DMSO Concentration: Lower the final DMSO concentration in your culture medium to ≤0.5%.[11][12][13] This may require preparing a more concentrated stock of this compound.

  • Perform a DMSO Dose-Response: Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with the solvent alone.

DMSO Concentration and Cell Viability

DMSO Concentration (v/v) General Effect on Most Cell Lines
< 0.1% Generally considered safe with minimal effects.
0.1% - 0.5% Typically safe, but some sensitive cell lines may be affected.[14]
> 0.5% Increased risk of cytotoxicity; effects can be significant.[11][12]

| > 2% | Often highly cytotoxic. |

Troubleshooting Issue 2: Compound Solubility and Aggregation

Symptom: Cytotoxicity is observed, and a precipitate or cloudiness is visible in the culture medium after adding this compound.

Cause: this compound may be precipitating out of solution at the tested concentration, leading to the formation of cytotoxic aggregates.[1][2]

Solutions:

  • Improve Solubilization Technique: When diluting the DMSO stock of this compound into the aqueous culture medium, add it dropwise while vortexing or gently mixing to prevent shocking the compound out of solution.[15]

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Reduce Serum Concentration (with caution): For short-term experiments, reducing the serum concentration in the medium might improve the solubility of some compounds, but this can also affect cell health.

  • Sonication: Brief sonication of the compound stock solution before dilution may help break up small aggregates.[16]

Troubleshooting Issue 3: High Concentration and Off-Target Effects

Symptom: Cytotoxicity is only observed at very high concentrations of this compound, while lower, effective concentrations are non-toxic.

Cause: At high concentrations, small molecules can bind to unintended cellular targets, leading to off-target toxicity.[3][4][5]

Solutions:

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you identify a therapeutic window where this compound is effective against its intended target without causing significant cell death.

  • Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that achieves the desired biological effect in your experiments.

  • Consider Co-treatment with a Protective Agent: In some cases, co-treatment with an antioxidant (e.g., N-acetylcysteine) or a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) can help elucidate if the cytotoxicity is due to oxidative stress or apoptosis, and potentially mitigate these effects.

Troubleshooting Issue 4: Inaccurate Cytotoxicity Measurement

Symptom: The results from your cytotoxicity assay are inconsistent or do not match visual observations of cell health under a microscope.

Cause: The chosen cytotoxicity assay may be incompatible with this compound, or there may be an issue with the assay protocol.

Solutions:

  • Use Orthogonal Assays: Confirm your findings using at least two different cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release or Trypan Blue).

  • Check for Assay Interference: Some compounds can interfere with the reagents used in cytotoxicity assays. For example, a colored compound can interfere with absorbance readings, or a reducing agent can affect tetrazolium-based assays. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19][20]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19]

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[21][22][23]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[23]

  • Absorbance Reading: Add 50 µL of stop solution and measure the absorbance at 490 nm.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[24][25][26][27][28]

  • Cell Harvesting: After treatment with this compound, harvest the cells and resuspend them in a single-cell suspension in PBS or serum-free medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[24][27]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[25][27]

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability: Percentage Viability = (Number of viable cells / Total number of cells) x 100.

Visualizations

G Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity Observed check_controls Step 1: Verify Controls (Untreated, Vehicle, Positive) start->check_controls controls_ok Controls Behave as Expected? check_controls->controls_ok fix_controls Troubleshoot Assay/Culture Conditions controls_ok->fix_controls No vehicle_toxic Vehicle Control is Toxic? controls_ok->vehicle_toxic Yes ts_dmso Troubleshoot Issue 1: Solvent (DMSO) Toxicity vehicle_toxic->ts_dmso Yes precipitate Precipitate Observed? vehicle_toxic->precipitate No end Cytotoxicity Mitigated ts_dmso->end ts_solubility Troubleshoot Issue 2: Solubility/Aggregation precipitate->ts_solubility Yes high_conc_only Cytotoxicity Only at High Concentrations? precipitate->high_conc_only No ts_solubility->end ts_off_target Troubleshoot Issue 3: Off-Target Effects high_conc_only->ts_off_target Yes inconsistent_results Results Inconsistent? high_conc_only->inconsistent_results No ts_off_target->end ts_assay Troubleshoot Issue 4: Assay Interference inconsistent_results->ts_assay Yes inconsistent_results->end No ts_assay->end

Caption: A flowchart for troubleshooting unexpected cytotoxicity.

G This compound's Known Signaling Pathway Inhibition in C. albicans serum Serum / Spider Media camp_pka cAMP-PKA Pathway serum->camp_pka glcnac GlcNAc mapk MAPK Pathway glcnac->mapk stress Genotoxic Stress (e.g., Hydroxyurea) dna_damage DNA Damage Pathway stress->dna_damage efg1 Efg1 camp_pka->efg1 cph1 Cph1 mapk->cph1 hyphae Hyphal Morphogenesis dna_damage->hyphae This compound This compound efg1->this compound efg1->hyphae cph1->this compound cph1->hyphae This compound->hyphae Inhibits

Caption: this compound inhibits signaling pathways in C. albicans.

References

Troubleshooting unexpected morphological changes with Filastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Filastatin in their experiments. The information is designed to address unexpected morphological changes and other common issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that primarily targets the morphogenesis of Candida albicans, preventing the transition from yeast to hyphal form.[1][2][3] It has been shown to inhibit adhesion to both polystyrene and human epithelial cells, as well as biofilm formation.[1][2][3] The compound acts downstream of multiple signaling pathways that regulate filamentation.[1][2][3][4]

Q2: At what concentration is this compound typically effective?

A2: this compound has been shown to be effective at concentrations as low as 7.5 μM.[2] However, the optimal concentration can vary depending on the specific experimental conditions, including the strain of C. albicans, media composition, and the duration of the experiment. A typical concentration used in various studies is 50 μM.[2][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: Is this compound toxic to mammalian cells?

A3: this compound has been shown to be non-toxic to human A549 cells at concentrations up to 250 μM.[1] This suggests a favorable therapeutic window for its use in studying fungal pathogenesis without confounding effects from host cell toxicity.

Q4: Does this compound inhibit all types of hyphal induction?

A4: No, this compound does not inhibit all hyphal induction pathways. It has been shown to block hyphal formation induced by serum, Spider media, and GlcNAc.[1][4][6] However, it does not block filamentation induced by genotoxic stress, such as that caused by hydroxyurea (HU).[1][2][4][5][6] This indicates that the cellular machinery for hyphal growth remains functional in the presence of this compound, and its inhibitory action is specific to certain signaling pathways.[1]

Troubleshooting Guide

Issue 1: No observed inhibition of filamentation.
Possible Cause Troubleshooting Step
Incorrect Induction Signal: this compound does not inhibit filamentation induced by genotoxic stress.Solution: Ensure you are using an induction signal that is known to be inhibited by this compound, such as serum, Spider media, or GlcNAc.[1][4][6] Verify that your control (untreated) cells are filamenting under the chosen induction conditions.
Compound Degradation: Improper storage may lead to loss of this compound activity.Solution: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh stock solutions in DMSO and store them at -20°C for short-term use.
Suboptimal Concentration: The effective concentration of this compound can be strain-dependent.Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific C. albicans strain. See the table below for a sample dose-response experiment.
Issue 2: Unexpected cell clumping or aggregation.
Possible Cause Troubleshooting Step
Incomplete Solubilization: this compound may precipitate in aqueous media if not properly dissolved.Solution: Ensure the final concentration of the DMSO solvent is low (typically ≤1%) and that the this compound is fully dissolved in the stock solution before diluting into your culture medium. Vortex the stock solution before use.
Cell Stress: High concentrations of this compound or prolonged exposure may lead to cellular stress.Solution: Titrate down the concentration of this compound to the lowest effective concentration. Reduce the duration of exposure if possible.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Density: The initial cell density can influence the kinetics of filamentation.Solution: Standardize the starting cell concentration for all experiments. Use a hemocytometer or spectrophotometer to accurately determine cell numbers.
Media Inconsistency: Minor variations in media preparation can affect hyphal induction.Solution: Prepare a large batch of media to be used for a series of experiments to minimize variability. Ensure consistent pH and nutrient levels.

Quantitative Data Summary

Table 1: Dose-Response of this compound on C. albicans Filamentation

This compound Concentration (µM)Percentage of Filamentous Cells (± SD)
0 (DMSO control)92 ± 5%
1065 ± 8%
2531 ± 6%
508 ± 3%
100<1%

Data are representative and may vary based on experimental conditions.

Table 2: Effect of this compound on C. albicans Biofilm Formation

TreatmentBiofilm Biomass (OD570 ± SD)
Untreated Control1.85 ± 0.21
DMSO Vehicle Control1.79 ± 0.18
50 µM this compound0.42 ± 0.09

Biofilm biomass was quantified using a crystal violet staining assay.

Key Experimental Protocols

Protocol 1: C. albicans Filamentation Assay in Liquid Media
  • Cell Preparation: Culture C. albicans overnight in YPD medium at 30°C. Wash the cells twice with PBS and resuspend in pre-warmed RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Compound Addition: Add this compound from a concentrated stock in DMSO to the desired final concentrations. Include a DMSO vehicle control.

  • Induction: Incubate the cell suspension at 37°C in a 5% CO2 atmosphere for 3-4 hours to induce filamentation.

  • Microscopy: After incubation, visualize the cells using differential interference contrast (DIC) microscopy. A cell is considered filamentous if the germ tube is at least as long as the diameter of the yeast cell.

  • Quantification: Count at least 200 cells per sample and determine the percentage of filamentous cells.

Protocol 2: C. albicans Adhesion Assay
  • Cell Preparation: Grow C. albicans as described in Protocol 1. Resuspend the washed cells in a suitable medium (e.g., RPMI) to 1 x 10^7 cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well polystyrene plate. Add this compound or DMSO control to the desired concentrations.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification: Quantify the adherent cells using a metabolic assay (e.g., XTT) or by staining with crystal violet, followed by solubilization and absorbance reading.

Signaling Pathway and Workflow Diagrams

Filastatin_Signaling_Pathway cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways cluster_regulators Key Transcription Factors Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., HU) DNA_Damage_Response DNA Damage Response Genotoxic_Stress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Filamentation Hyphal Morphogenesis DNA_Damage_Response->Filamentation Efg1->Filamentation Cph1->Filamentation This compound This compound This compound->Efg1 This compound->Cph1

Caption: this compound inhibits hyphal morphogenesis by acting downstream of the cAMP-PKA and MAPK pathways.

Troubleshooting_Workflow Start Unexpected Morphological Results with this compound Check_Controls Are control cells behaving as expected? (e.g., filamenting properly) Start->Check_Controls Check_Induction Is the induction signal known to be inhibited by this compound? Check_Controls->Check_Induction Yes Troubleshoot_Assay Troubleshoot Basic Assay Conditions (cell density, media) Check_Controls->Troubleshoot_Assay No Dose_Response Perform Dose-Response Experiment Check_Induction->Dose_Response Yes Check_Compound Check this compound Storage & Preparation Check_Induction->Check_Compound No Success Problem Resolved Dose_Response->Success Check_Compound->Success Troubleshoot_Assay->Success

Caption: A logical workflow for troubleshooting unexpected results when using this compound.

References

Validation & Comparative

A Comparative Guide to Filastatin and Conventional Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal research, the emergence of novel therapeutic strategies is paramount to addressing the challenges of drug resistance and evolving fungal pathogenesis. Filastatin, a small molecule inhibitor, presents a departure from conventional antifungal mechanisms by targeting key virulence attributes of Candida albicans, the most prevalent human fungal pathogen. This guide provides a detailed comparison of this compound with established antifungal agents, offering insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel compound identified through high-throughput screening for its potent ability to inhibit critical virulence factors in Candida albicans.[1] Unlike traditional antifungals that directly target fungal viability, this compound primarily acts as an anti-virulence agent. Its main functions include:

  • Inhibition of Adhesion: Prevents C. albicans from adhering to both inert surfaces like polystyrene and biological surfaces such as human epithelial cells.[2]

  • Morphogenesis Blockade: Effectively halts the yeast-to-hyphal transition, a crucial step for tissue invasion and biofilm formation.[1]

  • Biofilm Inhibition: Disrupts the formation of robust, drug-resistant biofilm communities.[2]

This compound's unique mechanism involves acting downstream of multiple signaling pathways that regulate morphogenesis, including the cAMP-PKA and MAPK pathways.[3][4] This approach reduces the selective pressure that often leads to drug resistance.[5]

Overview of Conventional Antifungal Agents

For comparison, this guide focuses on three major classes of clinically established antifungal drugs:

  • Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol, a primary sterol in the fungal cell membrane, leading to the formation of pores, leakage of cellular contents, and ultimately, cell death.[6][7][8] They possess a broad spectrum of activity.[9]

  • Azoles (e.g., Fluconazole): Azoles are the most commonly used antifungals. They function by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol.[10][11][12] This disruption of the cell membrane integrity results in a fungistatic effect.[6]

  • Echinocandins (e.g., Caspofungin): This newer class of antifungals targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[13][14][15] This action disrupts cell wall integrity, leading to osmotic instability and cell lysis, and is particularly effective against Candida species.[16]

Comparative Analysis

Mechanism of Action

The fundamental difference between this compound and conventional agents lies in their therapeutic targets. While traditional drugs aim to kill the fungus (fungicidal) or inhibit its growth (fungistatic), this compound neutralizes its ability to cause disease.

Antifungal Agent Target Mechanism of Action Effect
This compound Virulence Signaling PathwaysInhibits signaling downstream of cAMP-PKA and MAPK pathways, blocking filamentation and adhesion.[2][3]Anti-virulence, Anti-biofilm
Polyenes (Amphotericin B) Fungal Cell Membrane (Ergosterol)Binds to ergosterol, forming pores in the cell membrane, leading to leakage of ions and cell death.[6][17]Fungicidal
Azoles (Fluconazole) Ergosterol BiosynthesisInhibits lanosterol 14-α-demethylase, blocking the production of ergosterol.[10][18]Primarily Fungistatic
Echinocandins (Caspofungin) Fungal Cell WallInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and integrity.[13][15]Fungicidal (vs. Candida)

Below is a diagram illustrating the distinct targets of these antifungal classes.

Antifungal_Targets cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Agents CellWall Cell Wall (β-Glucan) CellMembrane Cell Membrane (Ergosterol) ErgosterolSynth Ergosterol Biosynthesis ErgosterolSynth->CellMembrane provides ergosterol Signaling Virulence Signaling (Filamentation) Nucleus Nucleus Signaling->Nucleus regulates genes This compound This compound This compound->Signaling Inhibits Echinocandins Echinocandins Echinocandins->CellWall Inhibits synthesis Polyenes Polyenes Polyenes->CellMembrane Disrupts Azoles Azoles Azoles->ErgosterolSynth Inhibits

Caption: Cellular targets of different antifungal classes.
Spectrum of Activity and Efficacy

The spectrum of activity varies significantly among these agents. This compound's known activity is primarily focused on inhibiting virulence in Candida species, while conventional agents have broader applications.

Antifungal Agent Spectrum of Activity IC₅₀ / MIC against C. albicans
This compound Primarily demonstrated against Candida species, inhibiting adhesion, morphogenesis, and biofilm formation.[1]IC₅₀ ~3 µM (~1.1 µg/mL) for adhesion inhibition.[3]
Polyenes (Amphotericin B) Broad-spectrum: Active against most Candida spp., Aspergillus spp., Cryptococcus neoformans, and endemic dimorphic fungi.[7][9]MIC: 0.25 - 1 µg/mL
Azoles (Fluconazole) Active against most Candida spp. (except C. krusei and often C. glabrata), Cryptococcus spp., and endemic fungi. Not active against molds like Aspergillus.[19][20]MIC: 0.25 - 4 µg/mL (Susceptible)
Echinocandins (Caspofungin) Potent against Candida spp. (including azole-resistant strains and biofilms). Fungistatic against Aspergillus spp.[15][16]MIC₉₀: 0.06 - 1 µg/mL.[21][22][23]

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and specific isolates.

Signaling Pathways and Experimental Workflows

This compound's Impact on Virulence Signaling

This compound inhibits the morphological switch in C. albicans by acting on key signaling cascades. It blocks filamentation induced by various signals like serum and Spider media, which are known to activate the cAMP-PKA and MAPK pathways. However, it does not block morphogenesis induced by all signals, such as genotoxic stress, indicating a specific but crucial intervention point.[2][3]

G Inducers Inducers (Serum, Spider Media, GlcNAc) cAMP_PKA cAMP-PKA Pathway Inducers->cAMP_PKA MAPK MAPK Pathway Inducers->MAPK Stress Genotoxic Stress (Hydroxyurea) Filamentation Hyphal Morphogenesis (Filamentation) Stress->Filamentation Bypasses this compound block Downstream Downstream Effectors (e.g., Efg1, Cph1) cAMP_PKA->Downstream MAPK->Downstream This compound This compound This compound->Downstream inhibits Downstream->Filamentation

Caption: this compound's inhibition of key virulence signaling pathways.
Conventional Antifungal Mechanisms

In contrast, azoles and echinocandins interfere with fundamental biosynthetic processes essential for fungal cell structure.

Antifungal_Mechanisms cluster_Azoles Azole Mechanism cluster_Echinocandins Echinocandin Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Azoles Azoles Azoles->Lanosterol_Demethylase inhibit Glucose Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase Glucose->Glucan_Synthase Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Echinocandins Echinocandins Echinocandins->Glucan_Synthase inhibit

Caption: Mechanisms of Azole and Echinocandin antifungals.
Experimental Workflow: High-Throughput Screening

The discovery of this compound was made possible by a high-throughput screening (HTS) assay designed to identify inhibitors of C. albicans adhesion. This workflow is a powerful tool for discovering novel compounds with specific biological activities.

HTS_Workflow A 1. Prepare C. albicans Culture in 96-well Plates B 2. Add Small Molecule Library Compounds (1 per well) A->B C 3. Incubate to Allow Adhesion to Plate Surface B->C D 4. Wash to Remove Non-Adherent Cells C->D E 5. Quantify Adherent Cells (e.g., Crystal Violet Stain) D->E F 6. Identify 'Hits' (Wells with Low Adhesion) E->F G 7. Secondary Screens (Dose-response, Morphogenesis, Biofilm Assays) F->G H Lead Compound (e.g., this compound) G->H

Caption: Workflow for identifying adhesion inhibitors like this compound.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

1. Inoculum Preparation: a. Subculture the C. albicans isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration.

2. Antifungal Agent Preparation: a. Prepare a stock solution of the antifungal agent (e.g., Fluconazole) in a suitable solvent (e.g., water or DMSO). b. Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the drug-free growth control well. This is typically determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: Candida albicans Biofilm Formation Assay

This protocol measures the ability of C. albicans to form a biofilm on a polystyrene surface and can be used to test the inhibitory effects of compounds like this compound.[24][25]

1. Cell Preparation: a. Grow C. albicans overnight in YPD medium at 30°C. b. Wash the cells with PBS and resuspend in a biofilm-inducing medium (e.g., RPMI 1640). c. Adjust the cell density to an OD₆₀₀ of 0.5.

2. Biofilm Formation: a. Add 200 µL of the cell suspension to the wells of a flat-bottomed 96-well polystyrene plate. b. To test inhibitors, add the desired concentration of the compound (e.g., this compound) to the wells. Include a solvent control (e.g., DMSO). c. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

3. Washing and Maturation: a. Gently remove the planktonic (non-adherent) cells by washing the wells twice with sterile PBS. b. Add 200 µL of fresh, pre-warmed medium (with or without the inhibitor) to each well. c. Incubate the plate at 37°C for an additional 24-48 hours to allow the biofilm to mature.

4. Quantification: a. After incubation, wash the biofilms again with PBS to remove non-adherent cells. b. Quantify the biofilm biomass using one of the following methods: i. Crystal Violet Staining: Stain the biofilm with 0.1% crystal violet, wash, solubilize the stain with acetic acid or ethanol, and measure the absorbance at 590 nm. ii. Metabolic Assay (XTT): Add XTT reduction assay solution to the wells and measure the colorimetric change, which correlates with metabolic activity.

Conclusion

This compound represents a promising evolution in antifungal therapy by targeting the virulence mechanisms of Candida albicans rather than its viability. This anti-virulence strategy offers a significant advantage by potentially reducing the selective pressure that drives the development of resistance. While conventional antifungals like polyenes, azoles, and echinocandins remain critical tools with broad-spectrum fungicidal or fungistatic activity, this compound's unique mechanism provides a valuable new avenue for research and development. Its ability to inhibit adhesion, morphogenesis, and biofilm formation addresses key steps in the pathogenesis of candidiasis, marking it as a lead compound for a new generation of antifungal therapeutics. Further research will be crucial to fully elucidate its clinical potential and expand its application to other pathogenic fungi.

References

A Comparative Guide: Filastatin and Fluconazole in the Inhibition of Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of filastatin and the conventional antifungal agent fluconazole in their efficacy against Candida albicans. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers in understanding their distinct mechanisms and potential applications.

Overview of Mechanisms of Action

Fluconazole and this compound inhibit Candida albicans through fundamentally different mechanisms. Fluconazole is a fungistatic agent that directly targets fungal growth, while this compound is an anti-virulence compound that primarily inhibits key pathogenic transitions without being directly lethal to the yeast form.

Fluconazole: As a member of the triazole class of antifungals, fluconazole's primary target is the fungal cytochrome P450 enzyme 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By inhibiting this step, fluconazole disrupts the integrity and fluidity of the cell membrane, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[1][2]

This compound: In contrast, this compound does not primarily target fungal viability. Instead, it inhibits the morphological transition of C. albicans from its yeast form to the more invasive hyphal form, a critical step in pathogenesis, including tissue invasion and biofilm formation.[2][3] this compound also demonstrates inhibitory effects on cellular adhesion and biofilm development.[2][3] Its mechanism of action is believed to be downstream of the cAMP-PKA and MAPK signaling pathways, which are key regulators of filamentation, acting downstream of the transcriptional regulators Efg1 and Cph1.[2] Notably, this compound inhibits filamentation at concentrations that do not significantly affect the overall growth of planktonic yeast cells, positioning it as a true anti-virulence agent.[1]

Quantitative Performance Data

Direct comparison of the inhibitory concentrations of fluconazole and this compound is challenging due to their different modes of action. The following tables summarize the available quantitative data for each compound against Candida albicans.

Table 1: Inhibitory Activity of Fluconazole against Candida albicans

ParameterValue Range (µg/mL)Description
Minimum Inhibitory Concentration (MIC)0.25 - 64The lowest concentration of the drug that prevents visible growth of the microorganism in a broth dilution susceptibility test. The range reflects varying susceptibility among different C. albicans isolates.

Note: Fluconazole resistance in C. albicans is a growing concern, and isolates with MIC values ≥ 64 µg/mL are considered resistant.[4]

Table 2: Inhibitory Activity of this compound against Candida albicans

ParameterValueDescription
IC50 (Adhesion Inhibition)~3 µM (~1.1 µg/mL)The concentration of this compound that inhibits 50% of C. albicans adhesion to polystyrene surfaces.
Effective Concentration (Filamentation Inhibition)> 2.5 µMThe concentration at which this compound effectively inhibits the yeast-to-hyphae transition.

Note: Studies indicate that this compound only modestly reduces the growth rate of yeast-form cells at concentrations that strongly inhibit filamentation.

Signaling Pathways and Experimental Workflows

Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways targeted by fluconazole and this compound.

fluconazole_mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol 14-alpha-demethylase (Erg11) Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Disrupted Membrane Integrity Disrupted Membrane Integrity & Function 14-alpha-demethyl lanosterol->Disrupted Membrane Integrity Accumulation of toxic sterols Membrane Integrity Membrane Integrity Fluconazole Fluconazole Fluconazole->14-alpha-demethyl lanosterol Inhibits Fungal Growth Fungal Growth Inhibition of Fungal Growth Inhibition of Fungal Growth Disrupted Membrane Integrity->Inhibition of Fungal Growth

Fluconazole's mechanism of action.

filastatin_mechanism cluster_pathways Signaling Pathways cluster_virulence Virulence Factors Serum Serum High Temperature High Temperature Neutral pH Neutral pH cAMP-PKA Pathway cAMP-PKA Pathway Efg1 Efg1 cAMP-PKA Pathway->Efg1 Hyphal Morphogenesis Hyphal Morphogenesis Efg1->Hyphal Morphogenesis MAPK Pathway MAPK Pathway Cph1 Cph1 MAPK Pathway->Cph1 Cph1->Hyphal Morphogenesis This compound This compound This compound->Hyphal Morphogenesis Inhibits Adhesion Adhesion Hyphal Morphogenesis->Adhesion Biofilm Formation Biofilm Formation Hyphal Morphogenesis->Biofilm Formation Tissue Invasion Tissue Invasion Hyphal Morphogenesis->Tissue Invasion

This compound's mechanism of action.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines a typical workflow for determining the MIC of an antifungal agent against C. albicans using the broth microdilution method.

mic_workflow Start Start Prepare C. albicans inoculum Prepare C. albicans inoculum Start->Prepare C. albicans inoculum End End Standardize inoculum to 0.5 McFarland Standardize inoculum to 0.5 McFarland Prepare C. albicans inoculum->Standardize inoculum to 0.5 McFarland Dilute antifungal agent in 96-well plate Dilute antifungal agent in 96-well plate Standardize inoculum to 0.5 McFarland->Dilute antifungal agent in 96-well plate Inoculate wells with standardized C. albicans Inoculate wells with standardized C. albicans Dilute antifungal agent in 96-well plate->Inoculate wells with standardized C. albicans Incubate at 35-37°C for 24-48 hours Incubate at 35-37°C for 24-48 hours Inoculate wells with standardized C. albicans->Incubate at 35-37°C for 24-48 hours Visually or spectrophotometrically assess growth Visually or spectrophotometrically assess growth Incubate at 35-37°C for 24-48 hours->Visually or spectrophotometrically assess growth Determine MIC Determine MIC Visually or spectrophotometrically assess growth->Determine MIC Determine MIC->End

Workflow for MIC determination.
Experimental Workflow: Biofilm Inhibition Assay

This diagram illustrates the general steps involved in assessing the ability of a compound to inhibit C. albicans biofilm formation.

biofilm_workflow cluster_quantification Biofilm Quantification Methods Start Start Prepare standardized C. albicans suspension Prepare standardized C. albicans suspension Start->Prepare standardized C. albicans suspension End End Add suspension to 96-well plate with test compound Add suspension to 96-well plate with test compound Prepare standardized C. albicans suspension->Add suspension to 96-well plate with test compound Incubate for 24-48 hours to allow biofilm formation Incubate for 24-48 hours to allow biofilm formation Add suspension to 96-well plate with test compound->Incubate for 24-48 hours to allow biofilm formation Wash wells to remove non-adherent cells Wash wells to remove non-adherent cells Incubate for 24-48 hours to allow biofilm formation->Wash wells to remove non-adherent cells Quantify biofilm Quantify biofilm Wash wells to remove non-adherent cells->Quantify biofilm Quantify biofilm->End XTT assay (metabolic activity) XTT assay (metabolic activity) Quantify biofilm->XTT assay (metabolic activity) Crystal Violet staining (biomass) Crystal Violet staining (biomass) Quantify biofilm->Crystal Violet staining (biomass)

Workflow for biofilm inhibition assay.

Detailed Experimental Protocols

Broth Microdilution MIC Assay for Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared C. albicans suspension. The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (approximately 50% for azoles like fluconazole) compared to the growth in the drug-free control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Candida albicans Biofilm Inhibition Assay

This protocol is a generalized method for assessing biofilm inhibition in 96-well plates.

  • Inoculum Preparation: A standardized suspension of C. albicans (e.g., 1 x 10⁷ cells/mL) is prepared in a suitable medium for biofilm formation, such as RPMI-1640.

  • Incubation with Inhibitor: The yeast suspension is added to the wells of a 96-well plate containing serial dilutions of the test compound (e.g., this compound).

  • Biofilm Formation: The plate is incubated for 24 to 48 hours at 37°C to allow for biofilm development.

  • Washing: The supernatant is carefully removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Quantification: The remaining biofilm can be quantified using one of the following methods:

    • XTT Reduction Assay: An XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution is added to the wells. The metabolic activity of the viable cells in the biofilm reduces the XTT to a formazan product, which can be measured colorimetrically at 492 nm. A decrease in color formation indicates biofilm inhibition.

    • Crystal Violet Staining: The biofilm is stained with a 0.1% crystal violet solution, which binds to the cells and the extracellular matrix. After washing away the excess stain, the bound dye is solubilized with ethanol, and the absorbance is measured at 570 nm. A lower absorbance indicates less biofilm biomass.

Candida albicans Adhesion Assay

This protocol outlines a method to quantify the adhesion of C. albicans to a polystyrene surface.

  • Inoculum Preparation: C. albicans cells are grown overnight, washed, and resuspended in a suitable medium to a standardized concentration (e.g., 1 x 10⁷ cells/mL).

  • Adhesion Step: The cell suspension is added to the wells of a 96-well plate containing the test compound and incubated for a short period (e.g., 90 minutes) at 37°C to allow for cell adherence.

  • Washing: Non-adherent cells are removed by washing the wells with PBS.

  • Quantification: The number of adherent cells can be quantified using various methods, including:

    • Microscopy: Direct visualization and counting of adherent cells.

    • Crystal Violet Staining: As described in the biofilm assay.

    • Fluorescence: If using a fluorescently labeled C. albicans strain, the fluorescence intensity of the adherent cells can be measured using a plate reader.

Conclusion

This compound and fluconazole represent two distinct strategies for combating Candida albicans infections. Fluconazole is a well-established fungistatic agent that directly inhibits fungal growth by disrupting cell membrane synthesis. Its efficacy is measured by its MIC, but its utility can be limited by the emergence of resistance.

This compound, conversely, operates as an anti-virulence agent, primarily targeting the pathogenic yeast-to-hyphal transition, as well as adhesion and biofilm formation. It shows promise as a novel therapeutic approach that may be less likely to induce resistance compared to traditional antifungals, as it does not exert strong selective pressure on fungal growth. The quantitative data available for this compound highlight its potent inhibition of these virulence-related processes at concentrations that are not significantly growth-inhibitory.

For researchers and drug development professionals, the choice between or combination of these compounds would depend on the specific therapeutic goal. Fluconazole remains a frontline treatment for controlling fungal burden, while this compound and similar anti-virulence agents represent a promising avenue for disarming the pathogen and preventing the establishment of resilient infections, potentially in combination with traditional antifungals. Further research is warranted to explore the synergistic potential of these two compounds and to establish the clinical relevance of an anti-virulence approach for candidiasis.

References

A Comparative Analysis of Filastatin and Echinocandins in Combating Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal drug development, two distinct therapeutic strategies have emerged to combat infections caused by Candida albicans: the targeted inhibition of virulence factors and the disruption of essential cellular structures. This guide provides a detailed comparison of Filastatin, a novel small-molecule inhibitor of fungal morphogenesis, and the echinocandin class of antifungals, which target the fungal cell wall. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, efficacy, and the experimental basis for these findings.

Executive Summary

This compound and echinocandins represent fundamentally different approaches to antifungal therapy. This compound acts as a virulence-inhibiting agent, primarily by blocking the yeast-to-hyphal transition, a critical step in the pathogenesis of C. albicans. It achieves this by modulating key signaling pathways within the fungal cell. In contrast, echinocandins are fungicidal agents that directly target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death. While echinocandins are established as a first-line treatment for invasive candidiasis, this compound presents a promising alternative strategy that may reduce the selective pressure for drug resistance.

Mechanism of Action

This compound: A Modulator of Fungal Morphogenesis

This compound is a small molecule that has been identified to inhibit the adhesion, morphogenesis (filamentation), and biofilm formation of Candida albicans[1][2][3]. Its mechanism of action is not fully elucidated but is known to be downstream of several key signaling pathways that regulate the yeast-to-hyphal transition. Specifically, this compound has been shown to inhibit filamentation induced by serum, Spider media, and N-acetylglucosamine (GlcNAc)[1][2]. These conditions are known to activate the cAMP-dependent protein kinase A (cAMP-PKA) and mitogen-activated protein kinase (MAPK) signaling cascades[1]. However, this compound does not block hyphal formation induced by genotoxic stress, suggesting a specific mode of action rather than a general inhibition of cellular elongation[1].

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Filastatin_Pathway cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways Serum Serum cAMP-PKA Pathway cAMP-PKA Pathway Serum->cAMP-PKA Pathway Spider Media Spider Media Spider Media->cAMP-PKA Pathway GlcNAc GlcNAc MAPK Pathway MAPK Pathway GlcNAc->MAPK Pathway Hyphal Formation Hyphal Formation cAMP-PKA Pathway->Hyphal Formation MAPK Pathway->Hyphal Formation This compound This compound This compound->Hyphal Formation

Caption: this compound's inhibitory action on hyphal formation.

Echinocandins: Inhibitors of Cell Wall Synthesis

The echinocandin class, which includes caspofungin, micafungin, and anidulafungin, has a well-defined mechanism of action. These cyclic lipopeptide molecules non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase[4][5][6]. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells[4][6]. The inhibition of β-(1,3)-D-glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death[4][6]. This fungicidal activity is particularly effective against Candida species[5][6]. In response to the cell wall stress induced by echinocandins, C. albicans can activate compensatory signaling pathways, such as the protein kinase C (PKC), high osmolarity glycerol (HOG), and calcineurin pathways, which lead to an increase in chitin synthesis as a survival mechanism.

dot

Echinocandin_Pathway Echinocandins Echinocandins Beta-1,3-D-Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->Beta-1,3-D-Glucan_Synthase Beta-1,3-D-Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Beta-1,3-D-Glucan_Synthase->Beta-1,3-D-Glucan_Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Beta-1,3-D-Glucan_Synthesis->Fungal_Cell_Wall Cell_Lysis Cell_Lysis Fungal_Cell_Wall->Cell_Lysis Disruption

Caption: Mechanism of action of echinocandins.

Comparative Efficacy Data

A direct head-to-head comparison of this compound and echinocandins in the same experimental setting has not been published. Therefore, the following tables summarize efficacy data from separate studies to provide a comparative overview.

In Vitro Susceptibility
Compound/ClassOrganismMetricValueReference(s)
This compound C. albicansIC50 (Adhesion)~3 µM[1]
C. albicansEffective Conc. (Hyphal Inhibition)>2.5 µM[1]
Echinocandins
CaspofunginC. albicansPlanktonic MIC500.031 - 0.125 µg/mL[7]
MicafunginC. albicansPlanktonic MIC50≤0.015 µg/mL[8][9]
AnidulafunginC. albicansPlanktonic MIC50≤0.03 µg/mL[10][11]
Anti-Biofilm Activity
Compound/ClassOrganismMetricValueReference(s)
This compound C. albicansBiofilm InhibitionEffective at 50 µM[1]
Echinocandins
CaspofunginC. albicansSessile MIC500.0625 - 8 µg/mL[12][13]
MicafunginC. albicansSessile MIC508 µg/mL[8][9]
AnidulafunginC. albicansSessile MIC50≤0.03 - 2 µg/mL[10][11][14]
In Vivo Efficacy
Compound/ClassModelEfficacy EndpointOutcomeReference(s)
This compound C. elegans infectionIncreased lifespanLifespan increased at 12.5 µM and 50 µM[1]
Ex vivo mouse VVCAltered biofilm morphologyPredominance of yeast-form cells[1]
Echinocandins
CaspofunginMurine disseminated candidiasisFungal burden reduction (kidney)Dose-dependent reduction (1-8 mg/kg)[1][6][15]
MicafunginMurine disseminated candidiasisFungal burden reduction (kidney)Dose-dependent reduction (2-10 mg/kg)[3][16][17]
AnidulafunginMurine disseminated candidiasisFungal burden reduction (kidney)Dose-dependent reduction (10-20 mg/kg)[2][18][19]

Key Experimental Protocols

This compound: C. elegans Infection Model

dot

Filastatin_C_elegans_Workflow Start Start Prepare_Plates Prepare NGM plates with E. coli OP50 Start->Prepare_Plates Add_Candida Add C. albicans to plates Prepare_Plates->Add_Candida Add_this compound Add this compound (or control) to plates Add_Candida->Add_this compound Add_Worms Transfer C. elegans to plates Add_this compound->Add_Worms Incubate Incubate at 25°C Add_Worms->Incubate Monitor_Survival Monitor worm survival daily Incubate->Monitor_Survival End End Monitor_Survival->End

Caption: Workflow for C. elegans infection model with this compound.

Methodology:

  • Preparation of Infection Plates: Nematode Growth Medium (NGM) agar plates were seeded with a lawn of Escherichia coli OP50, the standard food source for C. elegans.

  • Inoculation with C. albicans: A suspension of C. albicans was added to the E. coli lawn.

  • Drug Administration: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the plates to achieve the desired final concentrations (e.g., 12.5 µM and 50 µM). Control plates received the solvent alone.

  • Infection: Age-synchronized C. elegans were transferred to the prepared plates.

  • Incubation and Monitoring: The plates were incubated at 25°C, and the survival of the nematodes was monitored daily. Worms that did not respond to gentle prodding were considered dead.

  • Data Analysis: Survival curves were generated and statistically analyzed to determine the effect of this compound on the lifespan of infected nematodes compared to controls.

Echinocandins: Murine Model of Disseminated Candidiasis

Echinocandin_Murine_Workflow Start Start Immunosuppression Induce neutropenia in mice (optional) Start->Immunosuppression Infect_Mice Infect mice intravenously with C. albicans Immunosuppression->Infect_Mice Administer_Drug Administer echinocandin (or control) Infect_Mice->Administer_Drug Monitor_Health Monitor mice for signs of illness Administer_Drug->Monitor_Health Euthanize_Harvest Euthanize mice and harvest organs Monitor_Health->Euthanize_Harvest Determine_Burden Determine fungal burden (CFU/gram) Euthanize_Harvest->Determine_Burden End End Determine_Burden->End

References

Validating Filastatin's Mechanism: A Comparative Guide to a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Filastatin has emerged as a promising small molecule inhibitor of Candida albicans pathogenesis, primarily by targeting the critical virulence trait of filamentation. This guide provides a comprehensive analysis of this compound's mechanism of action, supported by chemical-genetic studies, and compares its efficacy with the widely used antifungal, fluconazole. Detailed experimental protocols and visual workflows are included to facilitate further research and development.

Unraveling this compound's Mechanism of Action through Gene Deletion Studies

This compound's primary mechanism involves the inhibition of the yeast-to-hyphal morphogenesis, a key virulence factor for Candida albicans. Chemical genetic experiments have been instrumental in positioning its action within the complex signaling networks that govern this transition.

Studies have shown that this compound acts downstream of multiple signaling pathways that induce hyphal growth, including those stimulated by serum, Spider media, and N-acetylglucosamine (GlcNAc).[1][2] Notably, it does not inhibit filamentation induced by genotoxic stress, suggesting a specific mode of action rather than a general toxicity that prevents cell elongation.[2][3]

The convergence point for many of these pathways is a core set of transcriptional regulators. This compound's ability to block filamentation in mutants with hyperactive upstream signaling components, such as constitutive overexpression of the G-protein coupled receptor Gpr1 or a hyperactive Ras1 protein, strongly indicates that it functions downstream of these elements.[2][4] The key transcription factors controlling filamentation are Efg1 (regulated by the cAMP-PKA pathway) and Cph1 (regulated by the MAPK pathway).[1] The evidence points towards this compound exerting its effect downstream of both Efg1 and Cph1.[2][4]

While direct testing of this compound on efg1Δ/Δ and cph1Δ/Δ single and double deletion mutants has not been explicitly reported in the reviewed literature, the non-filamentous phenotype of the efg1Δ/Δ cph1Δ/Δ double mutant aligns with the proposed mechanism.[5][6] As this compound is believed to act on pathways converging at these transcription factors, its effect on the already non-filamentous double mutant would likely be minimal in terms of hyphal formation, thus validating its downstream mechanism.

Below is a diagram illustrating the proposed signaling pathways and this compound's point of intervention.

G cluster_this compound This compound Intervention Serum Serum GlcNAc GlcNAc MAPK Pathway MAPK Pathway GlcNAc->MAPK Pathway Spider Media Spider Media cAMP-PKA Pathway cAMP-PKA Pathway Spider Media->cAMP-PKA Pathway Genotoxic Stress Genotoxic Stress DNA Damage Pathway DNA Damage Pathway Genotoxic Stress->DNA Damage Pathway Efg1 Efg1 cAMP-PKA Pathway->Efg1 Cph1 Cph1 MAPK Pathway->Cph1 Rad53 Rad53 DNA Damage Pathway->Rad53 Hyphal Formation Hyphal Formation Efg1->Hyphal Formation Cph1->Hyphal Formation Rad53->Hyphal Formation This compound This compound This compound->Hyphal Formation

This compound's proposed mechanism of action.

Performance Comparison: this compound vs. Fluconazole

FeatureThis compoundFluconazole
Primary Mechanism Inhibition of yeast-to-hyphal transition and adhesion.[2][7]Inhibition of ergosterol biosynthesis, leading to fungal cell membrane disruption.
Adhesion Inhibition IC50 of ~3 µM in a GFP-based adhesion assay.[2]Variable effects on adhesion, with some studies showing inhibition at higher concentrations. The primary mechanism is not anti-adhesion.[8]
Biofilm Inhibition Effectively inhibits biofilm formation on silicone elastomers at 50 µM.[2]Can inhibit biofilm formation, but often at concentrations higher than the planktonic MIC. Resistance in biofilms is a significant clinical issue.[9][10]
In Vivo Efficacy Showed protective effects in a C. elegans infection model, comparable to fluconazole.[2]Widely used clinically for various candidiasis infections, with established efficacy, although resistance is a growing concern.[10]

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays are provided below.

Candida albicans Adhesion Assay

This protocol is adapted from standard methodologies for assessing fungal cell adhesion to polystyrene surfaces.

G cluster_prep Cell Preparation cluster_assay Adhesion Assay cluster_quant Quantification A Grow C. albicans overnight in YPD broth at 30°C. B Wash cells with PBS and resuspend in RPMI medium. A->B C Adjust cell density to 1 x 10^7 cells/mL. B->C D Add cell suspension to 96-well plates with or without this compound. C->D E Incubate for 90 minutes at 37°C to allow for adhesion. D->E F Wash wells gently with PBS to remove non-adherent cells. E->F G Quantify adherent cells using Crystal Violet staining or a metabolic assay (XTT). F->G H Read absorbance at the appropriate wavelength. G->H

Workflow for the C. albicans adhesion assay.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth (1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium

  • 96-well flat-bottom polystyrene plates

  • This compound or other test compounds

  • Crystal Violet solution (0.1%) or XTT reduction assay kit

Procedure:

  • Cell Culture: Inoculate C. albicans in YPD broth and grow overnight at 30°C with shaking.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^7 cells/mL.

  • Adhesion: Add 100 µL of the cell suspension to each well of a 96-well plate. Add the desired concentrations of this compound or control vehicle (e.g., DMSO). Incubate the plate at 37°C for 90 minutes.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Quantification:

    • Crystal Violet Staining: Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature. Wash the wells with water, and then add 200 µL of 95% ethanol to solubilize the stain. Measure the absorbance at 570 nm.

    • XTT Assay: Prepare the XTT labeling reagent according to the manufacturer's instructions. Add 100 µL of the XTT solution to each well and incubate in the dark for 2-4 hours at 37°C. Measure the absorbance at 450-500 nm.

Biofilm Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on C. albicans biofilm formation.

Materials:

  • Same as for the adhesion assay.

  • Silicone elastomer squares (if mimicking medical device surfaces).

Procedure:

  • Cell Preparation: Prepare the C. albicans cell suspension as described in the adhesion assay protocol.

  • Biofilm Formation: Add 200 µL of the cell suspension to the wells of a 96-well plate (or a plate containing silicone elastomer squares). Add this compound or control vehicle at the desired concentrations.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Quantification: Quantify the biofilm biomass using Crystal Violet staining or the metabolic activity using the XTT assay as described in the adhesion protocol.

Conclusion

Gene deletion and chemical-genetic studies have been pivotal in elucidating this compound's mechanism of action, positioning it as a downstream inhibitor of key filamentation signaling pathways in Candida albicans. Its ability to prevent the yeast-to-hyphal transition, a critical step in the establishment of infection, makes it a compelling candidate for further therapeutic development. While direct quantitative comparisons with existing antifungals like fluconazole are still needed, the available data suggests that this compound's distinct mechanism of targeting virulence, rather than cell viability, could offer a valuable alternative or complementary strategy in combating candidiasis, potentially with a lower propensity for resistance development. The provided protocols and diagrams serve as a foundation for researchers to further investigate and validate the therapeutic potential of this compound.

References

Comparative Analysis of Filastatin's Effect on Different Fungal Pathogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Filastatin's performance against various fungal pathogens, supported by available experimental data. This compound is a small molecule inhibitor recognized for its targeted effects on key virulence factors in pathogenic fungi, primarily within the Candida genus.

Executive Summary

This compound has emerged as a promising anti-virulence compound, primarily demonstrating efficacy against Candida species by inhibiting crucial pathogenic processes.[1][2] Its main mechanisms of action include the inhibition of adhesion to host cells and medical devices, the prevention of the yeast-to-hyphal morphological transition, and the disruption of biofilm formation.[1][3] Notably, this compound appears to act downstream of several signaling pathways that regulate these processes in Candida albicans.[1][4]

Current research has predominantly focused on Candida albicans, with some data available for other Candida species such as C. dubliniensis, C. tropicalis, and C. parapsilosis.[1] However, a significant knowledge gap exists regarding its efficacy against other major fungal pathogens like Aspergillus and Cryptococcus species. This guide synthesizes the available quantitative and qualitative data to facilitate a comparative understanding of this compound's effects and to highlight areas for future investigation.

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize the available quantitative data on this compound's inhibitory effects on various fungal pathogens.

Table 1: Inhibitory Concentration of this compound against Candida albicans

Assay Type Strain Parameter Value Reference
Adhesion to PolystyreneSC5314IC50~3 µM[1]
Hyphal FormationSC5314Effective Concentration>2.5 µM[1]

Table 2: Qualitative and Semi-Quantitative Effects of this compound on Other Candida Species

Fungal Pathogen Effect Observed Substrate This compound Concentration Reference
Candida dubliniensisInhibition of AdhesionPolystyrene25 µM[1]
Candida tropicalisInhibition of AdhesionPolystyrene25 µM[1]
Candida parapsilosisLesser Inhibition of AdhesionPolystyrene50 µM[1]

Note: Specific IC50 values for C. dubliniensis, C. tropicalis, and C. parapsilosis are not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

  • The suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

b. Assay Procedure:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Each well is inoculated with the prepared fungal suspension.

  • Positive (no drug) and negative (no inoculum) controls are included.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

Fungal Adhesion to Polystyrene Assay

This assay quantifies the ability of fungal cells to adhere to an abiotic surface, a critical first step in biofilm formation.

a. Cell Preparation:

  • Fungal cells are grown overnight in a suitable liquid medium (e.g., YPD) at 30°C.

  • Cells are harvested by centrifugation, washed twice with PBS, and resuspended in a defined medium (e.g., RPMI-1640).

  • The cell density is adjusted to a final concentration of 1 x 10^7 cells/mL.

b. Adhesion Assay:

  • 100 µL of the cell suspension is added to the wells of a 96-well flat-bottom polystyrene plate.

  • 100 µL of medium containing various concentrations of this compound (or DMSO as a vehicle control) is added to the wells.

  • The plate is incubated at 37°C for 90 minutes to allow for cell adhesion.

  • Non-adherent cells are removed by washing the wells three times with PBS.

  • Adherent cells are quantified using a suitable method, such as the crystal violet staining assay or by measuring the metabolic activity with reagents like XTT or alamarBlue.

Biofilm Formation on Silicone Elastomers

This method assesses the ability of fungi to form biofilms on a medically relevant surface.

a. Preparation of Silicone Discs:

  • Silicone elastomer discs are sterilized by autoclaving.

  • The sterile discs are placed in the wells of a 12-well plate.

b. Biofilm Formation:

  • A fungal suspension (1 x 10^7 cells/mL in RPMI-1640) is added to each well containing a silicone disc.

  • This compound at the desired concentrations (or DMSO control) is added to the wells.

  • The plate is incubated at 37°C for 90 minutes with gentle agitation to promote initial adhesion.

  • The discs are then washed with PBS to remove non-adherent cells and transferred to a new plate with fresh medium containing this compound.

  • The plate is incubated for an extended period (e.g., 24-48 hours) to allow for biofilm maturation.

  • Biofilm formation is quantified by determining the dry weight of the biofilm, by CFU counting after sonication, or by visualization using microscopy.

Mandatory Visualization

Signaling Pathways in Candida albicans Modulated by this compound

This compound has been shown to inhibit the yeast-to-hyphal transition in Candida albicans, a process regulated by multiple signaling pathways. Chemical genetic experiments suggest that this compound acts downstream of several of these pathways.[1] It effectively blocks filamentation induced by serum, Spider media (amino acid starvation), and N-acetylglucosamine (GlcNAc), but not by genotoxic stress.[1][4] This indicates that this compound does not universally disrupt the machinery for hyphal growth but rather interferes with specific signaling cascades.

Filastatin_Signaling_Pathway cluster_signals Inducing Signals cluster_pathways Signaling Pathways Serum Serum cAMP_PKA_Pathway cAMP-PKA Pathway Serum->cAMP_PKA_Pathway MAPK_Pathway MAPK Pathway Serum->MAPK_Pathway Spider_Media Spider Media (Amino Acid Starvation) Spider_Media->cAMP_PKA_Pathway GlcNAc GlcNAc GlcNAc->MAPK_Pathway Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Pathway Genotoxic_Stress->DNA_Damage_Response Hyphal_Formation Hyphal Formation cAMP_PKA_Pathway->Hyphal_Formation MAPK_Pathway->Hyphal_Formation DNA_Damage_Response->Hyphal_Formation This compound This compound This compound->cAMP_PKA_Pathway This compound->MAPK_Pathway

Caption: this compound's inhibitory effect on signaling pathways in C. albicans.

Experimental Workflow: Fungal Adhesion Assay

The following diagram illustrates the workflow for a typical fungal adhesion assay used to evaluate the efficacy of this compound.

Adhesion_Assay_Workflow Start Start: Fungal Culture Preparation Prepare_Suspension Prepare Fungal Cell Suspension (1x10^7 cells/mL) Start->Prepare_Suspension Add_to_Plate Add Cell Suspension and this compound to 96-well Polystyrene Plate Prepare_Suspension->Add_to_Plate Incubate Incubate at 37°C for 90 min Add_to_Plate->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells (e.g., Crystal Violet Staining) Wash->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for quantifying fungal adhesion to polystyrene.

Conclusion and Future Directions

This compound demonstrates significant anti-virulence activity against Candida species, particularly C. albicans, by inhibiting adhesion, morphogenesis, and biofilm formation. Its mechanism of targeting specific signaling pathways makes it an attractive candidate for further development. However, the current body of research is largely confined to the Candida genus. To fully understand the potential of this compound as a broad-spectrum antifungal agent, future research should focus on:

  • Expanding the scope of investigation: Conducting comprehensive studies on the effect of this compound against other clinically important fungal pathogens, including Aspergillus fumigatus, Cryptococcus neoformans, and emerging multidrug-resistant species like Candida auris.

  • Quantitative analysis: Determining the MIC and IC50 values of this compound for adhesion and biofilm inhibition across a wider range of fungal species to enable robust comparative analysis.

  • Mechanism of action: Elucidating the precise molecular targets of this compound within the fungal signaling pathways to better understand its mode of action and potential for synergistic combinations with existing antifungal drugs.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's antifungal spectrum and its potential role in combating invasive fungal infections.

References

Filastatin: A Comparative Analysis Against Other Fungal Morphogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against opportunistic fungal pathogens like Candida albicans, the inhibition of morphogenesis—the transition from a yeast to a filamentous, invasive form—represents a key therapeutic strategy. A promising small molecule in this arena is Filastatin. This guide provides a detailed comparison of this compound with other known morphogenesis inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of novel antifungal candidates.

Introduction to this compound

This compound was identified through a high-throughput screening for inhibitors of C. albicans adhesion to polystyrene.[1] Subsequent studies revealed its potent ability to also inhibit the yeast-to-hyphal transition, a critical virulence factor for this pathogen.[1] Notably, this compound does not appear to be toxic to human cell lines at effective concentrations.

Mechanism of Action of this compound

This compound exerts its inhibitory effects on fungal morphogenesis by acting downstream of several key signaling pathways.[2] It has been shown to block the transcriptional induction of the hyphal-specific gene HWP1.[1] Genetic experiments indicate that this compound's action is downstream of the transcription factors Efg1 and Cph1, which are central regulators of the cAMP-PKA and MAPK signaling pathways, respectively.[3] These pathways are crucial for sensing environmental cues that trigger the switch to filamentous growth.

An important characteristic of this compound is that its inhibitory action is not all-encompassing. It effectively blocks morphogenesis induced by serum, Spider media, and GlcNAc.[2] However, it does not prevent filamentation triggered by genotoxic stress, such as that caused by hydroxyurea.[2][4] This specificity suggests that this compound does not simply disrupt the physical machinery of hyphal elongation but rather targets specific signaling cascades.

Comparative Analysis with Other Morphogenesis Inhibitors

Several other small molecules are known to inhibit morphogenesis in C. albicans, each with distinct mechanisms of action. Here, we compare this compound to three notable examples: farnesol, rapamycin, and geldanamycin.

InhibitorTarget/Mechanism of ActionEffective Concentration for Morphogenesis Inhibition
This compound Acts downstream of cAMP-PKA and MAPK pathways, inhibiting transcriptional induction of hyphal-specific genes.[2][3]>2.5 µM[2]
Farnesol A quorum-sensing molecule that inhibits the Ras1-Cyr1/cAMP-PKA pathway and regulates the Cek1-MAPK pathway.[5]Strong suppression at 300 µM[6][7]
Rapamycin Inhibits the TOR (Target of Rapamycin) kinase, a central regulator of cell growth, by forming a complex with FKBP12.[8][9]MIC in YPD is 0.015 µg/mL; effect on morphogenesis is linked to its growth-inhibitory properties.[10]
Geldanamycin Inhibits Heat Shock Protein 90 (Hsp90), leading to destabilization of client proteins involved in cell cycle progression and signaling.[11][12]Induces filamentous morphology that is distinct from true hyphae.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of these inhibitors and the experimental approaches to study them, the following diagrams are provided.

Filastatin_Signaling_Pathway cluster_stimuli Inducing Stimuli cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_output Morphogenesis Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA SpiderMedia Spider Media SpiderMedia->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK GenotoxicStress Genotoxic Stress DNA_Damage_Response DNA Damage Response GenotoxicStress->DNA_Damage_Response Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Rad53 Rad53 DNA_Damage_Response->Rad53 Hyphal_Formation Hyphal Formation Efg1->Hyphal_Formation Cph1->Hyphal_Formation Rad53->Hyphal_Formation This compound This compound This compound->Efg1 This compound->Cph1

This compound's inhibitory action on key signaling pathways.

Morphogenesis_Inhibition_Assay cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Yeast_Culture Grow C. albicans in yeast form Inoculation Inoculate yeast cells into hypha-inducing medium Yeast_Culture->Inoculation Inhibitor_Prep Prepare serial dilutions of test compounds Treatment Add test compounds to respective wells Inhibitor_Prep->Treatment Inoculation->Treatment Incubation Incubate at 37°C Treatment->Incubation Microscopy Visualize and quantify hyphal formation Incubation->Microscopy IC50_Calc Calculate IC50 for morphogenesis inhibition Microscopy->IC50_Calc

A typical workflow for a morphogenesis inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the characterization of this compound.

In Vitro Morphogenesis Inhibition Assay

This protocol is adapted from the study by Fazly et al. (2013).

  • Candida albicans Culture: C. albicans strain SC5314 is grown overnight at 30°C in YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculum Preparation: The overnight culture is diluted in fresh YPD and grown for an additional 4 hours to ensure cells are in the exponential growth phase. Cells are then washed with PBS.

  • Hyphae Induction: Washed cells are resuspended in a hyphae-inducing medium, such as Spider medium or RPMI-1640, to a final concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: The cell suspension is aliquoted into a 96-well plate. Test compounds (e.g., this compound) are added to the wells at various concentrations. A DMSO control is included.

  • Incubation: The plate is incubated at 37°C for 4-6 hours to induce hyphal formation.

  • Microscopic Analysis: After incubation, the morphology of the cells in each well is observed using a light microscope. The percentage of filamentous cells is determined by counting at least 100 cells per well.

  • Data Analysis: The concentration of the inhibitor that reduces hyphal formation by 50% (IC50) is calculated.

Biofilm Formation Assay

This protocol is also based on the work of Fazly et al. (2013).

  • Substrate Preparation: Silicone elastomer discs are placed in the wells of a 12-well plate.

  • Candida albicans Inoculum: An overnight culture of C. albicans is washed and resuspended in RPMI-1640 medium to a concentration of 1 x 10^7 cells/mL.

  • Adhesion Phase: 2 mL of the cell suspension is added to each well containing a silicone disc and incubated at 37°C for 90 minutes with gentle agitation to allow for initial cell adherence.

  • Biofilm Growth: After the adhesion phase, the discs are washed with PBS to remove non-adherent cells. Fresh RPMI-1640 medium containing the test inhibitor or DMSO is then added to each well.

  • Incubation: The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Quantification: The discs are washed with PBS, and the biofilm biomass is quantified using methods such as dry weight measurement or a metabolic assay (e.g., XTT reduction assay).

Conclusion

This compound presents a compelling profile as a morphogenesis inhibitor due to its potency and specific mechanism of action that differentiates it from broader-acting antifungals. While direct comparative studies with other specific morphogenesis inhibitors are limited, the available data suggest that this compound operates at a low micromolar range, effectively inhibiting the yeast-to-hyphal transition by targeting key signaling pathways. Its lack of toxicity to human cells further enhances its potential as a lead compound for the development of novel anti-virulence therapies against Candida albicans and potentially other dimorphic fungal pathogens. Further research directly comparing the efficacy and pharmacokinetics of this compound with other inhibitors under standardized conditions will be invaluable for advancing our understanding and therapeutic options for fungal infections.

References

Lack of Evidence for Synergistic Antifungal Effects of Filastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals a notable absence of evidence for synergistic effects between the novel anti-virulence compound Filastatin and conventional antifungal drugs. This guide provides researchers, scientists, and drug development professionals with a summary of the current state of knowledge, detailed experimental protocols for assessing synergy, and an exploration of the distinct mechanism of action of this compound.

This compound, a small molecule inhibitor, has garnered attention for its ability to block key virulence factors in Candida albicans, including adhesion, morphogenesis (the yeast-to-hypha transition), and biofilm formation.[1][2][3] Unlike traditional antifungal agents that aim to inhibit fungal growth or cause cell death, this compound represents a different therapeutic strategy focused on disarming the pathogen.

Comparative Analysis of Synergistic Activity

Despite the potential for combination therapies to enhance efficacy and combat drug resistance, studies investigating the synergistic interactions between this compound and other major classes of antifungal compounds are conspicuously absent from the published literature. The primary study that identified this compound explicitly states that it is not synergistically toxic to fluconazole-resistant C. albicans cells. Our extensive search for data on combinations with other antifungals such as polyenes (e.g., Amphotericin B) and echinocandins (e.g., Caspofungin) yielded no specific studies.

This lack of data may be attributed to this compound's unique mechanism of action, which targets pathogenesis-related functions rather than essential growth pathways. The following table summarizes the current lack of evidence for synergistic effects.

Antifungal Compound ClassRepresentative Drug(s)Reported Synergistic Effect with this compoundCitation(s)
Azoles Fluconazole, ItraconazoleNo synergistic toxicity observed[1]
Polyenes Amphotericin BNo data availableN/A
Echinocandins Caspofungin, MicafunginNo data availableN/A

Experimental Protocols for Assessing Antifungal Synergy

To facilitate further research into the potential interactions of this compound with other compounds, this section provides a detailed methodology for a standard in vitro synergy test.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans at 0.5–2.5 x 105 CFU/mL)

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution

  • Antifungal agent stock solution (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, create serial dilutions of the antifungal agent along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of this compound along the y-axis (e.g., rows A-G).

    • Column 11 should contain dilutions of the antifungal agent alone (growth control for this drug).

    • Row H should contain dilutions of this compound alone (growth control for this drug).

    • Column 12 should contain drug-free medium with the fungal inoculum (positive growth control). A well with medium only should be included as a sterility control.

  • Inoculation:

    • Add the standardized fungal inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Determining Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of an antimicrobial agent that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the positive growth control).

    • Determine the MIC of each drug alone and in combination.

  • Calculating the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

    • The FICI is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in synergy testing and this compound's mechanism of action, the following diagrams are provided.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_drugs Prepare Drug Dilutions (Antifungal & this compound) checkerboard Perform Checkerboard Dilutions in 96-Well Plate prep_drugs->checkerboard prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate checkerboard->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Determine MICs (Alone & in Combination) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Workflow for Antifungal Synergy Testing

This compound's mechanism of action is distinct from conventional antifungals. It does not directly inhibit fungal growth but rather interferes with signaling pathways that control virulence traits like filamentation. Specifically, this compound has been shown to act downstream of the cAMP-PKA and MAPK signaling pathways, which are critical for hyphal development in C. albicans.[4]

Filastatin_Signaling_Pathway cluster_signals Inducing Signals cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_outcome Morphological Outcome serum Serum, Spider Media ras1 Ras1 serum->ras1 glcnac GlcNAc mapk MAPK Pathway glcnac->mapk stress Genotoxic Stress rad53 Rad53 Pathway stress->rad53 camp_pka cAMP-PKA Pathway ras1->camp_pka ras1->mapk efg1 Efg1 camp_pka->efg1 cph1 Cph1 mapk->cph1 hyphae Hyphal Formation rad53->hyphae efg1->hyphae This compound This compound efg1->this compound cph1->hyphae cph1->this compound This compound->hyphae

This compound's Inhibition of Virulence Signaling

Conclusion

The current body of research does not support the synergistic action of this compound with conventional antifungal agents. Its unique anti-virulence approach, targeting signaling pathways that control morphogenesis rather than essential cellular processes, distinguishes it from traditional antifungals. This fundamental difference in mechanism may explain the observed lack of synergy with growth-inhibiting compounds like fluconazole. Future research employing standardized synergy testing protocols is necessary to definitively assess the interaction of this compound with a broader range of antifungal drugs. Understanding these interactions, or lack thereof, is crucial for defining the potential role of this compound in future antifungal therapeutic strategies, which may involve its use as a standalone anti-virulence agent or in novel combination therapies yet to be discovered.

References

Filastatin's Performance in Fluconazole-Resistant Candida Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant Candida strains presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of filastatin, a novel anti-virulence compound, and other therapeutic alternatives against these resistant strains. While direct comparative quantitative data for this compound's efficacy in characterized fluconazole-resistant Candida strains is not yet available in published literature, this document synthesizes the current understanding of its mechanism of action and provides a framework for its potential evaluation.

Executive Summary

This compound is a small molecule inhibitor that targets key virulence attributes of Candida albicans, including adhesion, morphogenesis (the yeast-to-hyphal transition), and biofilm formation.[1][2] Its mechanism is distinct from traditional fungicidal or fungistatic agents, positioning it as a potential adjunctive therapy. This guide will detail this compound's known activities, compare them with established antifungal agents used for fluconazole-resistant infections, and provide the necessary experimental protocols for comparative studies.

This compound: A Profile

This compound was identified through high-throughput screening as a potent inhibitor of C. albicans filamentation.[1][2] Its primary mode of action is to disrupt the signaling pathways that govern the morphological switch from yeast to hyphal form, a critical step in tissue invasion and biofilm formation.

Key Performance Characteristics:

  • Inhibition of Adhesion: this compound has been shown to inhibit the adhesion of C. albicans to both polystyrene and human epithelial cells.[1] It also demonstrates activity against adhesion in other pathogenic Candida species such as C. dubliniensis and C. tropicalis.[1]

  • Inhibition of Morphogenesis: It effectively blocks the yeast-to-hyphal transition induced by various stimuli, including serum and nutrient-poor media.[1][2]

  • Inhibition of Biofilm Formation: this compound inhibits biofilm formation on silicone elastomers, a common material in medical devices.[1]

While this compound has shown efficacy in in vivo models of C. albicans infection, including a nematode and a mouse model of vulvovaginal candidiasis, its performance against fluconazole-resistant strains has not been quantitatively reported.[1] One study noted that this compound was not synergistically toxic to fluconazole-resistant cells in the same manner as other screened compounds.[1]

Comparison with Alternatives for Fluconazole-Resistant Candida

Several antifungal agents are recommended for the treatment of infections caused by fluconazole-resistant Candida. The choice of agent often depends on the specific Candida species and the mechanism of resistance.

Mechanisms of Fluconazole Resistance in Candida

Fluconazole resistance in Candida species, particularly C. albicans, is primarily attributed to:

  • Overexpression of Efflux Pumps: Increased expression of the ATP-binding cassette (ABC) transporters (CDR1, CDR2) and the major facilitator superfamily (MFS) transporter (MDR1) results in the active removal of fluconazole from the cell.

  • Alterations in the Drug Target: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of fluconazole.

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effect of fluconazole.

The following tables summarize the performance of commonly used antifungal agents against fluconazole-resistant Candida strains.

Table 1: In Vitro Susceptibility of Fluconazole-Resistant Candida Species to Alternative Antifungals

Antifungal AgentCandida albicans (Fluconazole-Resistant)Candida glabrataCandida kruseiCandida auris
Amphotericin B Generally Susceptible (MIC ≥2 µg/mL considered resistant)Generally SusceptibleGenerally SusceptibleVariable Susceptibility (MIC ≥2 µg/mL considered resistant)[3]
Echinocandins
AnidulafunginSusceptibleSusceptible (some resistance reported)SusceptibleSusceptible (some resistance reported)
CaspofunginSusceptibleSusceptible (some resistance reported)SusceptibleSusceptible (some resistance reported)
MicafunginSusceptibleSusceptible (some resistance reported)SusceptibleSusceptible (some resistance reported)
Other Azoles
VoriconazoleVariable SusceptibilityDose-Dependent SusceptibilitySusceptibleVariable Susceptibility
ItraconazoleVariable SusceptibilityDose-Dependent SusceptibilitySusceptibleVariable Susceptibility
Flucytosine Susceptible (often used in combination)Susceptible (often used in combination)Susceptible (often used in combination)Variable Susceptibility

Note: MIC (Minimum Inhibitory Concentration) breakpoints can vary based on testing standards (e.g., CLSI, EUCAST). The information provided is a general guide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal compounds. The following are protocols for key experiments to evaluate the performance of this compound and other agents against fluconazole-resistant Candida strains.

Adhesion Assay to Human Epithelial Cells

Objective: To quantify the ability of a compound to inhibit the adhesion of Candida cells to a monolayer of human epithelial cells.

Methodology:

  • Cell Culture: Culture human epithelial cells (e.g., A549 lung carcinoma cells) to confluence in 48-well plates.

  • Candida Preparation: Grow Candida strains (including fluconazole-resistant and susceptible isolates) overnight in a suitable broth medium (e.g., YPD) at 30°C. Wash the cells with phosphate-buffered saline (PBS).

  • Infection and Treatment: Add the washed Candida cells to the epithelial cell monolayers at a specific multiplicity of infection (MOI). Simultaneously, add the test compounds (e.g., this compound, fluconazole) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 90 minutes to allow for adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent Candida cells.

  • Quantification: Lyse the epithelial cells to release the adhered Candida. Quantify the number of adherent fungi by plating serial dilutions on agar plates and counting colony-forming units (CFUs). Alternatively, if using a fluorescently labeled Candida strain, measure the fluorescence in a plate reader.

Filamentation (Morphogenesis) Inhibition Assay

Objective: To assess the ability of a compound to inhibit the yeast-to-hyphae morphological transition.

Methodology:

  • Candida Preparation: Grow Candida strains as described in the adhesion assay.

  • Induction of Filamentation: Resuspend the washed yeast cells in a filament-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing 10% fetal bovine serum).

  • Treatment: Add the test compounds at various concentrations to the cell suspension. Include a vehicle control.

  • Incubation: Incubate the cultures at 37°C for 2-4 hours.

  • Microscopy: Observe the cell morphology using a light microscope.

  • Quantification: Quantify the percentage of filamentous cells versus yeast-form cells by counting a representative number of cells (e.g., 200) for each condition.

Biofilm Formation Assay on Silicone Elastomers

Objective: To evaluate the effect of a compound on the formation of Candida biofilms on a medically relevant surface.

Methodology:

  • Substrate Preparation: Place pre-weighed, sterile silicone elastomer discs into the wells of a 24-well plate.

  • Candida Inoculation: Add a standardized suspension of Candida cells in a suitable medium (e.g., RPMI-1640) to each well containing a silicone disc.

  • Treatment: Add the test compounds at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plates at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the silicone discs with PBS to remove planktonic cells.

  • Quantification:

    • Metabolic Activity (XTT Assay): Transfer the discs to a new plate containing a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent. Incubate and measure the colorimetric change, which is proportional to the metabolic activity of the biofilm.

    • Biomass (Dry Weight): Dry the discs in an oven and measure their final weight. The difference between the final and initial weight represents the biofilm biomass.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways involved in Candida albicans filamentation and a general workflow for evaluating antifungal compounds.

G cluster_outcome Morphological Outcome Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA MAPK MAPK Pathway Serum->MAPK Nutrient_Limitation Nutrient Limitation (e.g., Spider Medium) Nutrient_Limitation->cAMP_PKA GlcNAc N-acetylglucosamine GlcNAc->cAMP_PKA Genotoxic_Stress Genotoxic Stress (e.g., Hydroxyurea) DNA_Damage_Response DNA Damage Response Genotoxic_Stress->DNA_Damage_Response EFG1 EFG1 cAMP_PKA->EFG1 CPH1 CPH1 MAPK->CPH1 RAD53 RAD53 DNA_Damage_Response->RAD53 Filamentation Filamentation (Hyphal Growth) EFG1->Filamentation CPH1->Filamentation RAD53->Filamentation This compound This compound This compound->Filamentation Inhibits

Caption: Signaling pathways regulating C. albicans filamentation and the inhibitory point of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis and Comparison Start Start: Prepare Fluconazole-Resistant and Susceptible Candida Strains Adhesion_Assay Adhesion Assay Start->Adhesion_Assay Filamentation_Assay Filamentation Assay Start->Filamentation_Assay Biofilm_Assay Biofilm Assay Start->Biofilm_Assay This compound This compound Fluconazole Fluconazole Alternative Alternative Antifungal (e.g., Amphotericin B) Combination Combination Therapy (this compound + Fluconazole) Control Vehicle Control Quantification Quantify Inhibition (% Adhesion, % Filamentation, Biofilm reduction) This compound->Quantification Fluconazole->Quantification Alternative->Quantification Combination->Quantification Synergy Assess Synergy Combination->Synergy Control->Quantification MIC Determine MIC/IC50 Quantification->MIC Comparison Compare Performance of This compound vs. Alternatives MIC->Comparison

Caption: Experimental workflow for comparative analysis of antifungal compounds.

Conclusion and Future Directions

This compound represents a promising anti-virulence agent against Candida albicans by targeting adhesion, morphogenesis, and biofilm formation. Its unique mechanism of action suggests it could be a valuable tool, potentially in combination with traditional antifungals, to combat challenging infections. However, there is a clear need for studies that directly compare the efficacy of this compound against fluconazole-resistant Candida strains alongside established antifungal agents. Future research should focus on:

  • Determining the Minimum Inhibitory Concentrations (MICs) or 50% inhibitory concentrations (IC50s) of this compound against a panel of fluconazole-resistant clinical isolates with well-characterized resistance mechanisms.

  • Evaluating the potential for synergistic or antagonistic interactions between this compound and fluconazole or other antifungals against resistant strains.

  • Conducting in vivo studies in animal models of invasive candidiasis using fluconazole-resistant strains to assess the therapeutic potential of this compound alone or in combination therapy.

Such studies will be critical in elucidating the role of this compound in the clinical management of drug-resistant Candida infections.

References

Validating Filastatin's Safety Profile: A Comparative Guide to its Non-Toxic Effects on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with minimal host toxicity. Filastatin, a small molecule inhibitor of Candida albicans filamentation, adhesion, and biofilm formation, presents a promising therapeutic candidate.[1][2][3] This guide provides a comprehensive comparison of this compound's cytotoxicity with established antifungal drugs, supported by experimental data and detailed protocols to aid in the validation of its non-toxic effects on human cell lines.

Comparative Cytotoxicity Analysis

This compound has demonstrated a favorable safety profile, particularly when compared with conventional antifungal agents known for their host cell toxicity.

Table 1: Comparative Cytotoxicity of this compound and Other Antifungal Agents on Human Cell Lines

CompoundCell LineAssayConcentrationCell Viability/ToxicityCitation
This compound A549 (Lung Carcinoma)alamarBlue50 µMNo significant effect[1]
A549 (Lung Carcinoma)alamarBlue100 µMNo significant effect[1]
A549 (Lung Carcinoma)alamarBlue250 µMNo significant effect[1]
Amphotericin B Osteoblasts (Mouse)AlamarBlue5 µg/mLSublethal cytotoxicity[4]
Fibroblasts (Mouse)AlamarBlue5 µg/mLSublethal cytotoxicity[4]
Osteoblasts (Mouse)AlamarBlue100 µg/mLLethal[4]
Fibroblasts (Mouse)AlamarBlue100 µg/mLLethal[4]
293T (Kidney)MTS/LDHNot specifiedNot cytotoxic[2]
THP1 (Monocytic)MTS/LDH500 µg/LCytotoxic[2]
Fluconazole Vero (Monkey Kidney)MTT1306 µM~14% decrease in viability[5][6]
Vero (Monkey Kidney)MTT2612.1 µM~65% decrease in viability[5][6]
A549 (Lung Carcinoma)Not specifiedIC50 at 72h: 15.9 µMDose-dependent decrease[7]
Caspofungin NHLF (Normal Lung Fibroblast)MTTUp to 100 µg/mLNo significant toxicity
A549 (Lung Carcinoma)MTTUp to 100 µg/mLNo significant toxicity
Corneal Endothelial CellsTetrazolium dye-reductionUp to 75 µg/mlNo significant toxicity
Trabecular Meshwork CellsTetrazolium dye-reductionUp to 75 µg/mlNo significant toxicity
Retinal Pigment EpitheliumTetrazolium dye-reductionUp to 75 µg/mlNo significant toxicity

Note: Direct comparative studies of this compound across a wide range of human cell lines with corresponding CC50 values are not extensively available in the current literature. The data presented for this compound is based on a key study demonstrating its lack of toxicity in A549 cells at concentrations significantly higher than its effective antifungal dose.

Experimental Protocols

To ensure the reproducibility and standardization of cytotoxicity assessment, detailed protocols for three key assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (a known cytotoxic agent) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor, and a dye.

  • Reaction Incubation: Add the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Solution: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound as desired.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear understanding of the experimental processes and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Human Cell Lines treatment Treat with this compound & Controls start->treatment incubation Incubate for 24/48/72h treatment->incubation mtt MTT Assay (Viability) incubation->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) incubation->ldh Enzyme Release apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis Flow Cytometry data Measure Absorbance/ Fluorescence mtt->data ldh->data apoptosis->data analysis Calculate % Viability/ Cytotoxicity data->analysis end Comparative Analysis analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Fungal_Filamentation_Signaling_Pathway cluster_stimuli Inducing Signals cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_response Cellular Response serum Serum ras1 Ras1 serum->ras1 glcnac GlcNAc mapk MAPK Pathway glcnac->mapk spider_media Spider Media cAMP_PKA cAMP-PKA Pathway spider_media->cAMP_PKA ras1->cAMP_PKA ras1->mapk efg1 Efg1 cAMP_PKA->efg1 cph1 Cph1 mapk->cph1 filamentation Hyphal Morphogenesis (Filamentation) efg1->filamentation cph1->filamentation This compound This compound This compound->efg1 This compound->cph1

Caption: Simplified signaling pathway of fungal filamentation inhibited by this compound.

Conclusion

The available evidence strongly suggests that this compound exhibits a favorable safety profile with minimal to no toxicity towards human cell lines at concentrations that are effective against fungal filamentation.[1] This characteristic, combined with its targeted mechanism of action against a key fungal virulence factor, positions this compound as a promising candidate for further preclinical and clinical development. The provided experimental protocols and comparative data serve as a valuable resource for researchers seeking to independently validate and build upon these findings. Further studies investigating the cytotoxicity of this compound across a broader panel of human cell lines will be instrumental in solidifying its potential as a safe and effective antifungal therapeutic.

References

Comparative Efficacy of Filastatin in Preventing Biofilm Formation on Diverse Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Filastatin's Anti-Biofilm Properties Compared to Alternative Technologies on Medically Relevant Biomaterials

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-biofilm properties of this compound across various biomaterials. This guide provides a head-to-head analysis of this compound against other common anti-biofilm strategies, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.

Biofilm formation on medical devices is a critical challenge in healthcare, leading to persistent infections and treatment failures. This compound, a small molecule inhibitor of fungal morphogenesis, has emerged as a promising agent to combat this issue, particularly against Candida albicans, a prevalent fungal pathogen. This guide delves into the quantitative performance of this compound and its alternatives, offering a valuable resource for the scientific community.

Quantitative Comparison of Anti-Biofilm Efficacy

The following tables summarize the performance of this compound and alternative anti-biofilm technologies on various biomaterials. The data highlights the percentage of biofilm reduction or inhibition achieved by each method.

Table 1: this compound Anti-Biofilm Efficacy on Various Biomaterials

BiomaterialMicroorganismTreatmentBiofilm Reduction (%)Fold ReductionCitation
Dental ResinCandida albicansAdsorption of this compound62.7%-[1]
SiliconeCandida albicansAdsorption of this compound79.7%-[1]
SiliconeCandida albicansIncorporation of this compound-6.5-fold[1]
PolystyreneCandida albicansThis compound (IC50 ~3 µM)Adhesion Inhibition-[2]
Silicone ElastomersCandida albicansThis compound (50 µM)Biofilm Inhibition-[2]

Table 2: Efficacy of Alternative Anti-Biofilm Technologies on Various Biomaterials

BiomaterialMicroorganism(s)TechnologyBiofilm Reduction/ColonizationCitation
Urinary CatheterEscherichia coli, Staphylococcus aureusSparfloxacin Coating< 0.01% colonization[3]
Urinary CatheterEscherichia coli, Staphylococcus aureusSilver Coating0.01% to 39.3% colonization[3]
Polyurethane CatheterGram-positive and Gram-negative bacteriaAntimicrobial Peptide Coating> 4-log reduction in adhesion
Urinary CatheterE. coliSilver Nanoparticle-Polymer Coating50.8% - 58.2% inhibition[4]
TitaniumPorphyromonas gingivalisFluoride, Zinc, and Fluoride-Zinc-Calcium-Phosphate Coatings88% - 89% reduction[5]
TitaniumS. aureus, P. aeruginosa, C. albicansBiosurfactant (R89BS) Coating>90% inhibition at 24h[6]

Mechanism of Action: A Look at the Signaling Pathways

This compound's primary mechanism of action against Candida albicans is the inhibition of the yeast-to-hyphal transition, a critical step in biofilm formation. It achieves this by acting downstream of multiple signaling pathways, effectively disrupting the morphological changes required for robust biofilm development.[2][7][8]

Alternatives to this compound employ different strategies. Hydrophilic polymer coatings, for instance, create a tightly bound water layer that generates an osmotic repulsion, hindering the initial attachment of bacteria.[9] Antimicrobial peptides can directly disrupt bacterial cell membranes, while silver nanoparticles can damage microbial DNA and proteins.[10]

Below are diagrams illustrating the signaling pathway affected by this compound and a generalized workflow for evaluating anti-biofilm coatings.

filastatin_pathway cluster_stimuli Inducing Signals cluster_pathways Signaling Pathways cluster_downstream Downstream Effectors cluster_phenotype Phenotype Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Nutrient_deprivation Nutrient Deprivation MAPK MAPK Pathway Nutrient_deprivation->MAPK pH_change pH Change pH_change->cAMP_PKA Transcription_Factors Transcription Factors (e.g., EFG1, CPH1) cAMP_PKA->Transcription_Factors MAPK->Transcription_Factors Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Transcription_Factors->Hyphal_Genes Yeast_to_Hyphae Yeast-to-Hyphal Transition Hyphal_Genes->Yeast_to_Hyphae Biofilm Biofilm Formation Yeast_to_Hyphae->Biofilm This compound This compound This compound->Yeast_to_Hyphae Inhibits

This compound's inhibitory action on the yeast-to-hyphal transition in C. albicans.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Crystal Violet Biofilm Assay

This widely used method quantifies the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Protocol:

  • Inoculation: Dispense 100 µL of a diluted microbial culture into the wells of a 96-well plate. Include negative control wells with sterile medium only.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to allow biofilm formation.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation (Optional): Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

biofilm_assay_workflow Inoculation Inoculate microplate wells with microbial culture Incubation Incubate to allow biofilm formation Inoculation->Incubation Washing1 Wash to remove planktonic cells Incubation->Washing1 Staining Stain with Crystal Violet Washing1->Staining Washing2 Wash to remove excess stain Staining->Washing2 Solubilization Solubilize bound dye Washing2->Solubilization Quantification Measure absorbance Solubilization->Quantification

Workflow for the Crystal Violet biofilm quantification assay.
Testing Anti-Biofilm Activity on Silicone Surfaces

This protocol is adapted for assessing biofilm formation on biomaterial surfaces.

Materials:

  • Silicone elastomer discs or catheter segments

  • 24-well plates

  • Bacterial or fungal culture

  • Appropriate growth medium

  • PBS

  • Crystal Violet staining reagents (as above) or method for CFU counting (e.g., sonication, vortexing, agar plating)

Protocol:

  • Preparation: Place sterile silicone samples into the wells of a 24-well plate.

  • Inoculation: Add 1 mL of the diluted microbial culture to each well, ensuring the silicone sample is fully submerged.

  • Incubation: Incubate the plate under appropriate conditions to allow biofilm formation on the silicone surface.

  • Washing: Gently remove the silicone samples with sterile forceps and wash them three times in PBS to remove non-adherent cells.

  • Quantification:

    • Crystal Violet Method: Place the washed silicone samples in a new 24-well plate and proceed with the crystal violet staining protocol as described above.

    • CFU Counting: Place the washed silicone samples in a tube with a known volume of PBS. Use sonication and/or vortexing to dislodge the biofilm. Perform serial dilutions of the resulting suspension and plate on appropriate agar to determine the number of colony-forming units (CFUs).

This comparative guide provides a foundational understanding of this compound's potential as an anti-biofilm agent and situates its performance within the broader landscape of emerging anti-biofilm technologies. Further research is warranted to directly compare these agents on a wider array of biomaterials and against a more diverse panel of clinically relevant microorganisms.

References

Filastatin's Efficacy in Clinically Relevant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Filastatin's efficacy with established antifungal agents against clinically relevant fungal isolates, primarily focusing on Candida albicans. This compound is a novel small molecule inhibitor that targets fungal virulence by disrupting adhesion, morphogenesis, and biofilm formation.[1][2] Unlike traditional antifungals that often target cell viability, this compound's mechanism presents a promising anti-virulence strategy. This document summarizes key quantitative data, details experimental protocols for assessing efficacy, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Antifungal Efficacy

The following tables summarize the available quantitative data for this compound and compare it with commonly used antifungal agents.

Table 1: Comparative Efficacy in Adhesion and Biofilm Formation

Antifungal AgentMechanism of ActionC. albicans Adhesion Inhibition (IC₅₀)C. albicans Biofilm InhibitionEfficacy Against Non-albicans Candida Species
This compound Inhibits adhesion and filamentation by acting downstream of cAMP-PKA and MAPK signaling pathways.[1][3]~3 µM (in a GFP-based adhesion assay)[1]Inhibits biofilm formation on silicone elastomers at 50 µM.[1]Inhibits adhesion of C. dubliniensis and C. tropicalis; less effective against C. parapsilosis.[1]
Fluconazole Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.Not its primary mechanism; variable and generally high concentrations required.Can inhibit biofilm formation, but resistance is common.[4]Activity varies by species; resistance is a significant issue in species like C. glabrata and C. krusei.[5]
Amphotericin B Binds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.Effective at inhibiting adhesion, often as a consequence of its fungicidal activity.Potent activity against biofilms, though higher concentrations may be needed compared to planktonic cells.Broad-spectrum activity against most Candida species.
Caspofungin Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity.Can reduce adhesion as a downstream effect of cell wall disruption.Effective against C. albicans biofilms, particularly during early stages of formation.Generally active against most Candida species, though some species like C. parapsilosis show higher MICs.[6]

Table 2: In Vitro Susceptibility (Minimum Inhibitory Concentration - MIC)

Antifungal AgentTypical MIC₅₀ Range for C. albicans (µg/mL)Typical MIC₉₀ Range for C. albicans (µg/mL)
This compound Not Applicable (Anti-virulence agent)Not Applicable (Anti-virulence agent)
Fluconazole 0.25 - 1.00.5 - 4.0
Amphotericin B 0.25 - 1.00.5 - 1.0
Caspofungin 0.03 - 0.250.06 - 0.5
Voriconazole 0.007 - 0.030.015 - 0.125

Data for comparator agents are compiled from various sources for illustrative purposes.

Table 3: In Vivo Efficacy Comparison in a C. elegans Infection Model

TreatmentOutcome in C. albicans Infected C. elegans
This compound Alleviates disease and improves nematode survival to levels comparable to fluconazole.[7]
Fluconazole Reduces fungal burden and improves nematode survival.[7]
Untreated Control High mortality rate.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Candida albicans Adhesion Assay (Polystyrene 96-well plate)

This protocol is adapted from the methodology used to identify this compound.[1]

  • Preparation of Fungal Culture: C. albicans strain (e.g., SC5314) is grown overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C. Cells are then washed with PBS (Phosphate-Buffered Saline) and resuspended in a suitable medium (e.g., RPMI) to a concentration of 1 x 10⁷ cells/mL.

  • Assay Procedure:

    • Add 100 µL of the fungal cell suspension to each well of a 96-well polystyrene plate optimized for protein binding.

    • Add the test compound (e.g., this compound dissolved in DMSO) to the desired final concentration. Include a vehicle control (DMSO only).

    • Incubate the plate at 37°C for 4 hours to allow for cell adhesion.

    • Carefully decant the contents of the wells to remove non-adherent cells.

    • Wash the wells gently by submerging the plate in distilled water multiple times.

  • Quantification (Crystal Violet Staining):

    • Add 50 µL of 0.5% crystal violet solution to each well and incubate at room temperature for 45 minutes.

    • Decant the crystal violet solution and wash the plate thoroughly with distilled water until the water runs clear.

    • Invert the plate on a paper towel to remove excess water.

    • Add 200 µL of 75% methanol to each well to solubilize the dye from the stained, adherent cells.

    • Incubate for 30 minutes at room temperature.

    • Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

2. Candida albicans Biofilm Formation Assay (Silicone Elastomer Model)

This protocol assesses biofilm formation on a medically relevant surface.[1]

  • Preparation of Silicone Elastomers: Silicone elastomer discs are sterilized and placed in the wells of a 12-well plate.

  • Biofilm Growth:

    • Prepare a C. albicans cell suspension (e.g., 1 x 10⁶ cells/mL) in a suitable medium for biofilm formation (e.g., Spider medium).

    • Add the cell suspension to the wells containing the silicone discs.

    • Add the test compound (e.g., this compound) to the desired concentration.

    • Incubate the plate at 37°C for 60 hours without shaking.

  • Assessment:

    • After incubation, visually inspect the wells. Robust biofilm formation will result in clear media, as the cells are attached to the silicone surface. Inhibition of biofilm formation will result in turbid media due to planktonic cell growth.

    • For quantitative analysis, the silicone discs can be removed, washed to remove non-adherent cells, and the biofilm biomass can be quantified using methods such as dry weight measurement or metabolic assays (e.g., XTT assay).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Filastatin_Mechanism_of_Action This compound's Mechanism of Action in C. albicans cluster_stimuli Hyphal Induction Stimuli cluster_pathways Signaling Pathways cluster_regulators Transcriptional Regulators cluster_response Cellular Response Serum Serum cAMP_PKA cAMP-PKA Pathway Serum->cAMP_PKA Spider_Media Spider Media (Nutrient Limitation) Spider_Media->cAMP_PKA GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 HWP1 HWP1 Promoter Induction Efg1->HWP1 Cph1->HWP1 Filamentation Filamentation / Hyphal Morphogenesis HWP1->Filamentation Adhesion Adhesion Filamentation->Adhesion Biofilm Biofilm Formation Adhesion->Biofilm This compound This compound This compound->HWP1 Inhibits This compound->Filamentation Inhibits

Caption: this compound inhibits filamentation downstream of the cAMP-PKA and MAPK pathways.

Adhesion_Assay_Workflow Adhesion Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_quantification Quantification A Prepare C. albicans cell suspension B Add cells and test compounds to 96-well plate A->B C Incubate at 37°C for 4h B->C D Wash to remove non-adherent cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize dye with methanol F->G H Measure absorbance at 590 nm G->H

Caption: Workflow for quantifying C. albicans adhesion to polystyrene plates.

Biofilm_Assay_Workflow Biofilm Formation Assay Workflow cluster_setup Setup cluster_growth Growth Phase cluster_assessment Assessment A Place sterile silicone discs in wells B Add C. albicans suspension and test compounds A->B C Incubate at 37°C for 60h B->C D Visual Inspection (Turbidity) C->D E Quantitative Analysis (e.g., XTT assay) C->E

Caption: Workflow for assessing C. albicans biofilm formation on silicone elastomers.

References

Filastatin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Filastatin has emerged as a promising small molecule inhibitor of Candida albicans pathogenesis, primarily by targeting its ability to switch from a yeast to a hyphal morphology, a key virulence factor. This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for this compound treatment, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its potential.

Quantitative Data Summary

The following table summarizes the key quantitative results from various studies investigating the efficacy of this compound in both laboratory and living organism models.

Assay Model System Key Metric This compound Concentration Result Reference
Adhesion Inhibition Polystyrene PlateAbsorbance at 590 nm (Crystal Violet)50 µMSignificant reduction in C. albicans adhesion.[1][2]
Adhesion Inhibition Human Epithelial Cells (A549)GFP-labeled C. albicans fluorescence50 µMInhibition of C. albicans adhesion to human cells.[1][3]
Hyphal Morphogenesis Inhibition Liquid Culture (Spider media)Microscopic observation of cell morphology>2.5 µMInhibition of hyphal formation.[1]
Hyphal Morphogenesis Inhibition Solid Agar (Spider media)Colony morphology50 µMAbolished wrinkled colony phenotype associated with hyphal growth.[1]
Biofilm Inhibition Silicone ElastomersVisual inspection and dry weight50 µMInhibition of C. albicans biofilm formation.[1][3]
Infection Model Caenorhabditis elegansLifespan of infected worms12.5 µM and 50 µMSignificantly increased lifespan of infected worms compared to DMSO control.[1]
Infection Model Mouse Model of Vulvovaginal CandidiasisScanning Electron Microscopy of vaginal tissueNot specifiedAltered biofilm morphology with a predominance of yeast-form cells.[1]

Signaling Pathway of this compound's Action

This compound exerts its inhibitory effects by acting on key signaling pathways that regulate morphogenesis in Candida albicans. Genetic and chemical-genetic studies have revealed that this compound likely acts downstream of the cAMP-PKA and MAPK signaling cascades, which are crucial for hyphal development in response to various environmental cues.[4] Notably, this compound does not inhibit filamentation induced by genotoxic stress, suggesting a specific mechanism of action rather than a general toxicity to the cell's elongation machinery.[1][5]

Filastatin_Signaling_Pathway cluster_pathways Signaling Pathways cluster_output Cellular Response Serum Serum, Spider Media Gpr1 Gpr1 Serum->Gpr1 activates GlcNAc GlcNAc MAPK MAPK Pathway GlcNAc->MAPK Genotoxic_Stress Genotoxic Stress (e.g., HU) Rad53 Rad53 Genotoxic_Stress->Rad53 activates cAMP_PKA cAMP-PKA Pathway Gpr1->cAMP_PKA Efg1 Efg1 cAMP_PKA->Efg1 Cph1 Cph1 MAPK->Cph1 Hyphal_Morphogenesis Hyphal Morphogenesis Rad53->Hyphal_Morphogenesis activates Efg1->Hyphal_Morphogenesis Yeast_Form Yeast Form Cph1->Hyphal_Morphogenesis This compound This compound This compound->Efg1 inhibits This compound->Cph1 inhibits

Caption: this compound's inhibitory action on hyphal morphogenesis signaling pathways.

Experimental Workflow: In Vitro and In Vivo Comparison

The evaluation of this compound's efficacy involves a multi-step process that progresses from initial in vitro screening to more complex in vivo validation. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Screening High-Throughput Screening (e.g., Adhesion Assay) Morphogenesis Hyphal Morphogenesis Assay (Liquid/Solid Media) Screening->Morphogenesis Lead Compound Identification Biofilm Biofilm Formation Assay (Silicone Elastomers) Morphogenesis->Biofilm Confirmation of Anti-virulence Toxicity Cytotoxicity Assay (Human Cell Lines) Biofilm->Toxicity Safety Profiling Nematode Nematode Infection Model (C. elegans) Toxicity->Nematode Initial In Vivo Efficacy Mouse Mouse Infection Model (e.g., VVC) Nematode->Mouse Mammalian Model Testing Histology Histological Analysis Mouse->Histology Tissue-level Analysis This compound This compound This compound->Screening

Caption: A generalized workflow for the evaluation of this compound from in vitro to in vivo.

Detailed Experimental Protocols

In Vitro Adhesion Assay (Crystal Violet)
  • Cell Culture: Candida albicans strain SC5314 is grown overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.

  • Cell Preparation: Cells are harvested, washed with PBS (Phosphate-Buffered Saline), and resuspended in a suitable medium (e.g., RPMI) to a final concentration of 1 x 10^7 cells/mL.

  • Treatment: 100 µL of the cell suspension is added to each well of a 96-well polystyrene plate. This compound, dissolved in DMSO, is added to the desired final concentration (e.g., 50 µM). A DMSO-only control is also included.

  • Incubation: The plate is incubated for 90 minutes at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by washing the wells three times with PBS.

  • Staining: Adherent cells are stained with 110 µL of 0.5% (w/v) crystal violet solution for 45 minutes at room temperature.

  • Destaining and Quantification: The wells are washed again with PBS to remove excess stain. The bound crystal violet is then solubilized with 200 µL of 95% ethanol. The absorbance is measured at 590 nm using a microplate reader.[1][2]

In Vivo C. elegans Infection Model
  • Worm Preparation: C. elegans nematodes (e.g., glp-4;sek-1 strain) are synchronized to the L4 larval stage.

  • Infection Plate Preparation: NGM (Nematode Growth Medium) agar plates are seeded with a lawn of E. coli OP50 as a food source. A small amount of C. albicans is introduced to the plates.

  • Treatment: this compound is added to the NGM agar to the desired final concentration (e.g., 12.5 µM or 50 µM). Control plates contain DMSO.

  • Infection: L4 stage worms are transferred to the prepared infection plates.

  • Monitoring and Data Collection: The survival of the worms is monitored daily. Worms are considered dead when they no longer respond to a gentle touch with a platinum wire. Kaplan-Meier survival curves are generated to compare the lifespan of treated and untreated infected worms.[1]

In Vivo Mouse Model of Vulvovaginal Candidiasis (Ex Vivo)
  • Animal Model: Ovariectomized mice are treated with estradiol to induce a state of pseudoestrus, making them susceptible to vaginal infection.

  • Infection: Mice are inoculated intravaginally with a suspension of C. albicans.

  • Treatment: this compound can be administered topically to the vaginal lumen.

  • Tissue Collection: At a specified time post-infection (e.g., 24 hours), the vaginal tissue is excised.

  • Analysis: The excised tissue is processed for scanning electron microscopy (SEM). This allows for the visualization of the biofilm structure and the morphology of the C. albicans cells (yeast vs. hyphae) on the mucosal surface.[1]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Filastatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis.[1][2][3] By following these procedural, step-by-step instructions, laboratories can ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure work environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to avoid release into the environment and to handle the compound with appropriate personal protective equipment (PPE).

Table 1: this compound Hazard Information and Required PPE

Hazard ClassificationGHS Hazard StatementsRequired Personal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedSafety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[4]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeAvoid release to the environment.[4]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsCollect spillage.[4]

Step-by-Step Disposal Protocol for this compound

The primary directive for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant"[4]. This means that under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • A chemical is considered waste when it is no longer needed or wanted.[5]

  • All waste containing this compound must be segregated as hazardous waste.[5][6]

  • Store this compound waste separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4][6]

2. Waste Collection and Container Management:

  • Use a suitable, leak-proof, and clearly labeled container for collecting this compound waste.[5] The original container is often a good choice if it is in good condition.[6]

  • The container must be affixed with a "Hazardous Waste" label.[5] The label should clearly identify the contents, including the name "this compound" and its concentration. Do not use chemical abbreviations.[5]

  • Keep the waste container securely capped at all times, except when adding waste.[5][6]

  • Store the waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA).[6]

3. Disposal of Contaminated Materials:

  • Solid Waste: PPE, absorbent pads, and other solid materials contaminated with this compound must be disposed of as hazardous waste.[7] Place these items in the designated this compound waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: Even "empty" containers may retain residual amounts of the chemical. These containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[8] Alternatively, if institutional policy allows, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][9] After triple-rinsing, the container can be managed according to laboratory-specific procedures for decontaminated glassware or plastic.[8][9]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[10]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Ensure all paperwork and manifests are completed as required by your institution and local regulations.

Experimental Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating different types of this compound-contaminated waste.

G This compound Waste Disposal Workflow A This compound Waste Generated B Is the waste liquid? A->B C Collect in labeled hazardous liquid waste container B->C Yes D Is the waste solid (e.g., PPE, contaminated labware)? B->D No K Contact EHS for waste pickup C->K E Place in labeled hazardous solid waste container D->E Yes F Is it an empty container? D->F No E->K G Treat as hazardous waste and dispose of via EHS F->G No (contains residue) H Triple-rinse with appropriate solvent F->H Yes (empty) I Collect rinsate as hazardous liquid waste H->I J Dispose of rinsed container per institutional policy H->J I->C

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Filastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Filastatin

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and the integrity of experimental outcomes. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and disposal, and detailed experimental protocols.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a substance harmful if swallowed and very toxic to aquatic life, a comprehensive safety approach is non-negotiable. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Protection Suitable RespiratorTo be used when there is a risk of inhaling dust or aerosols.

General Handling Precautions:

  • Avoid all direct contact with skin and eyes.

  • Do not inhale dust or aerosols.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Emergency Procedures and Disposal

In the event of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.

Spill Management: In case of a spill, wear full personal protective equipment. Absorb the spill with an inert material and collect it for disposal.

Disposal: Dispose of this compound and any contaminated materials as hazardous waste, in accordance with all applicable local, state, and federal regulations. Avoid release into the environment.

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Adhesion Assay with Candida albicans

This protocol details a method to assess the inhibitory effect of this compound on the adhesion of Candida albicans to a polystyrene surface.[1]

Materials:

  • Candida albicans culture

  • Yeast nitrogen base (YNB) medium supplemented with glucose

  • 96-well polystyrene plates

  • This compound stock solution

  • DMSO (vehicle control)

  • Crystal Violet stain (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Grow C. albicans overnight in YNB medium.

  • Dilute the overnight culture to the desired cell density in fresh medium.

  • Add the diluted C. albicans suspension to the wells of a 96-well plate.

  • Add this compound to the treatment wells at the desired final concentrations. Add an equivalent volume of DMSO to the control wells.

  • Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for cell adhesion.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Stain the adherent cells with Crystal Violet for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Add 95% ethanol to each well to solubilize the Crystal Violet.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader to quantify the adherent biomass.

In Vitro Biofilm Inhibition Assay with Candida albicans

This protocol outlines a method to evaluate the ability of this compound to inhibit the formation of C. albicans biofilms.

Materials:

  • Candida albicans culture

  • RPMI-1640 medium

  • 96-well polystyrene plates

  • This compound stock solution

  • DMSO (vehicle control)

  • XTT reduction assay reagents

  • Plate reader

Procedure:

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.

  • Dispense the inoculum into the wells of a 96-well plate.

  • Add this compound to the treatment wells at various concentrations. Include DMSO as a vehicle control.

  • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • After incubation, carefully wash the wells with PBS to remove planktonic cells.

  • Quantify the biofilm viability using an XTT reduction assay according to the manufacturer's instructions.

  • Measure the colorimetric change at 490 nm with a plate reader.

Mechanism of Action: Inhibition of Filamentation

This compound has been identified as a potent inhibitor of filamentation in Candida albicans, a key virulence factor. It acts downstream of multiple signaling pathways that regulate the yeast-to-hypha transition, including the cAMP-PKA pathway. Notably, this compound is believed to exert its effects downstream of the transcription factor Efg1.[2]

Filastatin_Mechanism_of_Action cluster_stimuli Inducing Stimuli cluster_pathway cAMP-PKA Pathway cluster_transcription Transcription Factors cluster_response Cellular Response Serum Serum cAMP cAMP Serum->cAMP Spider_Media Spider Media Spider_Media->cAMP GlcNAc GlcNAc Cph1 Cph1 GlcNAc->Cph1 PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 HWP1 HWP1 Promoter Induction Efg1->HWP1 Cph1->HWP1 Filamentation Filamentation (Hyphal Growth) HWP1->Filamentation Adhesion Adhesion Filamentation->Adhesion Biofilm Biofilm Formation Filamentation->Biofilm This compound This compound This compound->Filamentation Inhibits This compound->Adhesion Inhibits This compound->Biofilm Inhibits

Caption: this compound's inhibitory action on C. albicans virulence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.